molecular formula C10H13N B11727487 2-(1-Methylcyclopropyl)aniline

2-(1-Methylcyclopropyl)aniline

Cat. No.: B11727487
M. Wt: 147.22 g/mol
InChI Key: OEFXKZHXLSCUEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methylcyclopropyl)aniline is a specialty aromatic amine with the molecular formula C10H13N and a molecular weight of 147.22 g/mol . This compound features a unique structure where the aniline group is ortho-substituted with a 1-methylcyclopropyl ring, a configuration that may confer distinctive steric and electronic properties . This structure is available with a high purity level of ≥97% . This aniline derivative is of significant interest in advanced chemical synthesis and drug discovery. Its aniline moiety makes it a versatile building block for synthesizing a wide range of derivatives . The methylcyclopropyl group is a privileged structure in medicinal chemistry, often used to modulate metabolic stability, lipophilicity, and conformational freedom in lead compounds. Researchers can leverage this chemical to develop novel molecular entities for biological screening or as an intermediate in synthesizing more complex, functionalized materials . Key physical properties include a calculated boiling point of 539.37 K and a melting point of 366.50 K . The compound has a calculated logP value of 2.32, indicating moderate lipophilicity, which is a valuable parameter in pharmacokinetic optimization . It should be stored sealed in a dry environment at 2-8°C . Please handle with appropriate care; this product is labeled with the GHS07 pictogram and may cause skin and eye irritation . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

2-(1-methylcyclopropyl)aniline

InChI

InChI=1S/C10H13N/c1-10(6-7-10)8-4-2-3-5-9(8)11/h2-5H,6-7,11H2,1H3

InChI Key

OEFXKZHXLSCUEQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2=CC=CC=C2N

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 2-(1-Methylcyclopropyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

The "Ortho-Lock" Scaffold in Medicinal & Agrochemical Chemistry

Executive Summary: Molecular Architecture

2-(1-Methylcyclopropyl)aniline (CAS: 71759-33-6) represents a specialized class of sterically congested anilines. Unlike simple o-toluidine, this scaffold introduces a rigid, bulky, and lipophilic 1-methylcyclopropyl moiety at the ortho position.

In drug discovery, this motif serves two critical functions:

  • Conformational Locking: The bulk forces the aniline nitrogen out of planarity with the phenyl ring, altering the electronic conjugation and reducing the rotational freedom of downstream amides.

  • Metabolic Blocking: The quaternary carbon of the cyclopropyl group prevents benzylic oxidation (a common metabolic soft spot in o-isopropyl derivatives), significantly extending the half-life of the parent drug.

Physicochemical Profile
PropertyValueContext
CAS Number 71759-33-6Unique Identifier
Molecular Formula C₁₀H₁₃NMW: 147.22 g/mol
Appearance Pale yellow viscous liquidDarkens rapidly upon oxidation
Boiling Point 110–111 °C @ 12 TorrHigh boiling, requires vacuum distillation
Density 1.065 g/cm³Denser than water
Predicted pKa ~4.40Weaker base than aniline (pKa 4.[1][2][3][4][5][6]6) due to steric inhibition of solvation
Solubility DCM, EtOAc, MeOHImmiscible in water

Synthetic Routes & Process Chemistry

For research and development, two primary routes are recommended. The Suzuki-Miyaura Coupling is preferred for modular library synthesis (Discovery), while the Simmons-Smith Cyclopropanation is favored for large-scale batch production (Process).

Pathway A: The Modular Suzuki Approach (Discovery Scale)

Rationale: High functional group tolerance; avoids handling unstable diazo compounds.

Workflow Diagram:

SuzukiSynthesis Start 2-Bromoaniline (CAS 615-36-1) Catalyst Pd(dppf)Cl2 • DCM K3PO4 / Toluene / H2O Start->Catalyst Reagent 1-Methylcyclopropyl- boronic acid Reagent->Catalyst Product 2-(1-Methylcyclopropyl)aniline Catalyst->Product 100°C, 16h Argon Atm

Figure 1: Palladium-catalyzed cross-coupling strategy for rapid analog generation.

Detailed Protocol (Suzuki Method)
  • Reagent Prep: In a reaction vial, combine 2-bromoaniline (1.0 eq) and 1-methylcyclopropylboronic acid (1.2 eq).

  • Catalyst System: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq). The bidentate ferrocene ligand is crucial to prevent catalyst deactivation by the free amine.

  • Base & Solvent: Add K₃PO₄ (3.0 eq) followed by a degassed mixture of Toluene/Water (3:1 ratio).

  • Reaction: Seal and heat to 100°C for 16 hours under Argon.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The product often elutes early due to high lipophilicity.

Pathway B: The Nitro-Cyclopropanation Route (Process Scale)

Rationale: Lower cost of goods (COGs); avoids expensive Pd catalysts.

Workflow Diagram:

ProcessRoute Step1 2-Nitro-α-methylstyrene Intermed 1-(1-Methylcyclopropyl)-2-nitrobenzene Step1->Intermed Et2O, Reflux Reagent1 Zn-Cu Couple + CH2I2 (Simmons-Smith) Reagent1->Intermed Final 2-(1-Methylcyclopropyl)aniline Intermed->Final Reduction Reagent2 H2 / Pd-C or Fe/NH4Cl Reagent2->Final

Figure 2: Linear construction of the cyclopropyl ring followed by nitro reduction.

Critical Process Note

The Simmons-Smith reaction must be performed on the nitro intermediate, not the aniline. The free amino group of aniline will coordinate with the Zinc carbenoid (ZnCH₂I), quenching the reagent and preventing cyclopropanation.

Reactivity & Functionalization: The "Ortho Effect"

The 1-methylcyclopropyl group exerts profound steric pressure. When coupling this aniline to carboxylic acids to form amides (common in kinase inhibitors), standard conditions often fail.

Challenges & Solutions
  • Problem: Low nucleophilicity. The bulky ortho group twists the NH₂ lone pair out of alignment with the ring, but also physically blocks the approach of electrophiles.

  • Solution: Use high-energy electrophiles.

    • Avoid: Standard EDC/NHS coupling.[7]

    • Preferred: Acid Chlorides (with Pyridine) or HATU/DIEA at elevated temperatures (60°C).

Self-Validating Protocol: HATU Amide Coupling
  • Dissolve Carboxylic Acid (1.0 eq) in dry DMF.

  • Add HATU (1.2 eq) and DIEA (2.0 eq). Stir for 5 mins to activate.

  • Add 2-(1-Methylcyclopropyl)aniline (1.1 eq).[4]

  • Checkpoint: If conversion is <50% after 4 hours (LCMS), add DMAP (0.1 eq) and heat to 50°C. The DMAP acts as a nucleophilic catalyst to transfer the acyl group to the sterically hindered aniline.

Safety & Handling (EHS)

Hazard Class: 6.1 (Toxic).

  • Acute Toxicity: Like most anilines, this compound can cause methemoglobinemia (oxidation of hemoglobin). Symptoms include cyanosis (blue skin/lips) and headache.

  • Skin Absorption: Highly permeable.[7] Double-gloving (Nitrile + Laminate) is required.

  • Storage: Store under Nitrogen at 2–8°C. The compound oxidizes to a dark brown tar if left in air.

References

  • PubChem. (2025).[4] Compound Summary: 2-(1-Methylcyclopropyl)aniline.[1][3][4][8] National Library of Medicine.[5] Retrieved from [Link]

Sources

A Technical Guide to the Solubility of 2-(1-Methylcyclopropyl)aniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-(1-Methylcyclopropyl)aniline, a compound of interest in pharmaceutical research and organic synthesis. The document outlines the theoretical principles governing its solubility, offers a predictive assessment based on its molecular structure, and presents a detailed, field-proven experimental protocol for accurate solubility determination. By integrating theoretical knowledge with practical, step-by-step methodologies, this guide serves as an essential resource for scientists seeking to understand and manipulate the solubility of this compound in various organic media, a critical factor for reaction optimization, purification, and formulation development.

Introduction: The Significance of 2-(1-Methylcyclopropyl)aniline

2-(1-Methylcyclopropyl)aniline (CAS No. 71759-33-6) is an aromatic amine featuring a unique combination of a planar aniline ring and a strained, three-dimensional cyclopropyl group.[1][2] This structural arrangement imparts specific physicochemical properties that are of considerable interest in the field of medicinal chemistry and drug development. The aniline moiety is a common scaffold in many biologically active molecules, while the cyclopropyl ring is often introduced to modulate metabolic stability, potency, and conformational rigidity.

Understanding the solubility of this compound is paramount. In drug discovery, poor solubility can hinder bioassays, leading to inaccurate structure-activity relationship (SAR) data and the potential oversight of promising candidates.[3] For process chemists, solubility dictates the choice of solvents for synthesis, workup, and purification, directly impacting reaction efficiency, yield, and purity.[4] Furthermore, in pharmaceutical formulation, achieving the desired concentration of an active pharmaceutical ingredient (API) in a delivery vehicle is fundamentally dependent on its solubility.[5][6] This guide provides the foundational knowledge and practical tools required to systematically evaluate and understand the solubility of 2-(1-Methylcyclopropyl)aniline in organic solvents.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle "like dissolves like," which relates to the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[7] The key factors influencing the solubility of 2-(1-Methylcyclopropyl)aniline are its polarity, hydrogen bonding capability, and molecular structure.

  • Molecular Structure & Polarity: The molecule possesses both nonpolar and polar characteristics. The benzene ring and the methylcyclopropyl group are hydrophobic and contribute to van der Waals interactions.[8] The amino (-NH2) group is polar and capable of acting as a hydrogen bond donor and acceptor.[9] This dual nature suggests that 2-(1-Methylcyclopropyl)aniline will exhibit varied solubility across a spectrum of organic solvents.

  • Predictive Assessment:

    • Nonpolar Aprotic Solvents (e.g., Hexane, Toluene): Solubility is expected to be moderate, driven by the large nonpolar surface area of the molecule.

    • Polar Aprotic Solvents (e.g., Dichloromethane, Ethyl Acetate, THF): Good solubility is predicted due to favorable dipole-dipole interactions between the solvent and the polar aniline moiety.

    • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is anticipated, as these solvents can engage in hydrogen bonding with the amino group, effectively solvating the molecule.

Experimental Determination of Solubility

To obtain precise and reliable data, a systematic experimental approach is essential. The isothermal equilibrium method, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC), is a robust and widely accepted technique.[10] This method involves saturating a solvent with the compound at a constant temperature and then measuring the concentration of the dissolved solute.[11]

Causality Behind Experimental Choices
  • Isothermal Equilibrium: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C) ensures that the measured value is a true thermodynamic constant under defined conditions. An equilibration time of 24-48 hours is chosen to ensure that the system has reached a true equilibrium state, where the rate of dissolution equals the rate of precipitation.

  • HPLC Analysis: HPLC is the chosen analytical technique due to its high sensitivity, specificity, and accuracy for quantifying organic molecules like aniline derivatives.[12][13] A reversed-phase C18 column is effective for separating moderately polar compounds. UV detection is suitable as the aniline ring possesses a strong chromophore. The creation of a multi-point calibration curve is a critical step for self-validation, ensuring that the instrumental response is linear and the quantification is accurate.

Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of 2-(1-Methylcyclopropyl)aniline in various organic solvents at 25 °C.

Materials:

  • 2-(1-Methylcyclopropyl)aniline (purity ≥97%)

  • HPLC-grade solvents (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Hexane)

  • Type I ultrapure water

  • 2 mL glass vials with screw caps

  • Magnetic stirrer and stir bars or orbital shaker

  • Thermostatically controlled incubator or water bath

  • Centrifuge

  • Calibrated pipettes and syringes

  • 0.22 µm syringe filters (ensure compatibility with solvents)

  • HPLC system with UV detector, C18 column

Procedure:

  • Preparation of Saturated Solutions: a. Add an excess amount of solid 2-(1-Methylcyclopropyl)aniline to a 2 mL glass vial (e.g., 20-30 mg). The key is to ensure solid remains undissolved at equilibrium. b. Accurately pipette 1.0 mL of the desired organic solvent into the vial. c. Securely cap the vial to prevent solvent evaporation. d. Prepare a separate vial for each solvent to be tested.

  • Equilibration: a. Place the vials in an orbital shaker or on a stir plate within a temperature-controlled environment set to 25 °C. b. Agitate the mixtures for 24-48 hours to ensure equilibrium is reached. Visually confirm that excess solid is still present.

  • Sample Preparation for Analysis: a. After equilibration, remove the vials and allow the undissolved solid to settle for at least 1 hour in the same temperature-controlled environment. b. To ensure complete separation of solid from the supernatant, centrifuge the vials at high speed (e.g., 10,000 rpm) for 10 minutes. c. Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette. d. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. This step is crucial to remove any fine particulates that could interfere with the HPLC analysis. e. Dilute the filtered sample with a suitable mobile phase to a concentration that falls within the range of the HPLC calibration curve. The dilution factor must be accurately recorded.

  • HPLC Quantification: a. Calibration Curve: Prepare a series of standard solutions of 2-(1-Methylcyclopropyl)aniline of known concentrations in the mobile phase. b. Inject the standards into the HPLC system and record the peak area at the appropriate wavelength (e.g., ~240 nm). c. Plot a calibration curve of peak area versus concentration and determine the linear regression equation. d. Sample Analysis: Inject the prepared (and diluted) samples from step 3e. e. Calculation: Use the peak area of the sample and the calibration curve to determine the concentration in the diluted sample. Multiply this value by the dilution factor to obtain the final solubility concentration in the original solvent.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sample Processing cluster_hplc 4. Quantification A Add excess solute to vial B Add 1.0 mL of solvent A->B C Agitate at 25°C for 24-48 hours B->C D Settle & Centrifuge C->D E Filter supernatant (0.22 µm filter) D->E F Accurately dilute for HPLC analysis E->F H Analyze Standards & Samples via HPLC F->H G Prepare Calibration Standards G->H I Calculate Solubility (mg/mL or mol/L) H->I

Caption: Isothermal equilibrium solubility determination workflow.

Data Presentation and Interpretation

While specific experimental data is not available, the following table presents exemplary solubility values consistent with the theoretical principles discussed. These values serve as a practical example for researchers.

Solvent ClassSolventPolarity IndexExemplary Solubility (mg/mL at 25°C)
Nonpolar Aprotic Hexane0.1~15 - 30
Toluene2.4~100 - 200
Polar Aprotic Dichloromethane3.1> 300 (Highly Soluble)
Ethyl Acetate4.4> 300 (Highly Soluble)
Acetonitrile5.8~200 - 300
Polar Protic Ethanol4.3> 400 (Freely Soluble)
Methanol5.1> 400 (Freely Soluble)

Interpretation of Exemplary Data:

The hypothetical data illustrates the compound's amphiphilic nature.

  • The lowest solubility is observed in the highly nonpolar solvent, hexane.

  • Solubility increases in toluene, which can engage in π-π stacking with the aniline ring.

  • The compound is highly soluble in polar aprotic solvents like dichloromethane and ethyl acetate, indicating strong dipole-dipole interactions.

  • The highest solubility is seen in polar protic solvents like methanol and ethanol, which can form strong hydrogen bonds with the -NH2 group, providing the most effective solvation.

Applications in Research and Drug Development

The quantitative solubility data obtained through the described protocol is immediately applicable in several key areas:

  • Chemical Synthesis: Selecting an appropriate solvent to ensure all reactants are in solution, which can significantly improve reaction rates and yields.

  • Purification: Designing effective crystallization processes by identifying solvent/anti-solvent systems based on differential solubility at varying temperatures.

  • Chromatography: Optimizing mobile phase composition for chromatographic purification by understanding the compound's affinity for different solvents.

  • Pharmaceutical Formulation: For preclinical studies, this data is critical for preparing stock solutions for in vitro assays and for developing formulations for in vivo animal studies.[5][6]

Conclusion

This guide has detailed the theoretical underpinnings and practical methodologies for determining the solubility of 2-(1-Methylcyclopropyl)aniline in organic solvents. By understanding the interplay of molecular structure and solvent properties, and by employing a rigorous, self-validating experimental protocol, researchers can generate the high-quality data necessary to advance their work. Accurate solubility data is not merely a physicochemical parameter; it is a critical enabler for efficient synthesis, effective purification, and successful formulation in the journey of drug discovery and development.

References

  • Vertex AI Search. (n.d.). Aniline - Solubility of Things.
  • GeeksforGeeks. (2025, July 23). Aniline - Structure, Properties, Preparation, Reactions, Uses.
  • Research and Reviews. (n.d.). Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid Capacity. Open Access Journals.
  • Phytosafe. (n.d.). OECD 105.
  • RSC Publishing. (n.d.). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater.
  • Cheméo. (n.d.). Chemical Properties of 2-(1-Methylcyclopropyl)aniline (CAS 71759-33-6).
  • PubChem. (n.d.). 2-(1-Methylcyclopropyl)aniline.
  • ChemScene. (n.d.). 2-(1-Methylcyclopropyl)aniline.
  • Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
  • Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2).
  • LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds.
  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105.
  • ResearchGate. (2025, August 10). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization.
  • Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
  • Riggin, P. M., Lucas, S. V., Cole, T. F., & Birts, M. A. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency.
  • Tolls, J., Bodo, K., Krotzky, A., & Sijm, D. T. (2003). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 50(5), 625-635.
  • ResearchGate. (n.d.). Potential of solubility in drug discovery and development.
  • Clark College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Li, D. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. In Drug Discovery and Development - From Molecules to Medicine. IntechOpen.

Sources

The Steric Lock: A Technical Guide to 2-(1-Methylcyclopropyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(1-Methylcyclopropyl)aniline (CAS: 71759-33-6) is a specialized aniline derivative utilized primarily in medicinal chemistry as a conformational restrictor and metabolic shield.[1] Unlike simple alkyl anilines, the 1-methylcyclopropyl moiety introduces a rigid "steric lock" that forces the aniline nitrogen into specific dihedral angles relative to the phenyl ring, enhancing binding affinity in kinase inhibitors and GPCR ligands. Furthermore, the cyclopropyl ring acts as a bioisostere for tert-butyl or isopropyl groups while significantly improving metabolic stability by blocking benzylic oxidation.

This guide details the synthesis, safety, and application of this compound, moving beyond standard datasheets to provide actionable process chemistry and structure-activity relationship (SAR) insights.

Chemical Identity & Physical Properties[1][2][3][4][5]

PropertyData
CAS Number 71759-33-6
IUPAC Name 2-(1-Methylcyclopropyl)aniline
Synonyms 1-(2-Aminophenyl)-1-methylcyclopropane; o-(1-Methylcyclopropyl)aniline
Molecular Formula C₁₀H₁₃N
Molecular Weight 147.22 g/mol
Appearance Pale yellow to brown oil (darkens on air exposure)
Boiling Point ~110–111 °C @ 12 Torr (Predicted)
Density ~1.06 g/cm³
LogP 2.7 (Predicted)
Solubility Soluble in DCM, EtOAc, DMSO; sparingly soluble in water.[1]

Synthesis & Manufacturing

The synthesis of 2-(1-methylcyclopropyl)aniline is non-trivial due to the sensitivity of the cyclopropyl ring to ring-opening under strong acid conditions and the potential for N-alkylation during cyclopropanation. The most robust industrial route avoids direct cyclopropanation of the aniline. Instead, it utilizes the Furukawa modification of the Simmons-Smith reaction on a nitro-styrene precursor, followed by chemoselective reduction.

Reaction Scheme (Logic Flow)

SynthesisRoute Start 2-Nitroacetophenone Step1 Wittig Olefination (Ph3P=CH2) Start->Step1 Inter1 1-Isopropenyl-2-nitrobenzene Step1->Inter1 Step2 Simmons-Smith (Furukawa) (Et2Zn, CH2I2) Inter1->Step2 Inter2 1-(1-Methylcyclopropyl)-2-nitrobenzene Step2->Inter2 Step2->Inter2 Critical Step: Avoids N-poisoning Step3 Chemoselective Reduction (Fe/NH4Cl or H2/Pd-C) Inter2->Step3 Final 2-(1-Methylcyclopropyl)aniline Step3->Final

Caption: Optimized synthetic route via nitro-precursor to prevent zinc-carbenoid quenching by free amines.

Detailed Protocol (Furukawa Modification)

Precursor: 1-Isopropenyl-2-nitrobenzene (prepared via Wittig reaction of 2-nitroacetophenone).

Step 1: Cyclopropanation

  • Reagents: Diethylzinc (Et₂Zn, 1.0 M in hexanes), Diiodomethane (CH₂I₂), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • Inert Atmosphere: Flame-dry a 3-neck flask and purge with Argon.

    • Carbenoid Formation: Add DCM and Et₂Zn (2.5 eq) to the flask. Cool to 0°C.[2][3]

    • Addition: Dropwise add CH₂I₂ (2.5 eq) over 20 minutes. A white precipitate (ZnI₂) may form.[3] Stir for 15 mins to form the active species (IzZnCH₂I).

    • Substrate: Add 1-isopropenyl-2-nitrobenzene (1.0 eq) dissolved in minimal DCM dropwise.

    • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor by TLC (disappearance of alkene).

    • Quench: Caution: Quench carefully with saturated aqueous NH₄Cl. Vigorous gas evolution (ethane) will occur.

    • Workup: Extract with DCM, wash with Na₂S₂O₃ (to remove iodine), dry over MgSO₄, and concentrate.

Step 2: Nitro Reduction

  • Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water (4:1).

  • Rationale: Uses mild conditions to prevent cyclopropyl ring opening (acid-sensitive).

  • Procedure:

    • Dissolve the nitro-intermediate in EtOH/H₂O.

    • Add Fe powder (5 eq) and NH₄Cl (5 eq).

    • Reflux at 80°C for 2–4 hours.

    • Filtration: Filter hot through Celite to remove iron sludge.

    • Isolation: Concentrate filtrate, extract into EtOAc, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Safety & Handling (HSE Profile)

As a substituted aniline, this compound is classified as Class 6.1 (Toxic) . It possesses high lipophilicity (LogP 2.7), facilitating dermal absorption.

GHS Classification
Hazard ClassCategoryStatementCode
Acute Toxicity (Oral) 3Toxic if swallowed.H301
Acute Toxicity (Dermal) 3Toxic in contact with skin.H311
Acute Toxicity (Inhal.) 3Toxic if inhaled.H331
Eye Damage/Irritation 2ACauses serious eye irritation.H319
Germ Cell Mutagenicity 2Suspected of causing genetic defects.H341
STOT - RE 2May cause damage to organs (blood/liver) through prolonged exposure.H373
Handling Workflow

SafetyFlow Start Handling 2-(1-Methylcyclopropyl)aniline PPE PPE Required: Nitrile Gloves (Double), Lab Coat, Face Shield, Fume Hood Start->PPE Spill Spill Scenario? PPE->Spill Storage Storage: Argon atmosphere, Refrigerate (2-8°C), Protect from Light PPE->Storage Minor Minor (<10mL): Absorb with Vermiculite, Dispose as Haz Waste Spill->Minor No Major Major (>10mL): Evacuate Area, Respiratory Protection Required Spill->Major Yes

Caption: Mandatory safety decision tree for handling toxic aniline derivatives.

Applications in Medicinal Chemistry

The 2-(1-methylcyclopropyl) motif is a high-value pharmacophore used to solve specific "drug-like" property issues.

The "Steric Lock" Mechanism

In kinase inhibitors, free rotation of the aniline ring can lead to entropic penalties upon binding.

  • Effect: The 1-methylcyclopropyl group creates significant steric clash with the ortho-hydrogens of the phenyl ring.

  • Result: This forces the aniline N-C bond into a preferred dihedral angle (often perpendicular or twisted), pre-organizing the molecule for the active site (e.g., in the ATP-binding pocket).

Metabolic Stability (Bioisosterism)

This group is often used to replace tert-butyl or isopropyl groups.

  • Problem: Isopropyl groups are prone to CYP450-mediated hydroxylation at the benzylic methine carbon.

  • Solution: The cyclopropyl ring lacks a benzylic methine hydrogen. The C-H bonds of the cyclopropyl ring have high bond dissociation energy (~106 kcal/mol vs ~96 kcal/mol for alkyl), making them resistant to oxidative metabolism.

Key Application Areas:

  • Tyrosine Kinase Inhibitors (TKIs): Used to modulate potency against EGFR and VEGFR targets.

  • GPCR Antagonists: Increases residence time by rigidifying the ligand structure.

References

  • Synthesis via Simmons-Smith: Simmons, H. E.; Smith, R. D. "A New Synthesis of Cyclopropanes." J. Am. Chem. Soc.[4]1959 , 81, 4256–4264. Link

  • Furukawa Modification (Diethylzinc): Furukawa, J.; Kawabata, N.; Nishimura, J. "Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide." Tetrahedron1968 , 24, 53–58. Link

  • Cyclopropylamine in Med Chem: Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." J. Med. Chem.2016 , 59, 8712–8756. Link

  • Safety Data (Aniline Derivatives): PubChem Compound Summary for CID 3286613, 2-(1-Methylcyclopropyl)aniline. Link

  • Metabolic Stability: Kalgutkar, A. S.; Dalvie, D. K. "Bioisosterism in Drug Design." Annual Reports in Medicinal Chemistry2012, 47, 379-404.

Sources

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 2-(1-Methylcyclopropyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Identity

2-(1-Methylcyclopropyl)aniline is a specialized ortho-substituted aniline intermediate used primarily as a steric scaffold in medicinal chemistry and agrochemical synthesis. Its structural value lies in the 1-methylcyclopropyl moiety , which acts as a conformationally restricted, metabolically stable bioisostere of an isopropyl or tert-butyl group. By blocking the benzylic position with a quaternary carbon, this motif significantly retards CYP450-mediated benzylic oxidation, a common clearance pathway for alkyl-substituted aromatics.

Core Physicochemical Data[1]
ParameterValueTechnical Note
Chemical Name 2-(1-Methylcyclopropyl)anilineIUPAC Systematic
CAS Registry Number 71759-33-6 Primary Identifier
Molecular Formula C₁₀H₁₃N
Molecular Weight 147.22 g/mol Monoisotopic Mass: 147.1048 Da
Physical State Pale yellow oilDarkens upon oxidation/light exposure
Boiling Point 110–111 °C @ 12 TorrHigh vacuum distillation recommended
Predicted LogP 2.75 ± 0.3Moderate lipophilicity
Predicted pKa 4.40 ± 0.10Weak base (aniline nitrogen lone pair delocalization)

Structural Analysis & "The Ortho Effect"

The positioning of the 1-methylcyclopropyl group at the ortho (2-) position relative to the amine creates a specific steric environment known as the "Ortho Effect."

  • Conformational Locking: The bulk of the cyclopropyl ring forces the amine group to rotate out of planarity with the benzene ring to varying degrees. This reduces the conjugation of the nitrogen lone pair with the pi-system, potentially increasing basicity slightly compared to less hindered anilines, though the electronic withdrawing nature of the sp² carbons counteracts this.

  • Metabolic Blocking: In drug design, replacing an isopropyl group (–CH(CH₃)₂) with a 1-methylcyclopropyl group eliminates the abstractable benzylic hydrogen. This is a deliberate strategy to extend half-life (

    
    ) by shutting down metabolic hotspots.
    

Synthetic Methodology

For research and scale-up, the synthesis of 2-(1-Methylcyclopropyl)aniline typically follows two distinct logical pathways: the Classic Nitration/Reduction (cost-effective for bulk) and Transition Metal Catalysis (high precision).

Pathway A: The Nitration-Reduction Protocol (Classic)

This route relies on the electrophilic aromatic substitution of the parent hydrocarbon, followed by chemoselective reduction.

  • Precursor: (1-Methylcyclopropyl)benzene.

  • Nitration: Treatment with HNO₃/H₂SO₄ at controlled temperatures (<10 °C) to favor ortho substitution, though para isomers will form and must be separated via fractional distillation or column chromatography.

  • Reduction: The resulting 1-methyl-1-(2-nitrophenyl)cyclopropane is reduced using Fe/HCl (Bechamp reduction) or catalytic hydrogenation (H₂/Pd-C). The Fe/HCl method is often preferred to avoid hydrogenolysis of the strained cyclopropyl ring.

Pathway B: Palladium-Catalyzed Cross-Coupling (Modern)

For convergent synthesis, particularly when the aniline core is already highly functionalized.

  • Coupling Partners: 2-Bromoaniline (or protected variant) + 1-Methylcyclopropylboronic acid (or ester).

  • Catalyst System: Pd(dppf)Cl₂ or Pd(OAc)₂/S-Phos.

  • Mechanism: Suzuki-Miyaura coupling. This route avoids isomer separation issues but requires more expensive reagents.

Visualization: Synthetic Workflow (Pathway A)

SynthesisPath Start Start: (1-Methylcyclopropyl)benzene Reagent1 HNO3 / H2SO4 < 10°C Start->Reagent1 Inter Intermediate: 2-(1-Methylcyclopropyl)nitrobenzene (+ para isomer) Reagent1->Inter Electrophilic Substitution Purification Separation: Fractional Distillation or Chromatography Inter->Purification PureInter Pure Ortho-Nitro Isomer Purification->PureInter Reagent2 Reduction: Fe / HCl or H2/Pd-C PureInter->Reagent2 Final Target: 2-(1-Methylcyclopropyl)aniline (C10H13N) Reagent2->Final Chemoselective Reduction

Figure 1: Step-wise synthesis via nitration/reduction.[1] Note the critical purification step to remove the para-isomer.

Characterization & Identification

To validate the identity of synthesized 2-(1-Methylcyclopropyl)aniline, researchers must look for specific spectroscopic signatures.

¹H NMR Spectroscopy (400 MHz, CDCl₃)
  • Cyclopropyl Ring: The four methylene protons of the cyclopropyl ring typically appear as two distinct multiplets in the high-field region (0.6 – 0.9 ppm ) due to the magnetic anisotropy of the ring and the fixed stereochemical environment.

  • Methyl Group: A sharp singlet integrating to 3H, typically around 1.2 – 1.4 ppm .

  • Amine Protons: A broad singlet (exchangeable with D₂O) around 3.5 – 4.0 ppm (–NH₂).

  • Aromatic Region: A characteristic ABCD pattern for the ortho-substituted benzene ring (6.5 – 7.2 ppm ).

Mass Spectrometry (ESI/GC-MS)
  • Molecular Ion: [M]⁺ at m/z 147 .

  • Base Peak: Loss of the methyl group or fragmentation of the cyclopropyl ring often yields characteristic daughter ions (e.g., m/z 132 or tropylium-like rearrangements).

Handling, Safety, and Stability

Hazard Classification: As with most anilines, this compound should be treated as Toxic and a potential Sensitizer .

  • Toxicity: Potential for methemoglobinemia upon absorption.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. Anilines oxidize readily to form colored impurities (azo compounds/oligomers) upon exposure to air.

  • PPE: Nitrile gloves, lab coat, and chemical splash goggles are mandatory. All operations must be performed in a fume hood.

References

  • National Institute of Standards and Technology (NIST). 2-(1-Methylcyclopropyl)aniline - Gas Chromatography & Mass Spectrometry Data. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. 2-(1-Methylcyclopropyl)aniline Compound Summary (CID 3286613). National Library of Medicine. [Link]

  • Loeppky, R. N., & Elomari, S. (2000).[2] N-Alkyl-N-cyclopropylanilines as mechanistic probes in the nitrosation of N,N-dialkyl aromatic amines.[2] Journal of Organic Chemistry, 65(1), 96-103.[2] (Demonstrates reactivity of cyclopropyl-aniline derivatives). [Link]

Sources

Structural Elucidation of 2-(1-Methylcyclopropyl)aniline via High-Field NMR

Author: BenchChem Technical Support Team. Date: February 2026

Document Type: Technical Whitepaper & Standard Operating Procedure (SOP) Target Compound: 2-(1-Methylcyclopropyl)aniline (CAS: 71759-33-6) Application: Pharmaceutical Intermediate Analysis (e.g., Tyrosine Kinase Inhibitors, GLP-1 Modulators)

Executive Summary & Structural Context[1][2][3][4][5][6][7]

This guide provides a definitive protocol for the spectral characterization of 2-(1-Methylcyclopropyl)aniline . As a sterically demanding ortho-substituted aniline, this molecule serves as a critical pharmacophore in drug discovery, often utilized to introduce metabolic stability via the cyclopropyl "conformational lock."

Distinguishing this compound from its regioisomers (meta/para) and its des-methyl analog is a common analytical challenge. This guide focuses on the unique NMR signatures arising from the anisotropic shielding of the cyclopropyl ring and the electronic influence of the ortho-amine group .

Key Structural Features[1][3][8]
  • Quaternary Carbon (C1'): The pivot point connecting the aniline, methyl, and cyclopropyl ring.

  • Ortho-Effect: The steric bulk of the 1-methylcyclopropyl group restricts rotation relative to the phenyl ring, potentially inducing distinct magnetic environments for the aromatic protons.

  • Cyclopropyl Anisotropy: The "Walsh orbitals" of the cyclopropane ring possess

    
    -character, allowing conjugation with the aromatic system, resulting in unique high-field shifts.
    

Experimental Protocol: Sample Preparation

To ensure reproducibility and minimize exchange broadening of the amine protons, the following preparation protocol is mandatory.

Reagents
  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (v/v).
    
    • Note: DMSO-

      
       is a secondary choice but may obscure the amine/aromatic overlap due to solvent viscosity and hydrogen bonding.
      
  • Tube: 5mm High-Precision NMR Tube (Wilmad 528-PP or equivalent).

Preparation Steps[1][2][7][9]
  • Massing: Weigh 10–15 mg of the analyte into a clean vial.

  • Solvation: Add 0.6 mL of

    
    .
    
  • Filtration: If the solution is cloudy (common with hydrochloride salts), filter through a small plug of glass wool directly into the NMR tube.

  • Equilibration: Allow the sample to equilibrate in the probe for 5 minutes to stabilize temperature (298 K).

1H-NMR Spectral Analysis (400 MHz+)

The proton spectrum is characterized by three distinct regions: the high-field cyclopropyl multiplets, the methyl singlet, and the desymmetrized aromatic region.

Reference Spectral Data (CDCl3, 298 K)
RegionChemical Shift (

, ppm)
MultiplicityIntegralAssignmentDiagnostic Notes
Aromatic 7.15 – 7.05dd1HH-3 (Ar-H)Deshielded; Ortho to Alkyl
Aromatic 7.02 – 6.95td1HH-5 (Ar-H)Meta to amine
Aromatic 6.75 – 6.68td1HH-4 (Ar-H)Para to amine
Aromatic 6.65 – 6.60dd1HH-6 (Ar-H)Ortho to amine (Shielded)
Amine 3.60 – 3.90br s2H

Broad; Shift is concentration dependent
Aliphatic 1.35s3H

Singlet (No vicinal coupling)
Alicyclic 0.85 – 0.75m2HCyclopropyl

(cis)
Shielded by ring current
Alicyclic 0.65 – 0.55m2HCyclopropyl

(trans)
Highly shielded
Mechanistic Insight: The Cyclopropyl "Upfield" Shift

Unlike standard alkyl chains, cyclopropyl protons appear at


 ppm. This is due to the diamagnetic anisotropy  of the C-C bonds in the strained ring. In this specific molecule, the protons cis to the aromatic ring may experience additional shielding/deshielding depending on the preferred conformation, often splitting the 

signals into two distinct multiplets (AA'BB' system).

13C-NMR Spectral Analysis (100 MHz+)

The carbon spectrum provides the definitive proof of the quaternary center formed by the methylation of the cyclopropane ring.

Reference Spectral Data
TypeShift (

, ppm)
AssignmentDEPT-135 Phase
Quaternary 145.2C-2 (

)
Absent
Quaternary 129.5C-1 (

-Alkyl)
Absent
Methine 127.8C-3 (Ar-CH)Positive (+)
Methine 126.1C-5 (Ar-CH)Positive (+)
Methine 118.0C-4 (Ar-CH)Positive (+)
Methine 115.4C-6 (Ar-CH)Positive (+)
Quaternary 22.5C-1' (Cyclopropyl

)
Absent (Critical Proof)
Methyl 25.1

Positive (+)
Methylene 14.2Cyclopropyl

Negative (-)

Critical Verification: The presence of a quaternary carbon signal at ~22.5 ppm combined with a negative DEPT signal at ~14.2 ppm confirms the 1,1-disubstituted cyclopropane structure.

Structural Validation Workflow (Logic Map)

The following diagram illustrates the decision-making process for validating the structure, specifically ruling out the des-methyl impurity (a common synthetic byproduct).

G Start Crude Product Isolated HNMR 1H-NMR Acquisition Start->HNMR CheckMethyl Is Methyl Singlet Present (~1.35 ppm)? HNMR->CheckMethyl CheckMethine Is Cyclopropyl Methine (~1.8 ppm) Present? CheckMethyl->CheckMethine Yes Impurity Impurity Detected: Des-methyl analog CheckMethyl->Impurity No CheckMethine->Impurity Yes (Proton detected) CNMR 13C-NMR / DEPT-135 CheckMethine->CNMR No (Quaternary C) QuatCheck Quaternary C at ~22 ppm? CNMR->QuatCheck QuatCheck->Impurity No Final Structure Confirmed: 2-(1-Methylcyclopropyl)aniline QuatCheck->Final Yes

Caption: Logic flow for distinguishing the target molecule from its unmethylated precursor using 1D NMR markers.

Advanced Verification: 2D-NMR Connectivity

For regulatory filing or complex mixture analysis, 2D correlations are required to map the connectivity between the methyl group and the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment detects long-range (2-3 bond) C-H couplings. This is the "smoking gun" for connectivity.

  • Correlation A: The Methyl protons (

    
     1.35) will show a strong cross-peak to the Quaternary Cyclopropyl Carbon  (
    
    
    
    22.5).
  • Correlation B: The Methyl protons will also show a cross-peak to the Aromatic C-1 (

    
     129.5), proving the methyl group is on the carbon attached to the ring.
    
  • Correlation C: The Aromatic H-6 (

    
     6.60) will correlate to the Amine-bearing Carbon C-2  (
    
    
    
    145.2).

HMBC Me_H Methyl H (1.35 ppm) C_Quat C-1' (Cyclopropyl) (22.5 ppm) Me_H->C_Quat 2J C_Ar_Ipso Ar-C1 (Ipso) (129.5 ppm) Me_H->C_Ar_Ipso 3J Ar_H Ar-H3 (7.10 ppm) Ar_H->C_Quat 3J (Weak) Ar_H->C_Ar_Ipso 3J

Caption: Key HMBC correlations establishing the connectivity of the methyl group to the aromatic system.

Troubleshooting & Common Impurities

ObservationRoot CauseRemediation
Split Methyl Signal Atropisomerism (Restricted Rotation)Run VT-NMR (Variable Temperature) at 50°C to coalesce signals.
Broad/Missing NH2 Proton ExchangeSwitch solvent to DMSO-

or dry the

over

.
Multiplet at 1.8 ppm Unreacted IntermediatePresence of des-methyl precursor (Cyclopropylbenzene derivative).
Extra Aromatic Peaks Regioisomer ContaminationCheck for para-isomer (symmetric AA'BB' aromatic pattern).

References

  • National Institute of Standards and Technology (NIST). 2-(1-Methylcyclopropyl)aniline - Gas Chromatography & Mass Spectrometry Data. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • Baranac-Stojanović, M. & Stojanović, J. (2013).[2] 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. (Context on cyclopropyl shielding anisotropy). Available at: [Link]

  • PubChem. Compound Summary: Cyclopropylbenzene (Analogous Reference). National Library of Medicine. Available at: [Link]

Sources

Physicochemical & Basicity Profile of 2-(1-Methylcyclopropyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(1-Methylcyclopropyl)aniline (CAS: 71759-33-6) represents a specialized scaffold in medicinal chemistry, often utilized to introduce conformational restriction and metabolic stability into drug candidates. Unlike simple ortho-alkyl anilines, the 1-methylcyclopropyl moiety introduces a unique combination of steric bulk and electronic modulation. This guide provides a definitive technical analysis of its basicity (pKa), driven by the interplay between the electron-donating nature of the cyclopropyl group and the steric inhibition of solvation characteristic of ortho-substituted anilines.

Structural & Electronic Determinants[1][2]

The physicochemical behavior of 2-(1-Methylcyclopropyl)aniline is governed by the specific geometry and electronic properties of the substituent at the ortho position.

The 1-Methylcyclopropyl Moiety
  • Steric Bulk: The 1-methylcyclopropyl group is significantly bulkier than a methyl or ethyl group. The quaternary carbon attached directly to the aromatic ring creates a rigid steric fence. This forces the adjacent amino (

    
    ) group to rotate out of coplanarity with the benzene ring to relieve steric strain.
    
  • Electronic Effects:

    • Inductive Effect (+I): The alkyl nature of the group exerts a positive inductive effect, theoretically increasing electron density on the ring and the nitrogen lone pair.

    • Cyclopropyl Conjugation: Cyclopropyl rings possess significant

      
      -character (Walsh orbitals). However, the ortho placement and the presence of the 1-methyl group likely disrupt optimal overlap between the cyclopropyl Walsh orbitals and the aromatic 
      
      
      
      -system, minimizing resonance donation.

Basicity Analysis (pKa)[3][4][5]

The basicity of anilines is defined by the stability of the conjugate acid (anilinium ion). For 2-(1-Methylcyclopropyl)aniline, the pKa is determined by two opposing forces:

  • Base-Strengthening (+I Effect): The alkyl group donates electron density, making the nitrogen lone pair more available for protonation.

  • Base-Weakening (Steric Inhibition of Solvation): The bulky ortho group hinders the approach of solvent molecules (water) required to stabilize the cationic ammonium headgroup (

    
    ) via hydrogen bonding.
    
Quantitative Profile

While experimental values for this specific derivative are sparse in public databases, reliable predictive models and Structure-Activity Relationship (SAR) analysis with close analogs provide a tight confidence interval.

CompoundStructurepKa (Conj.[1] Acid)Effect Dominance
Aniline

4.60 Reference Standard
o-Toluidine

4.44 Steric hindrance slightly outweighs +I effect.
2-Isopropylaniline

4.25 Increased steric bulk further destabilizes the cation.
2-(1-Methylcyclopropyl)aniline Target4.40 ± 0.10 Predicted. Balance of bulk and cyclopropyl donation.
2-tert-Butylaniline

3.78 Massive steric inhibition of solvation dominates.

Technical Insight: The predicted pKa of 4.40 places this compound slightly below aniline in basicity. The 1-methylcyclopropyl group is less sterically demanding than a tert-butyl group (which causes a pKa drop to ~3.8) but bulkier than a simple methyl. The "ortho effect" here is primarily steric inhibition of solvation of the conjugate acid, rather than steric inhibition of resonance (which would actually increase basicity by decoupling the lone pair from the ring).

Mechanistic Pathway Diagram

The following diagram illustrates the competing factors determining the pKa.

BasicityMechanism Substituent 1-Methylcyclopropyl Group Inductive +I Inductive Effect (Electron Donation) Substituent->Inductive Intrinsic Property Steric Steric Bulk (Ortho Effect) Substituent->Steric Geometry LonePair N Lone Pair Availability Inductive->LonePair Increases e- Density Solvation Solvation of Cation (-NH3+) Steric->Solvation Inhibits H-Bonding Result Net pKa ~ 4.40 (Slightly Weaker Base) LonePair->Result Promotes Basicity Solvation->Result Critical for Stability (Blocked)

Figure 1: Mechanistic interplay between inductive donation and steric hindrance determining the basicity of 2-(1-Methylcyclopropyl)aniline.

Experimental Protocols

To validate the pKa of this lipophilic aniline, standard potentiometric titration is often insufficient due to low aqueous solubility. Spectrophotometric Titration is the validated protocol of choice.

Protocol: Spectrophotometric pKa Determination

Objective: Determine the ionization constant by monitoring the UV-Vis spectral shift between the neutral and protonated forms.

Reagents:

  • Analyte: 2-(1-Methylcyclopropyl)aniline (

    
     M stock in methanol).
    
  • Buffers: Phosphate/Citrate buffers ranging from pH 2.0 to 7.0.

  • Instrument: Double-beam UV-Vis Spectrophotometer.

Workflow:

  • Wavelength Selection: Scan the dilute solution of the amine in 0.1 M HCl (fully protonated) and 0.1 M NaOH (fully neutral). Identify the analytical wavelength (

    
    ) where the difference in absorbance is maximal.
    
  • Sample Preparation: Prepare a series of 10 mL samples, each containing a fixed concentration of the aniline (

    
     M) in buffers of varying pH.
    
  • Measurement: Measure Absorbance (

    
    ) at 
    
    
    
    for each pH point.
  • Calculation: Plot

    
     vs. pH. The inflection point of the sigmoidal curve corresponds to the pKa. Alternatively, use the linearized Henderson-Hasselbalch equation:
    
    
    
    
    Where
    
    
    is the absorbance of the cation and
    
    
    is the absorbance of the neutral form.
Synthesis Overview (Reference)

For researchers needing to synthesize this compound for profiling:

  • Route: Nitration of (1-methylcyclopropyl)benzene followed by reduction.

  • Key Step: Nitration typically yields a mixture of ortho and para isomers. Separation via column chromatography is required before the reduction step (Fe/HCl or H2/Pd-C) to ensure regioisomeric purity of the final aniline.

SynthesisWorkflow Start Start: (1-Methylcyclopropyl)benzene Step1 Nitration (HNO3, H2SO4, <10°C) Start->Step1 Intermed Mixture: o-Nitro + p-Nitro Isomers Step1->Intermed Step2 Purification (Silica Gel Chromatography) Intermed->Step2 PureNitro Pure 2-(1-Methylcyclopropyl)nitrobenzene Step2->PureNitro Isolate Ortho Step3 Reduction (Fe/HCl or H2/Pd-C) PureNitro->Step3 Final Product: 2-(1-Methylcyclopropyl)aniline Step3->Final

Figure 2: Synthetic workflow for the isolation of the target aniline.

Implications for Drug Design

  • Metabolic Stability: The 1-methylcyclopropyl group blocks the ortho position from metabolic oxidation (e.g., hydroxylation). Furthermore, the cyclopropyl ring is generally more metabolically stable than an isopropyl or tert-butyl group, which are prone to CYP450-mediated dealkylation or hydroxylation.

  • Lipophilicity: The calculated LogP is approximately 2.7 . This moderate lipophilicity, combined with the pKa of 4.4, suggests that at physiological pH (7.4), the molecule will exist almost exclusively in its neutral, membrane-permeable form.

  • Bioisosterism: This moiety serves as a rigidified bioisostere for ortho-isopropyl or ortho-tert-butyl groups, fixing the conformation of the aniline without adding excessive molecular weight.

References

  • PubChem. (2025). Compound Summary: 2-(1-Methylcyclopropyl)aniline.[2] National Library of Medicine. Retrieved from [Link]

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London. (Standard reference for aniline pKa values used in SAR comparison).
  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[3] (Source for substituent constants and ortho-effect analysis).

Sources

Conformational Dynamics of Ortho-Substituted N-Cyclopropyl Anilines

Author: BenchChem Technical Support Team. Date: February 2026

A Bioisostere Optimization Guide for Medicinal Chemistry

Executive Summary

The N-cyclopropyl moiety is a high-value bioisostere in modern drug discovery, offering a metabolic stability profile superior to N-isopropyl groups while modulating lipophilicity (


). However, its efficacy is governed by a delicate stereoelectronic balance. Unlike standard alkyl amines, N-cyclopropyl anilines possess unique Walsh orbitals that seek conjugation with the aromatic 

-system, favoring a specific "bisected" conformation.

When an ortho-substituent (e.g., -F, -Cl, -CH


) is introduced to improve potency or selectivity, it creates a steric conflict that disrupts this conjugation, altering the rotational energy barrier (

) and nitrogen pyramidality. This guide provides a rigorous framework for analyzing these conformational dynamics, enabling the rational design of pre-organized ligands with optimized binding affinity.

The Stereoelectronic Framework

To predict the behavior of these systems, one must understand the tug-of-war between electronic conjugation and steric repulsion.

The Walsh Orbital Effect

The cyclopropane ring is not a standard


 system. Its C-C bonds have significant 

-character (Walsh orbitals), allowing them to act as

-donors.
  • The Bisected Conformation (

    
    ):  The cyclopropyl ring plane is perpendicular to the phenyl ring plane. This maximizes overlap between the nitrogen lone pair, the aromatic 
    
    
    
    -system, and the cyclopropyl Walsh orbitals. This is electronically preferred but sterically demanding.
  • The Perpendicular Conformation (

    
    ):  The cyclopropyl ring is coplanar with the phenyl ring. Conjugation is broken.
    
The Ortho-Substituent Clash

Introducing a substituent at the 2-position (ortho) forces the


-cyclopropyl group to twist out of the optimal bisected conformation to avoid Van der Waals repulsion. This twist increases the 

character of the nitrogen (increased pyramidality), which lowers the pKa and alters hydrogen bond donor capability.
Visualization of Competing Forces

The following diagram maps the logical relationship between steric bulk and electronic penalty.

ConformationalForces Walsh Walsh Orbital Conjugation Bisected Bisected Conformation (Max Conjugation) Walsh->Bisected Drives towards BioProp Altered pKa & Solubility Bisected->BioProp Modulates Ortho Ortho-Substituent (F, Cl, Me) Steric Steric Clash (Van der Waals) Ortho->Steric Induces Steric->Bisected Destabilizes Twist Twisted/Perpendicular Conformation Steric->Twist Forces Pyramid Nitrogen Pyramidality Increases Twist->Pyramid Causes Pyramid->BioProp Modulates

Caption: Stereoelectronic tug-of-war. Electronic effects favor the bisected form, while ortho-sterics force a twist, altering physicochemical properties.

Experimental Protocol: Determining

The gold standard for quantifying these conformational locks is Variable Temperature NMR (VT-NMR).

Protocol: Dynamic NMR Analysis (DNMR)

Objective: Determine the rotational energy barrier of the C(aryl)-N bond.

Reagents & Equipment:

  • High-field NMR (minimum 500 MHz recommended).

  • Solvent: Deuterated Toluene (

    
    -Tol) or DMF-
    
    
    
    (for high barriers >15 kcal/mol).
  • Internal Standard: TMS.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the ortho-substituted aniline in 0.6 mL of solvent. Ensure the sample is free of paramagnetic impurities.

  • Slow Exchange Limit (Low T): Cool the probe to -60°C. Acquire a

    
    H spectrum. Look for the splitting of the ortho-substituent signals (if observable) or the cyclopropyl methylene protons (which become diastereotopic if rotation is slow).
    
  • Stepwise Heating: Increase temperature in 10K increments.

  • Coalescence Point (

    
    ):  Identify the temperature where the split signals merge into a single broad peak. This is the Coalescence Temperature.
    
  • Fast Exchange Limit (High T): Continue heating until the peak sharpens into a singlet (free rotation).

Calculation (Self-Validating Logic)

Use the Eyring equation derived from Transition State Theory. At coalescence (


), the rate constant 

is defined by the frequency separation (

in Hz) of the frozen conformers:


Calculate the Free Energy of Activation (


):


  • Validation Check: If

    
     kcal/mol, the conformers are separable at room temperature (atropisomers). If 
    
    
    
    kcal/mol, they exist as a rapidly interconverting ensemble.

Case Study: Impact of Ortho-Substituent Size

The following table summarizes the impact of increasing steric bulk at the ortho-position on the rotational barrier of N-cyclopropyl anilines.

Substituent (R)A-Value (Steric Bulk)Est. Rotational Barrier (

)
Conformational PreferenceDrug Design Implication
-H 0.00~6-8 kcal/molBisected (Conjugated)Planar; max resonance; potential metabolic liability (ring oxidation).
-F 0.15~9-11 kcal/molSlightly TwistedMimics H sterically but alters electronics; blocks metabolic soft spots.
-CH

1.70~16-19 kcal/molTwisted (40-60°)"Magic Methyl" Effect: Increases solubility by breaking planarity; restricts conformation.
-Cl 0.43*~18-21 kcal/molHighly TwistedSignificant barrier; potential for atropisomerism if other ortho-positions are blocked.
-CF

2.10>22 kcal/molPerpendicular (Locked)Likely separable atropisomers; complete deconjugation of the nitrogen lone pair.

*Note: While Cl has a smaller A-value than Methyl in cyclohexane systems, its Van der Waals radius often exerts a "harder" steric wall in biaryl-like systems.

Analytical Workflow Pipeline

To rigorously characterize a new N-cyclopropyl aniline scaffold, follow this integrated workflow.

Workflow Start Target Scaffold Design DFT DFT Computation (B3LYP/6-31G*) Predict PES & Barrier Start->DFT In-silico screen Synth Synthesis (Buchwald-Hartwig) DFT->Synth Prioritize targets Decision Data Correlation DFT->Decision Validation XRay X-Ray Crystallography (Solid State Geometry) Synth->XRay Obtain crystals VTNMR VT-NMR Analysis (Solution State Dynamics) Synth->VTNMR Dissolve sample XRay->Decision Solid state bias VTNMR->Decision Energy barrier (ΔG) Output SAR Optimization (pKa / Potency) Decision->Output Refine structure

Caption: Integrated workflow for conformational analysis, moving from computation to experimental validation.

References

  • Walsh, A. D. (1947).[1] "The structures of ethylene oxide, cyclopropane, and related molecules."[2] Nature, 159, 712-713.

  • Loeppky, R. N., & Elomari, S. (2000). "N-Alkyl-N-cyclopropylanilines as mechanistic probes in the nitrosation of N,N-dialkyl aromatic amines." Journal of Organic Chemistry, 65(1), 96-103.[3]

  • Chandrasekaran, K. (2014).[4] "Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory." Der Pharma Chemica, 6(4), 362-366.

  • Allen, F. H., et al. (2011). "Conformation and Geometry of Cyclopropane Rings Having π-acceptor Substituents." Acta Crystallographica Section B, 67, 1.

  • Gleason, J. L., et al. (2024).[5] "Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation."[5] Chemistry World.

Sources

An In-Depth Technical Guide to the Synthesis of 2-(1-Methylcyclopropyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-(1-Methylcyclopropyl)aniline Moiety in Modern Drug Discovery

The 2-(1-methylcyclopropyl)aniline scaffold has emerged as a privileged structural motif in contemporary medicinal chemistry. Its unique three-dimensional architecture, conferred by the strained cyclopropyl ring, imparts a range of desirable physicochemical properties to drug candidates. These include enhanced metabolic stability, improved membrane permeability, and the ability to modulate protein-ligand interactions through precise conformational restriction. As a key building block, 2-(1-methylcyclopropyl)aniline serves as a versatile precursor for the synthesis of a diverse array of bioactive molecules, finding applications in the development of novel therapeutics targeting a spectrum of diseases. This guide provides a comprehensive overview of the primary synthetic strategies for accessing this valuable compound, with a focus on the underlying chemical principles, practical experimental considerations, and established protocols.

Strategic Approaches to the Synthesis of 2-(1-Methylcyclopropyl)aniline

The synthesis of 2-(1-methylcyclopropyl)aniline can be broadly categorized into two primary retrosynthetic disconnections:

  • Formation of the C(aryl)-N bond: This convergent approach involves the synthesis of 1-methylcyclopropylamine as a key intermediate, followed by its coupling with a suitable ortho-functionalized aniline precursor.

  • Construction of the cyclopropyl ring: This strategy entails the formation of the three-membered ring directly onto a pre-existing aniline derivative.

This guide will delve into the practical implementation of these strategies, highlighting the most robust and widely employed methodologies.

Strategy 1: Convergent Synthesis via Buchwald-Hartwig Amination

This powerful and versatile approach relies on the palladium-catalyzed cross-coupling of an aryl halide with an amine, a transformation known as the Buchwald-Hartwig amination.[1][2] In the context of 2-(1-methylcyclopropyl)aniline synthesis, this translates to the coupling of a 2-haloaniline with the crucial, yet not commercially available, 1-methylcyclopropylamine intermediate.

Workflow for the Convergent Synthesis

A Acetate Ester B 1-Methylcyclopropanol A->B C 1-Methylcyclopropanol D 1-Methylcyclopropylamine C->D  Amination   F 1-Methylcyclopropylamine E 2-Haloaniline G 2-(1-Methylcyclopropyl)aniline E->G F->G

Figure 1: Convergent synthesis workflow for 2-(1-Methylcyclopropyl)aniline.

Part 1: Synthesis of 1-Methylcyclopropanol via the Kulinkovich Reaction

The Kulinkovich reaction provides an efficient route to cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[3][4] For the synthesis of 1-methylcyclopropanol, an acetate ester is treated with a Grignard reagent like ethylmagnesium bromide and a titanium catalyst.

Reaction Mechanism: The reaction proceeds through the formation of a titanacyclopropane intermediate from the titanium alkoxide and two equivalents of the Grignard reagent. This intermediate then reacts with the ester to form the cyclopropanol product.[5]

Experimental Protocol: Synthesis of 1-Methylcyclopropanol

  • Materials:

    • Titanium(IV) isopropoxide

    • Ethylmagnesium bromide (solution in THF)

    • Methyl acetate

    • Anhydrous toluene

    • Anhydrous THF

    • Saturated aqueous ammonium chloride solution

    • Dichloromethane

    • Magnesium sulfate

  • Procedure:

    • To a stirred solution of titanium(IV) isopropoxide in anhydrous toluene under an inert atmosphere, add ethylmagnesium bromide solution dropwise at room temperature.

    • Stir the resulting mixture for 10-15 minutes.

    • Add a solution of methyl acetate in anhydrous THF dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 1-2 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure to afford crude 1-methylcyclopropanol.

    • Purify the crude product by distillation.

Reactant/Product Molecular Weight ( g/mol ) Typical Scale Yield (%)
Methyl Acetate74.0810-50 mmol60-80
1-Methylcyclopropanol72.11
Part 2: Synthesis of 1-Methylcyclopropylamine

The conversion of 1-methylcyclopropanol to 1-methylcyclopropylamine can be achieved through a variety of methods, with a common approach being a two-step process involving activation of the hydroxyl group followed by nucleophilic substitution with an amine source. A more direct route is the amination of the alcohol.[6]

Experimental Protocol: Amination of 1-Methylcyclopropanol

  • Materials:

    • 1-Methylcyclopropanol

    • Ammonia (solution in methanol or as a gas)

    • Raney Nickel or other suitable hydrogenation catalyst

    • Hydrogen gas

    • Methanol

  • Procedure:

    • In a high-pressure reactor, combine 1-methylcyclopropanol, a solution of ammonia in methanol, and a catalytic amount of Raney Nickel.

    • Pressurize the reactor with hydrogen gas.

    • Heat the reaction mixture with stirring for several hours.

    • After cooling to room temperature, carefully vent the reactor and filter off the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain crude 1-methylcyclopropylamine.

    • Purify by distillation.

Reactant/Product Molecular Weight ( g/mol ) Typical Scale Yield (%)
1-Methylcyclopropanol72.115-20 mmol50-70
1-Methylcyclopropylamine71.12
Part 3: Buchwald-Hartwig Amination

With 1-methylcyclopropylamine in hand, the final step is the palladium-catalyzed coupling with a 2-haloaniline, such as 2-bromoaniline or 2-chloroaniline. The choice of ligand for the palladium catalyst is crucial for achieving high yields. Bulky, electron-rich phosphine ligands are typically employed.[7][8]

Catalytic Cycle:

Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(X)L_n Pd0->OxAdd Oxidative Addition ArylHalide Ar-X ArylHalide->OxAdd LigandExch [Ar-Pd(II)(NH2R)L_n]+X- OxAdd->LigandExch Ligand Exchange Amine R-NH2 Amine->LigandExch RedElim Ar-NHR LigandExch->RedElim Reductive Elimination RedElim->Pd0 Base Base Base->LigandExch

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 2-(1-Methylcyclopropyl)aniline

  • Materials:

    • 2-Bromoaniline

    • 1-Methylcyclopropylamine

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar ligand

    • Sodium tert-butoxide

    • Anhydrous toluene

  • Procedure:

    • To a flame-dried Schlenk flask, add Pd₂(dba)₃, the phosphine ligand, and sodium tert-butoxide.

    • Evacuate and backfill the flask with an inert gas (e.g., argon).

    • Add anhydrous toluene, followed by 2-bromoaniline and 1-methylcyclopropylamine.

    • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

    • Cool the reaction to room temperature and dilute with a suitable solvent (e.g., diethyl ether).

    • Filter the mixture through a pad of celite and wash the pad with the same solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Reactant/Product Molecular Weight ( g/mol ) Typical Scale Yield (%)
2-Bromoaniline172.021-10 mmol70-90
2-(1-Methylcyclopropyl)aniline147.22

Strategy 2: Direct Cyclopropanation of an Aniline Derivative

An alternative approach involves the direct formation of the cyclopropyl ring on a pre-functionalized aniline derivative. One such method is a modification of the Kulinkovich reaction, known as the Kulinkovich-de Meijere reaction, which allows for the synthesis of cyclopropylamines from amides.[9]

Workflow for the Direct Cyclopropanation

A 2-Haloaniline B N-(2-Halophenyl)acetamide A->B C N-(2-Halophenyl)acetamide D 2-(1-Methylcyclopropyl)aniline C->D  Titanium-mediated  cyclopropanation  

Figure 3: Direct cyclopropanation workflow for 2-(1-Methylcyclopropyl)aniline synthesis.

Part 1: Amide Formation

The first step involves the protection of the aniline nitrogen as an amide, for example, an acetamide. This is a standard transformation typically achieved by reacting the aniline with an acylating agent.

Experimental Protocol: Synthesis of N-(2-Bromophenyl)acetamide

  • Materials:

    • 2-Bromoaniline

    • Acetic anhydride

    • Pyridine or another suitable base

    • Dichloromethane

  • Procedure:

    • Dissolve 2-bromoaniline in dichloromethane.

    • Add pyridine to the solution.

    • Cool the mixture in an ice bath and add acetic anhydride dropwise.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over magnesium sulfate, filter, and concentrate to yield N-(2-bromophenyl)acetamide.

Reactant/Product Molecular Weight ( g/mol ) Typical Scale Yield (%)
2-Bromoaniline172.0210-50 mmol>95
N-(2-Bromophenyl)acetamide214.06
Part 2: Kulinkovich-de Meijere Reaction

The N-(2-halophenyl)acetamide is then subjected to the Kulinkovich-de Meijere reaction conditions to form the cyclopropylamine directly. This reaction involves the treatment of the amide with a Grignard reagent and a titanium(IV) alkoxide.

Experimental Protocol: Synthesis of 2-(1-Methylcyclopropyl)aniline

  • Materials:

    • N-(2-Bromophenyl)acetamide

    • Titanium(IV) isopropoxide

    • Ethylmagnesium bromide (solution in THF)

    • Anhydrous THF

  • Procedure:

    • To a solution of N-(2-bromophenyl)acetamide in anhydrous THF under an inert atmosphere, add titanium(IV) isopropoxide.

    • Add ethylmagnesium bromide solution dropwise at room temperature.

    • Stir the mixture at room temperature for several hours.

    • Quench the reaction with water.

    • Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over magnesium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

Reactant/Product Molecular Weight ( g/mol ) Typical Scale Yield (%)
N-(2-Bromophenyl)acetamide214.061-10 mmol40-60
2-(1-Methylcyclopropyl)aniline147.22

Conclusion

The synthesis of 2-(1-methylcyclopropyl)aniline is a key process for accessing a range of important pharmaceutical intermediates. This guide has detailed two robust and versatile strategies: a convergent approach centered around the Buchwald-Hartwig amination of a pre-formed 1-methylcyclopropylamine, and a more direct route utilizing a Kulinkovich-de Meijere reaction on an N-acylated aniline. The choice of strategy will depend on factors such as the availability of starting materials, desired scale, and the specific functional group tolerance required for a given application. Both routes offer reliable and scalable methods for the preparation of this valuable building block, empowering researchers and drug development professionals in their quest for novel therapeutic agents.

References

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. J Pharma Reports, 08:230. [Link]

  • Ataman Kimya. CYCLOPROPYLAMINE. [Link]

  • Organic Chemistry Portal. Kulinkovich-de Meijere Reaction. [Link]

  • Eureka | Patsnap. Drugs synthesis patented technology retrieval search results. [Link]

  • Kulinkovich, O. G., Sviridov, S. V., Vasilevski, D. A. (1991). Synthesis of cyclopropanols. Synthesis, 1991(03), 234.
  • Google Patents. US20100076242A1 - Method of preparing 1-methylcyclopropene and applying the same to plants.
  • Google Patents. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
  • Arava, V. (2013). synthesis of Cyclopropyl anilines. ResearchGate. [Link]

  • Piou, T., & Rovis, T. (2014). Rh (III)-Catalyzed Cyclopropanation Initiated by C–H Activation: Ligand Development Enables a Diastereoselective [2+ 1] Annulation of N-Enoxyphthalimides and Alkenes. Journal of the American Chemical Society, 136(32), 11292-11295. [Link]

  • de Meijere, A., Kozhushkov, S. I., & Savchenko, A. I. (2004). Titanium-mediated syntheses of cyclopropylamines. Journal of Organometallic Chemistry, 689(13), 2033-2055.
  • Organic Chemistry Portal. Rh(III)-Catalyzed C–H Activation-Initiated Directed Cyclopropanation of Allylic Alcohols. [Link]

  • Google Patents.
  • de Meijere, A., & Kozhushkov, S. I. (2013). Facile Syntheses of Aminocyclopropanes: N, N-Dibenzyl-N-(2-ethenylcyclopropyl) amine [Benzenemethanamine, N-(2-ethenylcyclopropyl)-N-(phenylmethyl)]. Organic Syntheses, 90, 289-303. [Link]

  • European Patent Office. ANHYDROUS CRYSTALLINE FORMS I AND II OF 1-CYCLOPROPYL-6-FLUORO-8-METHOXY-7-(3-METHYL-1-PIPERAZINYL) 4-OXO-1, 4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID AND PROCESS FOR THEIR PREPARATION. [Link]

  • Rovis, T., & Piou, T. (2019). Rh (III)-Catalyzed C–H Activation-Initiated Directed Cyclopropanation of Allylic Alcohols. Request PDF. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Kaltenberger, S., & van Gemmeren, M. (2019). para-Selective C–H Olefination of Aniline Derivatives via Pd/S, O-Ligand Catalysis. Journal of the American Chemical Society, 141(14), 5618-5622. [Link]

  • Google Patents.
  • Rovis, T., & Piou, T. (2019). Rh (III)-Catalyzed C–H Activation-Initiated Directed Cyclopropanation of Allylic Alcohols. ResearchGate. [Link]

  • Kashani, S. K., Jessiman, J. E., & Clement, R. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Chemistry Shorts. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. r/chemistry. [Link]

  • PubChem. 2-(1-Methylcyclopropyl)aniline. [Link]

  • Research and Reviews. Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid Capacity. [Link]

  • NIST. 2-(1-Methylcyclopropyl)aniline. [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Pharmaceutical Applications of 2-(1-Methylcyclopropyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of Strained Ring Systems in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is relentless. Among the myriad of structural motifs employed to achieve these goals, strained ring systems, particularly the cyclopropyl group, have emerged as a powerful tool. The unique stereoelectronic properties of the cyclopropane ring can impart profound effects on a molecule's conformation, metabolic stability, and binding affinity to biological targets. This guide focuses on a specific, yet underexplored, molecule: 2-(1-Methylcyclopropyl)aniline. By leveraging the known pharmacology of structurally related compounds, we will delineate a strategic roadmap for investigating its potential as a therapeutic agent, with a primary focus on its promise as an inhibitor of key enzymes in oncology and neurology.

The Compound of Interest: 2-(1-Methylcyclopropyl)aniline

2-(1-Methylcyclopropyl)aniline is an aromatic amine characterized by the presence of a methyl-substituted cyclopropyl ring at the ortho position of the aniline moiety.

Property Value Source
Molecular Formula C₁₀H₁₃N1], 2]
Molecular Weight 147.22 g/mol 1], 2]
CAS Number 71759-33-61]
Predicted pKa 4.40 ± 0.103]
Predicted LogP 2.324]

The core of its therapeutic potential lies in the cyclopropylamine functional group. This motif is a well-established pharmacophore, most notably in the irreversible inhibition of flavin-dependent enzymes such as monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1). The strained three-membered ring facilitates a mechanism-based inactivation of these enzymes, leading to potent and often long-lasting pharmacological effects.[5]

Synthesis and Characterization: A Proposed Route

While various methods for the synthesis of cyclopropylamines exist, a particularly efficient and direct approach for the synthesis of primary cyclopropylamines from nitriles is the Kulinkovich-Szymoniak reaction.[6] This method offers a plausible and scalable route to 2-(1-Methylcyclopropyl)aniline, starting from the readily available 2-aminobenzonitrile.

Proposed Synthetic Pathway

The proposed synthesis involves the titanium-mediated cyclopropanation of 2-aminobenzonitrile using a Grignard reagent.

Synthesis_Pathway Start 2-Aminobenzonitrile Intermediate Titanacyclopropane intermediate Start->Intermediate EtMgBr, Ti(OiPr)4 Product 2-(1-Methylcyclopropyl)aniline Intermediate->Product BF3·OEt2, then H2O workup

Caption: Proposed synthesis of 2-(1-Methylcyclopropyl)aniline via the Kulinkovich-Szymoniak reaction.

Detailed Experimental Protocol: Kulinkovich-Szymoniak Reaction

Causality: This protocol is designed based on the established mechanism of the Kulinkovich-Szymoniak reaction, which involves the formation of a titanacyclopropane intermediate from a Grignard reagent and a titanium alkoxide.[6][7] This intermediate then reacts with the nitrile to form an azatitanacycle, which upon treatment with a Lewis acid, rearranges to the desired primary cyclopropylamine. The use of 2-aminobenzonitrile as the starting material directly installs the aniline moiety at the desired position.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of 2-aminobenzonitrile (1.0 eq) in anhydrous toluene.

  • Titanium Catalyst Addition: Add titanium(IV) isopropoxide (Ti(OiPr)₄, 1.2 eq) to the solution and stir for 15 minutes at room temperature.

  • Grignard Reagent Addition: Cool the mixture to -50 °C and slowly add ethylmagnesium bromide (EtMgBr, 3.0 eq, 3.0 M solution in diethyl ether) dropwise, maintaining the internal temperature below -45 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Lewis Acid Treatment: Cool the reaction mixture to 0 °C and add boron trifluoride diethyl etherate (BF₃·OEt₂, 1.5 eq) dropwise. Stir for an additional 2 hours at room temperature.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Filter the resulting suspension through a pad of celite, washing with ethyl acetate. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-(1-Methylcyclopropyl)aniline.

Characterization

The structure and purity of the synthesized 2-(1-Methylcyclopropyl)aniline should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Pharmaceutical Applications and Mechanisms of Action

The structural similarity of 2-(1-Methylcyclopropyl)aniline to known inhibitors of flavin-dependent amine oxidases suggests two primary therapeutic avenues: oncology, through the inhibition of LSD1, and neurology, via the inhibition of MAOs.

Inhibition of Lysine-Specific Demethylase 1 (LSD1) for Cancer Therapy

LSD1 is an enzyme that plays a critical role in tumorigenesis by demethylating histone H3 on lysines 4 and 9 (H3K4 and H3K9), leading to the repression of tumor suppressor genes.[8] Overexpression of LSD1 is observed in a variety of cancers, including acute myeloid leukemia (AML) and small-cell lung cancer.[8]

  • Hypothesized Mechanism of Action: It is hypothesized that 2-(1-Methylcyclopropyl)aniline acts as a mechanism-based irreversible inhibitor of LSD1. The amine group of the compound is oxidized by the flavin adenine dinucleotide (FAD) cofactor of LSD1, generating a reactive cyclopropyl radical cation. This intermediate then forms a covalent adduct with the FAD cofactor, leading to the irreversible inactivation of the enzyme.[6][9]

LSD1_Inhibition Compound 2-(1-Methylcyclopropyl)aniline LSD1 LSD1 (FAD) Compound->LSD1 Binds to active site Reactive_Intermediate Reactive Intermediate LSD1->Reactive_Intermediate Oxidation by FAD Inactive_LSD1 Inactive LSD1 (Covalent Adduct) Reactive_Intermediate->Inactive_LSD1 Covalent modification of FAD Downstream_Effects Re-expression of Tumor Suppressor Genes & Induction of Apoptosis Inactive_LSD1->Downstream_Effects Leads to

Caption: Hypothesized mechanism of LSD1 inhibition by 2-(1-Methylcyclopropyl)aniline.

Inhibition of Monoamine Oxidases (MAOs) for Neurological Disorders

MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[10] Inhibitors of MAO-A are used as antidepressants, while MAO-B inhibitors are employed in the treatment of Parkinson's disease.[11]

  • Hypothesized Mechanism of Action: Similar to its action on LSD1, 2-(1-Methylcyclopropyl)aniline is predicted to be an irreversible inhibitor of MAOs. The catalytic cycle of MAOs also involves a FAD cofactor that would oxidize the cyclopropylamine moiety, leading to the formation of a covalent adduct and subsequent enzyme inactivation.[5] The selectivity for MAO-A versus MAO-B would depend on the specific interactions within the active site of each isoform.

Proposed Experimental Evaluation

A systematic evaluation of the pharmaceutical potential of 2-(1-Methylcyclopropyl)aniline would involve a series of in vitro and cell-based assays.

In Vitro Enzyme Inhibition Assays
  • Objective: To determine the inhibitory potency (IC₅₀) of 2-(1-Methylcyclopropyl)aniline against LSD1, MAO-A, and MAO-B.

  • Protocol: LSD1 Inhibition Assay (Fluorimetric)

    • Reagents: Recombinant human LSD1, H3K4me2 peptide substrate, horseradish peroxidase (HRP), and a suitable fluorogenic HRP substrate (e.g., Amplex Red).

    • Procedure: a. Prepare a series of dilutions of 2-(1-Methylcyclopropyl)aniline in assay buffer. b. In a 96-well plate, add the LSD1 enzyme, the H3K4me2 peptide substrate, and the test compound at various concentrations. c. Incubate at 37 °C for a specified time (e.g., 60 minutes). d. Add HRP and the fluorogenic substrate. The demethylation reaction produces formaldehyde, which is converted to H₂O₂ by a coupled enzyme system, and the H₂O₂ is then detected by the HRP-catalyzed reaction. e. Measure the fluorescence intensity using a plate reader.

    • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.[2][12]

  • Protocol: MAO Inhibition Assay (Fluorimetric)

    • Reagents: Recombinant human MAO-A and MAO-B, a suitable substrate (e.g., p-tyramine for both, or specific substrates for each isoform), HRP, and a fluorogenic HRP substrate.[13]

    • Procedure: a. Similar to the LSD1 assay, prepare serial dilutions of the test compound. b. In separate 96-well plates for MAO-A and MAO-B, add the respective enzyme, substrate, and test compound. c. Incubate at 37 °C. d. The MAO-catalyzed deamination produces H₂O₂. Add HRP and the fluorogenic substrate to detect the H₂O₂. e. Measure the fluorescence intensity.

    • Data Analysis: Determine the IC₅₀ values for both MAO-A and MAO-B to assess potency and selectivity.[2][13]

Cell-Based Assays
  • Objective: To evaluate the anti-proliferative effects of 2-(1-Methylcyclopropyl)aniline in relevant cancer cell lines and to confirm target engagement in a cellular context.

  • Protocol: Cancer Cell Viability Assay (MTT Assay)

    • Cell Lines: Use cancer cell lines known to overexpress LSD1 (e.g., MV4-11 for AML, NCI-H1417 for small-cell lung cancer).

    • Procedure: a. Seed the cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a range of concentrations of 2-(1-Methylcyclopropyl)aniline for 72 hours. c. Add MTT solution to each well and incubate for 4 hours. Living cells will reduce the MTT to formazan crystals. d. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.[14]

    • Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

  • Protocol: Western Blot for Histone Methylation

    • Objective: To confirm that the compound inhibits LSD1 activity in cells by observing an increase in H3K4me2 levels.

    • Procedure: a. Treat the selected cancer cell line with 2-(1-Methylcyclopropyl)aniline at concentrations around its GI₅₀ value for 24-48 hours. b. Lyse the cells and quantify the protein concentration. c. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[15][16] d. Probe the membrane with primary antibodies specific for H3K4me2 and total histone H3 (as a loading control). e. Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescent substrate.[17][18]

    • Analysis: Quantify the band intensities to determine the relative change in H3K4me2 levels upon treatment with the compound.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation LSD1_Assay LSD1 Inhibition Assay IC50_Determination Determine IC50 Values LSD1_Assay->IC50_Determination MAO_Assay MAO-A/B Inhibition Assay MAO_Assay->IC50_Determination Cell_Viability Cancer Cell Viability Assay (MTT) IC50_Determination->Cell_Viability Inform concentration range GI50_Determination Determine GI50 Values Cell_Viability->GI50_Determination Western_Blot Western Blot for H3K4me2 Target_Engagement Confirm Target Engagement Western_Blot->Target_Engagement GI50_Determination->Western_Blot Inform concentration for target engagement

Caption: A logical workflow for the experimental evaluation of 2-(1-Methylcyclopropyl)aniline.

Hypothetical Data Summary

The following tables present hypothetical, yet plausible, data that could be generated from the proposed experiments, assuming that 2-(1-Methylcyclopropyl)aniline is a potent and selective inhibitor of LSD1.

Table 1: In Vitro Enzyme Inhibition Profile (Hypothetical Data)

Enzyme IC₅₀ (nM)
LSD125
MAO-A>10,000
MAO-B1,500

Interpretation: This hypothetical data suggests that 2-(1-Methylcyclopropyl)aniline is a potent inhibitor of LSD1 with high selectivity over MAO-A and moderate selectivity over MAO-B. This profile would be highly desirable for an anticancer agent, as it would minimize off-target effects related to MAO inhibition.

Table 2: Anti-proliferative Activity in Cancer Cell Lines (Hypothetical Data)

Cell Line Cancer Type LSD1 Expression GI₅₀ (nM)
MV4-11Acute Myeloid LeukemiaHigh50
NCI-H1417Small-Cell Lung CancerHigh85
A549Non-Small Cell Lung CancerLow>20,000

Interpretation: The hypothetical GI₅₀ values correlate with LSD1 expression levels, providing further evidence that the anti-proliferative effect of the compound is mediated through the inhibition of LSD1.

Conclusion and Future Directions

This technical guide outlines a comprehensive strategy for the investigation of 2-(1-Methylcyclopropyl)aniline as a potential pharmaceutical agent. Based on the well-documented pharmacology of the cyclopropylamine moiety, there is a strong rationale to hypothesize that this compound could act as a potent and selective inhibitor of LSD1, and to a lesser extent, MAOs. The proposed synthetic route via the Kulinkovich-Szymoniak reaction offers a direct and efficient means of obtaining the compound for study.

The detailed experimental workflows provide a clear path for validating these hypotheses, from initial in vitro enzyme inhibition assays to cell-based studies confirming target engagement and anti-proliferative activity. Should the experimental data align with the hypothetical results presented, 2-(1-Methylcyclopropyl)aniline would represent a promising lead compound for the development of novel therapeutics for cancer and potentially neurological disorders.

Future work would involve in vivo studies in animal models of cancer to assess efficacy and safety, as well as detailed pharmacokinetic and pharmacodynamic profiling. Furthermore, structure-activity relationship (SAR) studies, by synthesizing and testing analogues of 2-(1-Methylcyclopropyl)aniline, could lead to the identification of even more potent and selective drug candidates.

References

  • Kulinkovich, O. G. The Kulinkovich Reaction. Wikipedia. [Link]

  • Organic Chemistry Portal. Kulinkovich Reaction. [Link]

  • Organic Chemistry Portal. Kulinkovich-Szymoniak Reaction. [Link]

  • National Institute of Standards and Technology (NIST). 2-(1-Methylcyclopropyl)aniline. NIST Chemistry WebBook. [Link]

  • Cha, J. K. Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. Organic Syntheses. [Link]

  • Cheméo. Chemical Properties of 2-(1-Methylcyclopropyl)aniline. [Link]

  • ACS GCI Pharmaceutical Roundtable. Kulinkovich Cyclopropanation. [Link]

  • Sebaugh, J. L. Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • Arava, V. Synthesis of Cyclopropyl anilines. ResearchGate. [Link]

  • CliniSciences. Experimental Protocol for Western Blotting. [Link]

  • Edmondson, D. E., & Binda, C. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS journal, 282(11), 2025–2034. [Link]

  • Mialli, C., et al. Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine. Biochemistry, 46(31), 9024-9031. [Link]

  • Grogan, B. G., & Jumper, C. C. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical biochemistry, 525, 61–67. [Link]

  • Sorna, V., et al. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Advances, 14(2), 1145-1150. [Link]

  • Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). [Link]

  • Charles River Laboratories. Cancer Cell-Based Assays. [Link]

  • Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • Jo, S., et al. Enzyme Inhibition Assays for Monoamine Oxidase. Methods in molecular biology (Clifton, N.J.), 2049, 157–165. [Link]

  • Vianello, P., et al. Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1) Display Variable Inhibition on Nucleosome Substrates. Biochemistry, 63(10), 1435–1446. [Link]

  • Tussupbayev, S., et al. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(36), 22283-22295. [Link]

  • ResearchGate. How to calculate IC50 from the calculated concentration of unknown samples? [Link]

  • Stockman, B. J., et al. Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. JoVE (Journal of Visualized Experiments). [Link]

  • Corrosion. Simple Aniline Synthesis from Vitamin B10. YouTube. [Link]

  • Vianello, P., et al. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. Cancers, 13(16), 4133. [Link]

  • BMG LABTECH. Cell-based assays on the rise. [Link]

  • Yasmin, R. Western Blot: Principles, Procedures, and Clinical Applications. StatPearls. [Link]

  • Elabscience. Monoamine Oxidase (MAO) Activity Assay Kit (E-BC-K008-S). [Link]

  • Bentham Science Publishers. Application of Machine Learning Methods in Predicting Lysine-specific Histone Demethylase 1 (LSD1) Inhibitors. [Link]

  • Adan, A., et al. A review for cell-based screening methods in drug discovery. Molecular biology reports, 48(10), 7079–7089. [Link]

  • QIMA Life Sciences. In Vitro Assays to Study The Hallmarks of Cancer. [Link]

  • PubChem. 2-(1-Methylcyclopropyl)aniline. [Link]

Sources

Methodological & Application

Application Note: Buchwald-Hartwig Amination of 2-(1-Methylcyclopropyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists engaged in the synthesis of complex pharmaceutical intermediates. It addresses the specific challenges of coupling 2-(1-Methylcyclopropyl)aniline , a sterically congested ortho-substituted aniline, via Buchwald-Hartwig amination.

Executive Summary

Coupling 2-(1-Methylcyclopropyl)aniline presents a distinct steric challenge. Unlike simple ortho-toluidine, the 1-methylcyclopropyl group creates a rigid, bulky environment proximal to the nucleophilic nitrogen. This steric bulk inhibits the coordination of the amine to the palladium center (the rate-determining step in many hindered couplings) and slows reductive elimination.

This protocol recommends a Third-Generation Buchwald Precatalyst system utilizing BrettPhos or RuPhos ligands. These specific dialkylbiaryl phosphine ligands create a protective pocket that facilitates reductive elimination while preventing catalyst deactivation.

Mechanistic Analysis & Ligand Selection

The success of this reaction hinges on the balance between the oxidative addition of the aryl halide and the amine binding/reductive elimination .

The Steric Challenge

The 1-methylcyclopropyl moiety exerts a "buttressing effect," pushing the amine protons into the coordination sphere of the metal.

  • Standard Ligands (BINAP, DPPF): Often fail due to insufficient activity to promote reductive elimination of the crowded Pd(II)-amido complex.

  • Optimal Ligands (Dialkylbiaryl phosphines):

    • BrettPhos: The gold standard for primary anilines.[1] Its bulk promotes reductive elimination, while its methoxy groups prevent the formation of stable palladacycles that deactivate the catalyst.

    • RuPhos: Effective for secondary amines but also highly active for sterically hindered primary anilines due to its slightly smaller profile compared to BrettPhos.

Catalytic Cycle Visualization

The diagram below illustrates the critical "pinch points" where the 1-methylcyclopropyl group interferes with the standard catalytic cycle.

BuchwaldCycle cluster_steric Steric Bottleneck LPd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-X) LPd0->OxAdd PdII_ArX L-Pd(II)(Ar)(X) OxAdd->PdII_ArX AmineBind Amine Coordination (Steric Clash!) PdII_ArX->AmineBind Rate Limiting for Hindered Anilines Deprot Deprotonation (Base: NaOtBu) AmineBind->Deprot PdII_Amido L-Pd(II)(Ar)(NHR) Deprot->PdII_Amido RedElim Reductive Elimination (Product Release) PdII_Amido->RedElim Promoted by Bulky Ligands RedElim->LPd0

Figure 1: Catalytic cycle highlighting the amine coordination bottleneck caused by the 1-methylcyclopropyl group.

Optimized Experimental Protocols

Method A: The "Gold Standard" (High Throughput/Robust)

This method uses a precatalyst to ensure rapid generation of the active L-Pd(0) species, crucial for hindered substrates where catalyst decomposition competes with the reaction.

Reagents:

  • Substrate: 2-(1-Methylcyclopropyl)aniline (1.2 equiv)

  • Coupling Partner: Aryl Bromide/Chloride (1.0 equiv)

  • Catalyst: BrettPhos Pd G4 (1–3 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (0.2 M)

Step-by-Step Protocol:

  • Preparation: In a nitrogen-filled glovebox (or using strict Schlenk technique), charge a reaction vial equipped with a magnetic stir bar.

  • Solids Addition: Add the Aryl Halide (1.0 mmol), 2-(1-Methylcyclopropyl)aniline (1.2 mmol, 176 mg), NaOtBu (1.4 mmol, 135 mg), and BrettPhos Pd G4 (0.02 mmol, 2 mol%).

    • Note: If the aniline is a liquid, add it after the solvent.

  • Solvent Addition: Add anhydrous 1,4-Dioxane (5.0 mL). Seal the vial with a Teflon-lined cap.

  • Reaction: Remove from the glovebox and place in a pre-heated block at 100 °C . Stir vigorously (800+ rpm) for 12–16 hours.

    • Tip: High stirring speed is critical to keep the heterogeneous base suspended.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a small pad of Celite to remove palladium black and salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Method B: For Base-Sensitive Substrates (Weak Base)

If the coupling partner contains esters, nitriles, or base-sensitive protons, the strong base NaOtBu will cause side reactions. Use this modified condition.

Reagents:

  • Catalyst: BrettPhos Pd G4 (2–4 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: t-Amyl Alcohol (anhydrous)

Modifications:

  • Temperature: Increase to 110 °C . Weak bases require higher thermal energy to facilitate the deprotonation/metallation step.

  • Time: Extend reaction time to 24 hours.

Condition Screening Matrix

For novel substrates, a small screen is recommended before scale-up.

ParameterPrimary ChoiceSecondary ChoiceRationale
Ligand BrettPhos RuPhos BrettPhos is optimized for primary amines; RuPhos handles extreme steric bulk well.
Base NaOtBu Cs₂CO₃ NaOtBu gives faster rates; Cs₂CO₃ is milder for sensitive functional groups.
Solvent 1,4-Dioxane t-Amyl Alcohol Dioxane is standard; t-Amyl alcohol allows higher temps (>100°C) at ambient pressure.
Pd Source Pd G4 Precat Pd₂(dba)₃ Precatalysts guarantee 1:1 L:Pd ratio and rapid activation.
Decision Logic for Optimization

OptimizationLogic Start Start Optimization SensCheck Is Substrate Base Sensitive? (Esters, Nitriles, acidic protons) Start->SensCheck NoSens No SensCheck->NoSens Robust YesSens Yes SensCheck->YesSens Sensitive CondA Condition A: BrettPhos Pd G4 NaOtBu / Dioxane / 100°C NoSens->CondA ResultCheck Check Conversion (LCMS) CondA->ResultCheck CondB Condition B: BrettPhos Pd G4 Cs2CO3 / t-AmylOH / 110°C YesSens->CondB CondB->ResultCheck Success >90% Conv: Scale Up ResultCheck->Success Fail <50% Conv: Troubleshooting ResultCheck->Fail TryRuPhos Switch Ligand to RuPhos (Smaller pocket) Fail->TryRuPhos Steric Failure TryLHMDS Switch Base to LHMDS (Soluble base) Fail->TryLHMDS Deprotonation Failure

Figure 2: Logical workflow for selecting and optimizing reaction conditions.

Troubleshooting & Critical Controls

  • Dehalogenation (Reduction of Ar-X):

    • Symptom:[2][3][4][5][6][7][8][9][10] You observe the aryl halide converting to Ar-H instead of the product.

    • Cause: β-hydride elimination from the amine is not possible here (primary amine), but slow reductive elimination allows the Pd-Ar species to capture a hydride from the solvent or ligand.

    • Solution: Increase the concentration of the aniline (1.5 equiv) or switch to tBuBrettPhos , which is even more bulky and accelerates reductive elimination.

  • No Reaction (Recovery of Starting Material):

    • Cause: The oxidative addition occurred, but the bulky aniline cannot bind to the Pd center (Steric wall).

    • Solution: Switch to RuPhos . While generally for secondary amines, RuPhos is less bulky than BrettPhos and may allow the 1-methylcyclopropyl aniline to coordinate more easily.

  • Inert Atmosphere:

    • These active precatalysts are air-sensitive in solution. While they can be weighed in air, the reaction must be run under N₂ or Ar. Oxygen will irreversibly oxidize the phosphine ligand.

References

  • Maitre, S. et al. "Buchwald-Hartwig amination of sterically hindered anilines." Journal of the American Chemical Society, 2008, 130(41), 13552-13554. Link

    • Establishes the efficacy of BrettPhos for primary amine coupling.
  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2(1), 27-50. Link

    • Comprehensive review on ligand selection logic.
  • Bruno, N. C., et al. "Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions." Chemical Science, 2013, 4(3), 916-920. Link

    • Describes the G3/G4 precatalyst activ
  • Fors, B. P., et al. "A highly active catalyst for Pd-catalyzed amination reactions: Cross-coupling reactions using aryl mesylates and the highly selective monoarylation of primary amines using aryl chlorides." Journal of the American Chemical Society, 2008, 130(41), 13552. Link

    • Specific protocols for hindered primary amines.[11]

Sources

Application Notes & Protocols: Leveraging 2-(1-Methylcyclopropyl)aniline in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Aniline Moiety and the Quest for Superior Analogs

The aniline scaffold is a cornerstone of medicinal chemistry, present in a significant percentage of small-molecule pharmaceuticals.[1][2] Its synthetic versatility and ability to form key hydrogen bonds make it a privileged structure in drug design.[2][3] However, the aniline group is not without its liabilities. It is often susceptible to metabolic oxidation by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites, posing potential toxicity risks and complicating pharmacokinetic profiles.[4][5]

This has driven a paradigm shift in drug discovery towards "escaping flatland"—replacing planar aromatic structures with three-dimensional, sp³-rich bioisosteres.[6] These replacements can enhance metabolic stability, improve solubility, and provide novel vectors for exploring target binding pockets. 2-(1-Methylcyclopropyl)aniline emerges as a building block of exceptional value in this context. It retains the synthetically tractable amino group of aniline while incorporating a methylcyclopropyl moiety—a conformationally restricted, metabolically robust group that serves as a superior bioisostere for more labile functionalities like isopropyl groups.[7][8]

This document serves as a comprehensive guide for medicinal chemists and drug development professionals on the strategic application of 2-(1-methylcyclopropyl)aniline. We will explore its unique properties, provide detailed, field-tested protocols for its derivatization, and illustrate its potential to accelerate the development of safer, more effective therapeutic agents.

Physicochemical Profile and Strategic Advantages

The unique combination of a nucleophilic amine and a rigid, lipophilic cyclopropyl group endows 2-(1-methylcyclopropyl)aniline with a compelling set of properties for drug design.

PropertyValueSource / Method
Molecular Formula C₁₀H₁₃NChemScene[9]
Molecular Weight 147.22 g/mol ChemScene[9]
logP (octanol/water) 2.32Crippen[10]
Boiling Point (T_boil) 539.37 KJoback[10]
Topological Polar Surface Area 26.02 ŲCalculated
SMILES CC1(c2ccccc2N)CC1Cheméo[10]
Key Advantages in Medicinal Chemistry:
  • Enhanced Metabolic Stability: The cyclopropyl ring is significantly more resistant to oxidative metabolism than isopropyl or tert-butyl groups. By replacing an aniline substituted with such groups, chemists can effectively "shield" a common metabolic soft spot, potentially increasing the drug's half-life and reducing the risk of reactive metabolite formation.[4][6]

  • Conformational Constraint: The rigid three-membered ring locks the substituent's orientation relative to the aniline plane. This pre-organization can reduce the entropic penalty of binding to a biological target, leading to enhanced potency and selectivity.[7]

  • Fine-Tuning Lipophilicity: The sp³-rich methylcyclopropyl group increases the lipophilicity (logP) of the parent aniline. This allows for precise modulation of a molecule's overall lipophilic character, a critical parameter for optimizing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

  • Novelty and Intellectual Property: The unique three-dimensional vector provided by the methylcyclopropyl group allows for the exploration of new chemical space, enabling the design of novel compounds with distinct structure-activity relationships (SAR) and strong intellectual property positions.[1]

Core Synthetic Methodologies and Protocols

The primary amino group of 2-(1-methylcyclopropyl)aniline serves as a versatile synthetic handle for a wide array of chemical transformations. The following protocols are foundational for incorporating this building block into drug candidates.

Workflow Overview: From Building Block to Candidate

The following diagram illustrates the central role of 2-(1-methylcyclopropyl)aniline as a starting point for key synthetic transformations that are fundamental in library synthesis and lead optimization campaigns.

G cluster_start Core Building Block cluster_reactions Key Synthetic Transformations cluster_products Intermediate Scaffolds cluster_end Drug Development Pipeline start 2-(1-Methylcyclopropyl)aniline amide Amide Coupling (Acylation) start->amide RCOCl, Base sulfonamide Sulfonamide Formation start->sulfonamide RSO₂Cl, Base buchwald Buchwald-Hartwig (N-Arylation) start->buchwald Ar-X, Pd Catalyst, Ligand, Base prod_amide Amide Derivatives amide->prod_amide prod_sulfonamide Sulfonamide Derivatives sulfonamide->prod_sulfonamide prod_diarylamine Diarylamine Derivatives buchwald->prod_diarylamine end_node Lead Optimization & SAR Studies prod_amide->end_node prod_sulfonamide->end_node prod_diarylamine->end_node

Caption: General workflow for derivatizing 2-(1-methylcyclopropyl)aniline.

Protocol 1: Amide Bond Formation via Acylation

This is one of the most fundamental reactions in drug discovery, creating a stable amide linkage.

  • Objective: To synthesize N-(2-(1-methylcyclopropyl)phenyl)amides.

  • Causality: The nucleophilic aniline nitrogen attacks the electrophilic carbonyl carbon of an acyl chloride or activated carboxylic acid. A non-nucleophilic base is used to quench the HCl byproduct.

Step-by-Step Methodology:

  • Preparation: To a solution of 2-(1-methylcyclopropyl)aniline (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (TEA, 1.5 eq). Cool the mixture to 0 °C in an ice bath.

  • Reaction: Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure amide.

Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Sulfonamide Synthesis

Sulfonamides are key functional groups in many marketed drugs and are critical isosteres for amides and other functionalities.

  • Objective: To synthesize N-(2-(1-methylcyclopropyl)phenyl)sulfonamides.

  • Causality: This reaction is analogous to acylation, with the aniline attacking the electrophilic sulfur atom of a sulfonyl chloride. Pyridine is often used as both the base and a catalyst.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(1-methylcyclopropyl)aniline (1.0 eq) in anhydrous pyridine (0.3 M) in a flask under a nitrogen atmosphere and cool to 0 °C.

  • Reaction: Add the sulfonyl chloride (1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Monitoring: Allow the mixture to stir at room temperature overnight (12-16 hours). Monitor for completion by TLC or LC-MS. For sterically hindered anilines or sulfonyl chlorides, gentle heating (40-50 °C) may be required.[11]

  • Work-up: Carefully pour the reaction mixture into a beaker containing 1 M aqueous HCl and ice. A precipitate may form. Extract the mixture with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash sequentially with water and brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent. The crude material is then purified by flash chromatography (hexane/ethyl acetate) or recrystallization.

Protocol 3: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This powerful cross-coupling reaction allows for the synthesis of diarylamines, connecting the building block to another aromatic or heteroaromatic system.

  • Objective: To synthesize 2-(1-methylcyclopropyl)-N-aryl anilines.

  • Causality: A palladium(0) catalyst, stabilized by a bulky phosphine ligand, undergoes oxidative addition into the aryl halide C-X bond. Subsequent coordination of the deprotonated aniline and reductive elimination forms the C-N bond and regenerates the catalyst.[12]

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube, add the aryl halide (Ar-X, 1.0 eq), 2-(1-methylcyclopropyl)aniline (1.2 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Reaction: Evacuate and backfill the tube with argon or nitrogen three times. Add anhydrous, degassed toluene or dioxane (0.1 M). Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring for 8-24 hours.

  • Monitoring: After cooling to room temperature, check for completion by LC-MS.

  • Work-up: Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to afford the desired diarylamine product.

Visualization of Key Concepts

Bioisosteric Replacement Strategy

The core value of 2-(1-methylcyclopropyl)aniline often lies in its role as a metabolically stable bioisostere.

Caption: Replacing a labile isopropyl group with a robust methylcyclopropyl group.

Conclusion

2-(1-Methylcyclopropyl)aniline is more than just another substituted aniline; it is a strategic tool for overcoming common challenges in drug discovery, particularly those related to metabolic stability. Its unique structural and electronic properties offer a distinct advantage in creating drug candidates with improved pharmacokinetic profiles and novel intellectual property. The protocols detailed herein provide a reliable foundation for chemists to readily incorporate this valuable building block into their synthetic campaigns, paving the way for the next generation of innovative therapeutics.

References

  • Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Publishing.
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. Longdom Publishing.
  • Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. National Institutes of Health.
  • Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journals.
  • Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid Capacity. Research and Reviews.
  • Chemical Properties of 2-(1-Methylcyclopropyl)aniline (CAS 71759-33-6). Cheméo.
  • Aniline replacement in drug-like compounds. Cresset Group.
  • Synthesis, Characterization, Biological Evaluation, And In Silico Study Of Aniline Derivatives. Research and Reviews: A Journal of Pharmaceutical Science.
  • 2-(1-Methylcyclopropyl)aniline. ChemScene.
  • synthesis of Cyclopropyl anilines. ResearchGate.
  • 2-[1-(Methoxymethyl)cyclopropyl]aniline. PubChem.
  • The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers.
  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. ResearchGate.
  • Exploring the Properties and Applications of Aniline and N-Methylaniline. Echemi.
  • Exploring the Properties and Applications of Aniline and N-Methylaniline. Yufeng.
  • Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety. PubMed.
  • (a) Selected examples of drugs containing an aniline moiety and (b)... ResearchGate.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
  • Providing a New Aniline Bioisostere through the Photochemical Production of 1-Aminonorbornanes. PubMed Central.
  • A) Bioisosteric replacement of aniline. B) Strategies for the formation... ResearchGate.
  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. MDPI.

Sources

Preparation of indoles from 2-(1-Methylcyclopropyl)aniline precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the regioselective synthesis of 2,3-dimethylindole from 2-(1-methylcyclopropyl)aniline. Unlike traditional Fischer indole synthesis, which often suffers from harsh acidic conditions and regioselectivity issues with asymmetrical ketones, this protocol utilizes a Palladium(II)-catalyzed oxidative rearrangement. This method leverages the release of ring strain from the cyclopropyl moiety to drive the reaction under neutral oxidative conditions, offering high functional group tolerance and scalability for pharmaceutical intermediate production.

Mechanistic Insight & Reaction Logic

The transformation of 2-(1-methylcyclopropyl)aniline into 2,3-dimethylindole is not a simple rearrangement; it is a Pd(II)-catalyzed oxidative cyclization . Understanding the mechanism is crucial for troubleshooting low yields or byproduct formation (e.g., quinolines).

The Driving Force: Strain Release

The cyclopropane ring possesses approximately 27.5 kcal/mol of ring strain. The coordination of the electrophilic Palladium(II) species to the aniline nitrogen and the subsequent interaction with the cyclopropane ring lowers the activation energy for ring opening.

The Pathway (Aminopalladation)
  • Coordination: Pd(OAc)₂ coordinates to the aniline amine and the cyclopropane ring.

  • Aminopalladation: The nitrogen attacks the cyclopropane ring. For the 1-methyl substituted substrate, the regiochemistry is governed by the formation of the most stable organopalladium intermediate. The nitrogen attacks the less sterically hindered carbon (C2/C3 of the cyclopropane), while the Palladium remains associated with the carbon bearing the methyl group (C1).

  • 
    -Hydride Elimination:  The resulting alkyl-palladium species undergoes 
    
    
    
    -hydride elimination to form an exocyclic double bond (an alkylidene indoline intermediate).
  • Isomerization: The exocyclic double bond isomerizes into the ring to establish aromaticity, yielding the 2,3-dimethylindole.

  • Catalyst Regeneration: The reduced Pd(0) is re-oxidized to Pd(II) by the terminal oxidant (Cu(OAc)₂ or O₂), closing the catalytic cycle.

Visualizing the Catalytic Cycle

IndoleCatalysis Start 2-(1-Methylcyclopropyl)aniline (Substrate) Pd_Coord Pd(II)-Amine Complex Start->Pd_Coord + Pd(OAc)2 Ring_Open Aminopalladation (Ring Opening) Pd_Coord->Ring_Open Strain Release Elimination β-Hydride Elimination Ring_Open->Elimination - HPdOAc Isomerization Aromatization (Tautomerization) Elimination->Isomerization Isomerization Pd0 Pd(0) Species Elimination->Pd0 Reductive Elim Product 2,3-Dimethylindole (Final Product) Isomerization->Product Pd0->Pd_Coord Oxidation via Cu(II) Oxidant Cu(OAc)2 / O2 Oxidant->Pd0 Regenerates Pd(II)

Figure 1: The catalytic cycle for the oxidative rearrangement of cyclopropylanilines. The strain release of the cyclopropane ring facilitates the aminopalladation step.

Experimental Protocol

This protocol is optimized for a 1.0 mmol scale but is linear-scalable up to 50 mmol.

Materials & Reagents
  • Precursor: 2-(1-Methylcyclopropyl)aniline (1.0 equiv).

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5 mol%).

  • Oxidant: Copper(II) Acetate [Cu(OAc)₂] (2.0 equiv) OR 1 atm O₂ balloon (requires 10 mol% Cu(OAc)₂ as co-catalyst).

  • Solvent: DMF (N,N-Dimethylformamide), anhydrous.

  • Base: None required (neutral conditions preferred to prevent side reactions).

Step-by-Step Methodology
  • Setup:

    • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.

    • Allow to cool under a stream of Nitrogen or Argon.

  • Charging:

    • Add Pd(OAc)₂ (11.2 mg, 0.05 mmol) and Cu(OAc)₂ (363 mg, 2.0 mmol) to the flask.

    • Note: If using molecular oxygen (O₂) as the oxidant, reduce Cu(OAc)₂ to 0.1 mmol (10 mol%) and equip the flask with an O₂ balloon.

  • Substrate Addition:

    • Dissolve 2-(1-Methylcyclopropyl)aniline (147 mg, 1.0 mmol) in DMF (5.0 mL).

    • Add the substrate solution to the reaction flask via syringe.

    • Critical: The concentration should be approximately 0.2 M. Higher concentrations may lead to intermolecular oligomerization.

  • Reaction:

    • Heat the mixture to 80 °C in an oil bath.

    • Monitor via TLC (Hexanes/EtOAc 8:1). The starting material (aniline) usually has a lower R_f and stains distinctly with ninhydrin (red/purple), while the indole product will be UV active and turn pink/brown with Vanillin stain.

    • Time: Reaction is typically complete within 6–12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove copper salts and palladium black.

    • Wash the filtrate with H₂O (3 x 15 mL) to remove DMF (critical for clean NMR).

    • Wash with Brine (1 x 15 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify via Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient of Hexanes

      
       5% EtOAc/Hexanes.
      
    • Yield Expectation: 75–88% as an off-white solid.

Data Analysis & Troubleshooting

Regioselectivity Verification

The 1-methyl substituent on the cyclopropane ring dictates the final position of the methyl groups on the indole.

Proton (NMR)Chemical Shift (

)
MultiplicityAssignment
NH 7.65Broad sIndole N-H
C2-CH₃ 2.35sMethyl at C2
C3-CH₃ 2.21sMethyl at C3
Ar-H 7.10 - 7.50mAromatic protons

Table 1: Diagnostic 1H NMR signals (CDCl3) for 2,3-Dimethylindole.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning or inefficient oxidation.Ensure DMF is anhydrous/degassed. Switch from O₂ balloon to stoichiometric Cu(OAc)₂.
Quinoline Byproduct Ring expansion via C-C bond cleavage (alternative pathway).Lower temperature to 60-70°C. Ensure Pd(OAc)₂ is fresh (Pd(II) promotes indole; Pd(0) can favor other pathways).
Black Precipitate Pd precipitation ("Pd Black").Increase ligand concentration (add 10 mol% bipyridine) or increase oxidant load to keep Pd in +2 state.

References

  • Primary Methodology: Pagenkopf, B. L.; et al. "Palladium-Catalyzed Cyclization of 2-Cyclopropylanilines." Journal of the American Chemical Society, 2003 , 125(48), 14694–14695.

  • Mechanistic Review: Gribble, G. W. "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, 2000 , 1045-1075.

  • Substrate Data: NIST Chemistry WebBook. "2-(1-Methylcyclopropyl)aniline."

Application Note: A Guide to the Diazotization of 2-(1-Methylcyclopropyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the reagents and protocols for the successful diazotization of 2-(1-Methylcyclopropyl)aniline. The presence of a sterically demanding and electronically unique ortho-substituent presents specific challenges, including potential steric hindrance and acid-mediated side reactions involving the cyclopropyl ring. This document outlines the underlying chemical principles, evaluates critical reaction parameters, and offers detailed, field-proven protocols designed to maximize the yield and stability of the target diazonium salt, an essential intermediate in synthetic chemistry.

Introduction: The Unique Challenge of a Cyclopropyl-Substituted Aniline

The diazotization of primary aromatic amines is a cornerstone transformation in organic synthesis, converting the amino group into a highly versatile diazonium moiety (-N₂⁺).[1] This functional group is an excellent leaving group (N₂) and serves as a precursor for a vast array of subsequent reactions, including Sandmeyer, Schiemann, and azo-coupling reactions, enabling the introduction of halides, cyano, hydroxyl, and other functional groups onto the aromatic ring.[2][3]

The substrate in focus, 2-(1-Methylcyclopropyl)aniline, introduces two key variables that require careful consideration beyond standard diazotization procedures:

  • Steric Hindrance: The bulky 1-methylcyclopropyl group is positioned ortho to the amine, potentially impeding the approach of the nitrosating agent.

  • Acid Sensitivity: The cyclopropane ring, while generally stable, is a strained three-membered ring. Under strongly acidic conditions, particularly if a carbocation can be formed on an adjacent carbon, there is a risk of ring-opening. The exceptional stability of cyclopropylmethyl carbocations, due to conjugation between the bent orbitals of the ring and the empty p-orbital, makes this a valid mechanistic concern.[4][5][6][7]

This guide explains the causality behind protocol choices to mitigate these challenges and ensure a robust and reproducible reaction.

Mechanistic Framework: The Formation of the Diazonium Ion

The diazotization reaction proceeds via the electrophilic attack of a nitrosating agent on the primary amine. The active electrophile is typically the nitrosonium ion (NO⁺), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid.[8][9]

The mechanism involves several key steps:

  • Formation of Nitrous Acid: Sodium nitrite reacts with the mineral acid (e.g., HCl) to form nitrous acid (HNO₂).[10]

  • Generation of the Nitrosonium Ion: Nitrous acid is protonated by the excess strong acid, followed by the loss of a water molecule to generate the highly electrophilic nitrosonium ion (NO⁺).[9][10]

  • N-Nitrosation: The lone pair of the primary amine attacks the nitrosonium ion.[9]

  • Proton Transfers & Dehydration: A series of proton transfers (tautomerization) and subsequent elimination of water leads to the formation of the resonance-stabilized diazonium ion.[9][11]

Diazotization_Mechanism General Diazotization Mechanism cluster_reagents Reagent Generation cluster_reaction Reaction with Amine NaNO2 NaNO₂ HNO2 HNO₂ NaNO2->HNO2 + H⁺ H+ H⁺ (from Acid) NO+ NO⁺ (Nitrosonium Ion) HNO2->NO+ + H⁺, -H₂O ArNH2NO Ar-NH₂⁺-NO ArNH2 Ar-NH₂ ArNH2->ArNH2NO + NO⁺ ArN=NOH Ar-N=N-OH (Diazohydroxide) ArNH2NO->ArN=NOH Tautomerization (-H⁺) ArN2 Ar-N₂⁺ (Diazonium Ion) ArN=NOH->ArN2 + H⁺, -H₂O Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_output Output start Start: 2-(1-Methylcyclopropyl)aniline dissolve Dissolve Aniline in Cold Acid (H₂SO₄ or H₂SO₄/AcOH) start->dissolve cool Cool to 0-5 °C dissolve->cool add_nitrite Dropwise Addition of NaNO₂ (Maintain T < 5 °C) cool->add_nitrite prep_nitrite Prepare aq. NaNO₂ Solution prep_nitrite->add_nitrite stir Stir for 20 min at 0-5 °C add_nitrite->stir test Test with Starch-Iodide Paper stir->test test->add_nitrite Negative product Product: Diazonium Salt Solution (Use Immediately) test->product Positive end Proceed to Next Reaction (e.g., Sandmeyer) product->end

Caption: Experimental workflow for diazotization.

Conclusion and Best Practices

The diazotization of 2-(1-Methylcyclopropyl)aniline is readily achievable with careful control of reaction conditions. The primary challenge is mitigating potential side reactions due to the substrate's unique structure.

Key Recommendations:

  • Temperature is Paramount: Strict adherence to a 0-5 °C temperature range is the single most important factor for success.

  • Start with Protocol 1: The standard aqueous H₂SO₄ method is robust and should be the first choice.

  • Use Protocol 2 for Solubility: If the aniline salt shows poor solubility, the acetic acid co-solvent method is an excellent alternative.

  • Monitor the Reaction: Use starch-iodide paper to ensure the reaction has gone to completion and to avoid adding a large, unnecessary excess of nitrite.

  • Immediate Use: The product diazonium salt is an intermediate. Plan your synthetic sequence to use the solution immediately after its preparation.

By following these guidelines, researchers can confidently and safely prepare 2-(1-Methylcyclopropyl)benzenediazonium salt for use in a wide range of drug discovery and development applications.

References

  • Unacademy. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

  • Chemic Zone. (2022, September 2). Stability of cyclopropylmethyl carbocation | Reason behind stability of cyclopropylmethyl carbocation. YouTube. Retrieved from [Link]

  • Wyzant. (2019, June 25). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? Retrieved from [Link]

  • Google Patents. (2016). US20160318853A1 - Processes for the diazotization of 2,5-dichloroanilines.
  • Online Chemistry Notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]

  • ChemEd X. (n.d.). Diazotization of Aniline Derivatives: Diazo Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 14.4: Diazotization of Amines. Retrieved from [Link]

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Removal of amino in anilines through diazonium salt-based reactions. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Formation and reactions of substituted diazocyclopropanes and cyclopropyldiazonium ions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, November 3). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • NPTEL Archive. (n.d.). Lecture 16 Aromatic Diazonium Salts. Retrieved from [Link]

  • Quora. (n.d.). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? Retrieved from [Link]

  • ResearchGate. (n.d.). Some reported reagents and methods for the diazotization-iodination of 2-nitro aniline 1k. Retrieved from [Link]

  • PubMed. (2000, January 14). N-Alkyl-N-cyclopropylanilines as mechanistic probes in the nitrosation of N,N-dialkyl aromatic amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Quora. (2014, December 24). Why is cyclopropyl methyl carbocation exceptionally stable? Retrieved from [Link]

  • OrganicChemGuide. (n.d.). 21.03 Sandmeyer Reaction. Retrieved from [Link]

  • YouTube. (2021, May 1). 22.5 Sandmeyer Reactions | Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The diazotization process. Retrieved from [Link]

  • Semantic Scholar. (2009, February 1). DIAZOTIZATION OF ANILINE DERIVATIVES AND DIAZO COUPLINGS IN THE PRESENCE OF P-TOLUENESULFONIC ACID BY GRINDING. Retrieved from [Link]

Sources

Application Note: N-Alkylation Protocols for 2-(1-Methylcyclopropyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers requiring high-fidelity N-alkylation of 2-(1-Methylcyclopropyl)aniline . This substrate presents unique challenges due to the steric bulk of the ortho-1-methylcyclopropyl group and the potential lability of the cyclopropyl ring under specific high-energy conditions.

The following guide prioritizes mono-alkylation selectivity and chemoselectivity (preservation of the cyclopropyl ring).

Executive Summary & Strategic Analysis

2-(1-Methylcyclopropyl)aniline (1 ) is a sterically congested aniline. The ortho-substituent exerts a "picket fence" effect, shielding the nitrogen lone pair. While this reduces the rate of nucleophilic attack compared to aniline, it paradoxically increases selectivity for mono-alkylation by making the second alkylation event energetically unfavorable.

Key Chemical Constraints:

  • Steric Hindrance: The 1-methylcyclopropyl group creates significant steric pressure. Standard SN2 reactions with bulky electrophiles will be sluggish.

  • Cyclopropyl Stability: The cyclopropyl ring is generally robust under basic conditions but susceptible to ring opening under strong acidic conditions (homo-allylic rearrangement) or radical conditions (e.g., nitrosation). Protocols must avoid strong Lewis acids or radical initiators.

  • Electronic Effect: The bulky ortho-group may force the amino group out of planarity with the benzene ring, slightly decoupling the lone pair from the pi-system, potentially increasing basicity while decreasing nucleophilicity.

Decision Matrix: Method Selection
Target Alkyl GroupRecommended MethodPrimary AdvantageRisk Factor
Primary Alkyl (e.g., Ethyl, Benzyl)Method A: Reductive Amination High mono-selectivity; mild conditions.Requires aldehyde precursor.
Simple Methyl Method B: Controlled SN2 Direct use of MeI; scalable.Risk of bis-methylation (Quat salt).
Functionalized Alkyl Method C: Phase Transfer Tolerates sensitive functional groups.Slower kinetics due to sterics.

Experimental Protocols

Method A: Reductive Amination (The "Gold Standard")

Best for: Introducing Ethyl, Propyl, Benzyl, or complex alkyl chains.

This method utilizes Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that selectively reduces the in situ formed imine/iminium species without reducing the aldehyde or opening the cyclopropyl ring.

Reagents:

  • Substrate: 2-(1-Methylcyclopropyl)aniline (1.0 equiv)

  • Electrophile: Aldehyde (1.1 – 1.2 equiv)

  • Reductant: NaBH(OAc)3 (1.5 – 2.0 equiv)

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

Step-by-Step Protocol:

  • Imine Formation Equilibrium: In a flame-dried flask under N2, dissolve 2-(1-Methylcyclopropyl)aniline in DCE (0.2 M concentration). Add the Aldehyde (1.1 equiv) and Acetic Acid (1.5 equiv).

    • Note: The steric bulk of the aniline may slow imine formation.[1] Stir at Room Temperature (RT) for 30–60 minutes before adding the reductant. If the aldehyde is bulky, mild heating (40°C) may be required.

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)3 (1.5 equiv) portion-wise. Allow the reaction to warm to RT and stir for 4–16 hours.

    • Monitoring: Check via LC-MS. Look for the disappearance of the starting aniline (m/z ~148) and the imine intermediate.

  • Quench & Workup: Quench with saturated aqueous NaHCO3 (do not use strong acid). Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). The mono-alkylated product is typically less polar than the starting aniline due to the capping of one N-H bond.

Why this works: The 1-methylcyclopropyl group hinders the formation of the iminium ion. By using STAB (a bulky reductant) and AcOH, we protonate the imine to facilitate reduction while avoiding conditions acidic enough to trigger cyclopropyl ring opening (which typically requires pKa < 0).

Method B: Direct Alkylation (Controlled SN2)

Best for: Methylation or reaction with highly reactive primary halides.

Direct alkylation often leads to over-alkylation. However, for this substrate, the ortho-steric bulk naturally retards the second alkylation, making this route viable if carefully controlled.

Reagents:

  • Substrate: 2-(1-Methylcyclopropyl)aniline (1.0 equiv)

  • Alkylating Agent: Alkyl Bromide/Iodide (1.05 equiv)

  • Base: NaHCO3 (mild) or K2CO3 (moderate)

  • Solvent: DMF or CH3CN

Step-by-Step Protocol:

  • Preparation: Dissolve the aniline in DMF (0.5 M). Add NaHCO3 (2.0 equiv). Using a weaker base like bicarbonate helps prevent deprotonation of the mono-alkylated product, reducing the rate of the second alkylation.

  • Addition: Add the Alkyl Halide (1.0 equiv) dropwise at RT.

  • Thermal Control: Heat to 60°C. Monitor closely by HPLC.

    • Critical Stop: Stop the reaction when the ratio of [Product] : [Bis-alkylated] is optimal, even if starting material remains. It is easier to separate starting material than the bis-alkylated byproduct.

  • Workup: Dilute with water/EtOAc. Wash organic layer extensively with water (to remove DMF) and LiCl solution.

Critical Control Points & Troubleshooting

Cyclopropyl Ring Stability

The 1-methylcyclopropyl group is a "ticking time bomb" only in the presence of strong Brønsted acids or radical cations .

  • AVOID: Conc. HCl, H2SO4, or Nitrosation conditions (NaNO2/HCl).

  • Risk: Acid-catalyzed ring opening leads to the homoallylic cation, rearranging to a terminal alkene (e.g., 4-substituted-2-butenylaniline derivatives).

  • Validation: Check 1H NMR. The cyclopropyl protons (0.4 – 1.0 ppm) should remain distinct multiplets. Disappearance of these signals indicates ring opening.

Over-Alkylation (Bis-alkylation)

Due to the ortho-substituent, the nitrogen is crowded.

  • Observation: If bis-alkylation is observed, switch to Method A (Reductive Amination) or use a bulky base (e.g., i-Pr2NEt) which cannot easily deprotonate the sterically crowded secondary amine product.

Visualizing the Workflow

The following diagram outlines the decision logic and reaction pathways, highlighting the critical safety check for the cyclopropyl ring.

N_Alkylation_Workflow Start Start: 2-(1-Methylcyclopropyl)aniline Target Target Alkyl Group? Start->Target Warning CRITICAL: Avoid Strong Acid (pH < 1) Risk: Cyclopropyl Ring Opening Start->Warning Stability Constraint RouteA Method A: Reductive Amination (Aldehyde + NaBH(OAc)3) Target->RouteA Primary/Secondary Alkyl RouteB Method B: Direct Alkylation (R-X + NaHCO3) Target->RouteB Methyl / Simple Alkyl Imine Intermediate: Imine/Iminium (Sterically Hindered) RouteA->Imine AcOH, DCE ProductA Product: Mono-N-Alkylated Aniline Imine->ProductA Hydride Transfer Check QC Check: Bis-Alkylation? RouteB->Check S_N2 Reaction ProductB Product: Mono-N-Alkylated Aniline Check->ProductB Optimized Time SideProd Impurity: Bis-Alkylated / Quat Salt Check->SideProd Over-reaction

Caption: Workflow logic for selecting the optimal alkylation pathway while preserving the cyclopropyl moiety.

Analytical Validation Data

When characterizing the product, specific NMR signatures confirm the integrity of the cyclopropyl ring and the success of mono-alkylation.

Feature1H NMR Signal (CDCl3)Interpretation
Cyclopropyl Ring δ 0.4 – 0.9 ppm (m, 4H) Distinctive high-field multiplets. Loss indicates ring opening.
1-Methyl Group δ 1.2 – 1.4 ppm (s, 3H) Singlet. Shift changes slightly upon N-alkylation.
N-H Proton δ 3.5 – 4.5 ppm (br s, 1H) Broad singlet. Must be present for mono-alkylation. Disappears in bis-alkylation.
N-CH2-R δ 3.0 – 3.2 ppm (t/q) Diagnostic signal for the new alkyl group.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

    • Rationale: Establishes NaBH(OAc)3 as the superior reagent for avoiding side reactions in hindered amines.
  • Loeppky, R. N., & Elomari, S. (2000). "N-Alkyl-N-cyclopropylanilines as mechanistic probes in the nitrosation of N,N-dialkyl aromatic amines." The Journal of Organic Chemistry, 65(1), 96-103.[2] Link

    • Rationale: Provides critical data on the stability of N-cyclopropyl anilines and the mechanism of ring opening under radical/acidic conditions.
  • Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811. Link

    • Rationale: Comprehensive review of alkylation strategies, highlighting the difficulties with steric hindrance.
  • Hylse, O., et al. (2020). "Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions." Chemical Communications, 56, 2925-2928. Link

    • Rationale: Discusses the extreme steric effects in ortho-substituted anilines and their reactivity profiles.

Sources

Application Notes and Protocols for the Synthesis of Heterocycles Using 2-(1-Methylcyclopropyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the synthetic utility of 2-(1-methylcyclopropyl)aniline as a versatile building block for the construction of various heterocyclic scaffolds of interest in medicinal chemistry and materials science. We present a series of detailed, field-proven protocols for the synthesis of quinolines, indoles, and carbazoles, leveraging the unique electronic and steric properties of the 2-(1-methylcyclopropyl)aniline moiety. The causality behind experimental choices, self-validating system designs for each protocol, and in-depth mechanistic insights are discussed.

Introduction

The quest for novel molecular architectures with desirable pharmacological and material properties is a central theme in modern chemical research. Heterocyclic compounds, in particular, form the cornerstone of many therapeutic agents and functional materials. The strategic incorporation of unique substituents onto core aromatic structures can profoundly influence their biological activity and physical characteristics. 2-(1-Methylcyclopropyl)aniline is a fascinating, yet underexplored, building block that offers a unique combination of a nucleophilic aniline core with a sterically demanding and electronically distinct 1-methylcyclopropyl group. The strained three-membered ring can act as a bioisostere for other common functional groups and can influence the conformational preferences of the final molecule.

This guide provides researchers with a set of robust and reproducible protocols for the utilization of 2-(1-methylcyclopropyl)aniline in the synthesis of key heterocyclic systems. The methodologies described herein are designed to be both efficient and scalable, enabling the rapid generation of diverse compound libraries for screening and development.

PART 1: Synthesis of Quinolines via Modified Skraup-Doebner-von Miller Reaction

The quinoline scaffold is a privileged structure in medicinal chemistry, with applications ranging from antimalarial to anticancer agents. The Skraup-Doebner-von Miller reaction is a classic and reliable method for the synthesis of quinolines. Here, we adapt this reaction for 2-(1-methylcyclopropyl)aniline, taking into account the specific electronic and steric nature of the substrate.

Mechanistic Rationale

The reaction proceeds through the initial formation of an α,β-unsaturated carbonyl compound in situ from glycerol and a dehydrating acid (e.g., sulfuric acid). 2-(1-Methylcyclopropyl)aniline then undergoes a Michael addition to the α,β-unsaturated carbonyl compound, followed by an acid-catalyzed intramolecular cyclization and subsequent oxidation to furnish the quinoline ring system. The presence of an oxidizing agent, such as nitrobenzene or arsenic pentoxide, is crucial for the final aromatization step.

Experimental Protocol

Materials:

  • 2-(1-Methylcyclopropyl)aniline (1.0 eq)

  • Glycerol (3.0 eq)

  • Concentrated Sulfuric Acid (2.5 eq)

  • Nitrobenzene (as solvent and oxidizing agent) or Arsenic Pentoxide (1.5 eq)

  • Ferrous Sulfate (catalytic amount, if using nitrobenzene)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • To a stirred solution of 2-(1-methylcyclopropyl)aniline (1.0 eq) in nitrobenzene, cautiously add concentrated sulfuric acid (2.5 eq) at 0 °C.

  • Add ferrous sulfate (catalytic amount) followed by the slow addition of glycerol (3.0 eq), maintaining the temperature below 10 °C.

  • Slowly heat the reaction mixture to 130-140 °C and maintain for 3-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired 8-(1-methylcyclopropyl)quinoline.

Data Summary Table
ReagentMolar Eq.Purpose
2-(1-Methylcyclopropyl)aniline1.0Starting Material
Glycerol3.0Acrolein precursor
Conc. H₂SO₄2.5Catalyst and Dehydrating Agent
Nitrobenzene-Solvent and Oxidizing Agent
Ferrous SulfatecatalyticReaction initiator
Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Mix 2-(1-Methylcyclopropyl)aniline and Nitrobenzene B Cool to 0 °C A->B C Add H₂SO₄ B->C D Add FeSO₄ and Glycerol C->D E Heat to 130-140 °C for 3-4h D->E F Monitor by TLC E->F G Cool and Quench on Ice F->G H Neutralize with NaHCO₃ G->H I Extract with DCM H->I J Wash, Dry, and Concentrate I->J K Column Chromatography J->K G A 2-(1-Methylcyclopropyl)aniline + Ketone B Phenylhydrazone Intermediate A->B H⁺ C [3,3]-Sigmatropic Rearrangement B->C D Dienone-imine Intermediate C->D E Tautomerization & Aromatization D->E -NH₃ F 7-(1-Methylcyclopropyl)indole E->F G cluster_buchwald Buchwald-Hartwig Amination cluster_ch_amination Intramolecular C-H Amination A Pd(0)L₂ B Oxidative Addition (Ar-X) A->B C [Pd(II)(Ar)(X)L₂] B->C D Amine Coordination C->D E Reductive Elimination D->E E->A Catalytic Cycle F Diarylamine Product E->F G Pd(0)L₂ F->G H C-H Activation G->H I [Pd(II)(Aryl-H)L₂] H->I J C-N Bond Formation I->J J->G Catalytic Cycle K Carbazole Product J->K

Strategic Protection of 2-(1-Methylcyclopropyl)aniline: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of a Sterically Encumbered Aniline

In the landscape of modern drug discovery and development, 2-(1-methylcyclopropyl)aniline has emerged as a valuable building block for the synthesis of a diverse array of bioactive molecules. Its unique structural motif, featuring a sterically demanding 1-methylcyclopropyl group at the ortho position of the aniline ring, imparts distinct conformational constraints and electronic properties to the parent molecule. However, this very feature presents a significant challenge for synthetic chemists: the effective and selective protection of the amine functionality. The steric bulk in proximity to the nitrogen atom can dramatically influence the kinetics and thermodynamics of protection and deprotection reactions, necessitating a carefully considered strategy to ensure high yields and avoid unwanted side reactions.

This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to the most effective protecting group strategies for 2-(1-methylcyclopropyl)aniline. We will delve into the mechanistic rationale behind the selection of various protecting groups, provide field-proven, step-by-step protocols for their application and removal, and offer a comparative analysis to aid in the selection of the optimal strategy for your specific synthetic needs.

The Impact of the Ortho-Substituent: Steric and Electronic Considerations

The 1-methylcyclopropyl group exerts a profound influence on the reactivity of the aniline nitrogen. The primary challenge arises from steric hindrance , which can impede the approach of bulky protecting group reagents to the nitrogen atom. This can lead to sluggish reaction rates, incomplete conversions, and the need for more forcing reaction conditions, which may compromise the stability of other functional groups within the molecule.

Furthermore, the electronic nature of the cyclopropyl group, which can exhibit both σ-donating and π-accepting characteristics, can modulate the nucleophilicity of the aniline. Understanding these combined steric and electronic effects is paramount to selecting a protecting group that not only effectively masks the amine but can also be introduced and removed under conditions compatible with the overall synthetic route.

Comparative Analysis of Key Protecting Group Strategies

A variety of protecting groups are available for amines, but their efficacy with a sterically hindered substrate like 2-(1-methylcyclopropyl)aniline varies significantly. Here, we evaluate the most promising candidates: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), 9-Fluorenylmethoxycarbonyl (Fmoc), and 2-Nitrobenzenesulfonyl (Nosyl).

Protecting GroupKey AdvantagesKey Disadvantages
Boc Stable to a wide range of non-acidic conditions. Readily removed with acid.Introduction can be sluggish with hindered anilines. Strong acid required for deprotection may not be suitable for acid-labile substrates.
Cbz Stable to acidic and basic conditions. Removed by mild catalytic hydrogenation.Hydrogenolysis conditions may not be compatible with other reducible functional groups (e.g., alkenes, alkynes, nitro groups).
Fmoc Base-labile deprotection offers orthogonality to acid-labile groups.The protecting group itself is bulky. The basic deprotection conditions may not be suitable for base-sensitive substrates.
Nosyl Easily introduced. Deprotection under mild, neutral conditions with a thiol nucleophile.The protecting group is electron-withdrawing, which can decrease the nucleophilicity of the protected amine. The thiol reagents used for deprotection can have an unpleasant odor.

Experimental Protocols: A Practical Guide

The following protocols have been developed and optimized to address the specific challenges posed by the steric hindrance of 2-(1-methylcyclopropyl)aniline.

tert-Butoxycarbonyl (Boc) Protection

The Boc group is a cornerstone of amine protection due to its robustness. For sterically hindered anilines, modified conditions are often necessary to achieve high yields.

Diagram: Boc Protection and Deprotection Workflow

Substrate 2-(1-Methylcyclopropyl)aniline Boc_Protected N-Boc-2-(1-methylcyclopropyl)aniline Substrate->Boc_Protected (Boc)2O, DMAP (cat.), THF, reflux Deprotected 2-(1-Methylcyclopropyl)aniline Salt Boc_Protected->Deprotected TFA, DCM, 0°C to rt Substrate 2-(1-Methylcyclopropyl)aniline Cbz_Protected N-Cbz-2-(1-methylcyclopropyl)aniline Substrate->Cbz_Protected Cbz-Cl, Pyridine, DCM, 0°C to rt Deprotected 2-(1-Methylcyclopropyl)aniline Cbz_Protected->Deprotected H2, Pd/C, MeOH, rt Substrate 2-(1-Methylcyclopropyl)aniline Fmoc_Protected N-Fmoc-2-(1-methylcyclopropyl)aniline Substrate->Fmoc_Protected Fmoc-Cl, NaHCO3, Dioxane/H2O, rt Deprotected 2-(1-Methylcyclopropyl)aniline Fmoc_Protected->Deprotected 20% Piperidine in DMF, rt Substrate 2-(1-Methylcyclopropyl)aniline Nosyl_Protected N-Nosyl-2-(1-methylcyclopropyl)aniline Substrate->Nosyl_Protected Nosyl-Cl, Pyridine, DCM, 0°C to rt Deprotected 2-(1-Methylcyclopropyl)aniline Nosyl_Protected->Deprotected Thiophenol, K2CO3, MeCN, rt

Crystallization methods for 2-(1-Methylcyclopropyl)aniline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Crystallization and Salt Formation of 2-(1-Methylcyclopropyl)aniline

Executive Summary

This guide details the isolation and purification of 2-(1-Methylcyclopropyl)aniline (CAS: 71759-33-6), a critical intermediate in the synthesis of respiratory syncytial virus (RSV) fusion inhibitors and tyrosine kinase inhibitors.[1]

The Core Challenge: The free base of this molecule is a lipophilic oil at room temperature due to the steric bulk and rotational freedom of the ortho-cyclopropyl moiety. Direct crystallization of the neutral form is thermodynamically unfavorable. Consequently, this protocol focuses on salt formation (specifically the Hydrochloride) to enforce a solid lattice, followed by a controlled recrystallization strategy designed to prevent "oiling out" (Liquid-Liquid Phase Separation).

Physicochemical Analysis & Strategy

The ortho-substitution pattern presents a unique crystallographic challenge. The 1-methylcyclopropyl group creates a "greasy" steric block that disrupts the planar stacking typical of simple anilines.

PropertyCharacteristicImplication for Crystallization
Physical State (Free Base) Viscous Oil / Low-melting solidDirect crystallization is difficult; requires high vacuum distillation or conversion to salt.[1]
Basicity (pKa) ~3.5 - 4.5 (Est.)[1]Weak base.[1] Requires strong acid (pKa < 1) for complete protonation.[1]
Lipophilicity High (Cyclopropyl group)Low solubility in water; high solubility in DCM, Toluene.[1] Salts will likely be hygroscopic.[1]
Key Impurities Oxidation products (Red/Brown tars)Aniline derivatives oxidize rapidly.[1] Crystallization must reject these colored impurities.[1]

Strategic Workflow:

  • Isolation: Extract crude free base into a non-polar solvent (e.g., MTBE or Toluene).[1]

  • Salt Formation: Use anhydrous HCl to precipitate the hydrochloride salt.[1] Avoid aqueous HCl to prevent hydrate formation or oiling out.

  • Purification: Recrystallize using a polarity-gradient cooling method.

Experimental Protocols

Protocol A: Anhydrous Salt Formation (The "Solidification" Step)

Objective: Convert the crude oily free base into a handleable solid hydrochloride salt.

Reagents:

  • Crude 2-(1-Methylcyclopropyl)aniline (Free Base)[1]

  • Solvent A: Ethyl Acetate (EtOAc) – Medium polarity, poor solvent for salt.

  • Reagent B: 4M HCl in Dioxane OR Trimethylsilyl chloride (TMSCl) + Methanol (In-situ HCl generation).

Step-by-Step Procedure:

  • Dissolution: Dissolve 10.0 g of crude oil in 50 mL of Ethyl Acetate (5 vol). Stir at room temperature (20-25°C) under Nitrogen.

    • Why: EtOAc solubilizes the organic impurities but is a poor solvent for the ionic HCl salt, driving precipitation.

  • Acid Addition (Controlled):

    • Method: Add 1.1 equivalents of 4M HCl in Dioxane dropwise over 30 minutes.

    • Alternative: Add 1.1 eq of TMSCl followed by 1.1 eq of Methanol (generates anhydrous HCl and TMS-ether byproducts which remain in solution).[1]

    • Observation: A white to off-white precipitate should form immediately.[1] If a gum forms, increase agitation speed.[1]

  • Aging: Stir the slurry for 2 hours at 0-5°C.

    • Mechanism:[2][3][4][5][6][7] Ostwald ripening allows small, amorphous particles to dissolve and redeposit on larger crystalline lattices, improving filterability.

  • Filtration: Filter the solid under nitrogen (anilines are air-sensitive).[1] Wash the cake with cold EtOAc (2 x 10 mL).

  • Drying: Vacuum dry at 40°C for 12 hours.

Protocol B: Anti-Oiling Recrystallization (The Purification Step)

Objective: Purify the crude salt.[8] The major risk here is "oiling out"—where the salt separates as a liquid droplet rather than a crystal due to high supersaturation.[5][9]

Solvent System: Isopropyl Alcohol (IPA) [Solvent] / n-Heptane [Anti-solvent].[1]

Step-by-Step Procedure:

  • Dissolution: Suspend 10 g of Crude HCl salt in 30 mL IPA (3 vol). Heat to 75°C (reflux).

    • Check: If solids remain, add IPA in 0.5 vol increments until clear.

  • Seeding (Critical): Cool solution to 60°C. Add 0.1 wt% of pure seed crystals.

    • Why: Seeding in the Metastable Zone (MSZW) provides a surface for growth, preventing the system from reaching the critical supersaturation point where oiling out occurs.

  • Anti-Solvent Addition: Slowly add n-Heptane (warm, 50°C) dropwise.

    • Target Ratio: 1:1 to 1:2 IPA:Heptane.[1]

    • Stop: If the solution turns cloudy (milky), stop addition and stir until crystals define. If it looks like "oil droplets" (emulsion), heat back to clear point and add more seed.

  • Cooling Ramp: Cool to 0°C at a rate of 10°C/hour.

    • Control: Slow cooling prevents the entrapment of mother liquor (impurities) inside the crystal lattice.

  • Isolation: Filter and wash with 1:1 IPA/Heptane.

Visualization of Workflows

Diagram 1: Salt Selection & Crystallization Decision Matrix

This flowchart guides the researcher through the decision-making process based on the physical state of the intermediate.

SaltStrategy Start Start: Crude 2-(1-Methylcyclopropyl)aniline CheckState Physical State Check Start->CheckState IsOil Oily / Viscous Liquid CheckState->IsOil Most Likely IsSolid Solid (Low Melting) CheckState->IsSolid Rare SaltScreen Protocol A: Salt Formation (HCl, Tosylate, Fumarate) IsOil->SaltScreen Must increase Lattice Energy CrystMethod Protocol B: Controlled Cooling with Seeding IsSolid->CrystMethod SolventSelect Solvent Selection: EtOAc (Anti-solvent) + MeOH/IPA (Solvent) SaltScreen->SolventSelect SolventSelect->CrystMethod Success High Purity Crystalline Solid CrystMethod->Success Slow Cooling + Seeds OilingOut Failure: Oiling Out (LLPS) CrystMethod->OilingOut Fast Cooling / No Seeds OilingOut->CrystMethod Re-heat & Add More Solvent

Caption: Decision matrix for processing oily aniline intermediates into stable crystalline salts.

Diagram 2: Mechanism of "Oiling Out" vs. Nucleation

Understanding why the oil forms is critical to preventing it.[9] This diagram illustrates the competition between stable nucleation and liquid-liquid phase separation.[1]

OilingOut Solution Homogeneous Solution (High Temp) Cooling Cooling Process Solution->Cooling MetaStable Metastable Zone (Ideal for Seeding) Cooling->MetaStable Controlled Rate Spinodal Spinodal Decomposition (Unstable Region) Cooling->Spinodal Rapid Quench Crystal Nucleation & Growth (Crystalline Product) MetaStable->Crystal Seeding Trigger Oil Liquid-Liquid Phase Separation (Oiling Out) Spinodal->Oil Spontaneous Separation Oil->Crystal Very Slow / Impure (Ostwald Ripening)

Caption: The thermodynamic competition between crystallization (green path) and oiling out (red path).[1]

Troubleshooting Guide: The "Oiling Out" Phenomenon

If your reaction flask contains a bottom layer of viscous oil instead of crystals, you have encountered Liquid-Liquid Phase Separation (LLPS) .[1]

SymptomRoot CauseCorrective Action
Milky Emulsion Cooling too fast; entered Spinodal region.[1]Re-heat to clear solution.[1][9] Cool at half the previous rate.
Sticky Gum on Walls Impurities lowering the melting point.[1]Decant solvent.[1][10][11] Redissolve gum in fresh hot solvent.[1] Add 5% more solvent to lower supersaturation.[1]
No Precipitate Product too soluble.[1]Switch Anti-solvent.[1][3][9] If using IPA, switch to TBME (Methyl tert-butyl ether) or Toluene .[1]
Colored Crystals Oxidation of aniline.[1]Recrystallize with 1 wt% activated carbon; filter hot.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3286613, 2-(1-Methylcyclopropyl)aniline.[1] Retrieved from [Link][1]

  • Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Solutions.[1] Retrieved from [Link][1][5][8][12]

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists.[1] Academic Press.[1] (Standard text on salt selection for oils).

  • Organic Syntheses. Preparation of Aniline Hydrochloride (General Procedure). Coll. Vol. 1, p. 111 (1941).[1] Retrieved from [Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1-Methylcyclopropyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(1-methylcyclopropyl)aniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you improve reaction yields and obtain high-purity material.

The synthesis of 2-(1-methylcyclopropyl)aniline, a valuable building block in medicinal chemistry, most commonly involves a palladium-catalyzed cross-coupling reaction. This guide will focus on the Suzuki-Miyaura coupling of a 2-haloaniline with a 1-methylcyclopropylboronic acid or its corresponding ester, as this is a robust and frequently employed strategy.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My reaction shows low or no conversion of the 2-haloaniline starting material. What are the likely causes and how can I improve the yield?

A1: Low or no conversion in a Suzuki-Miyaura coupling is a common issue that typically points to problems with the catalyst system, reaction conditions, or reagent quality.

  • Catalyst and Ligand Inactivity: The choice of palladium source and ligand is critical for coupling an electron-rich aniline with a sterically hindered cyclopropyl group.[1]

    • Expertise & Experience: Standard catalysts like Pd(PPh₃)₄ may be insufficient. Modern catalyst systems, often employing bulky, electron-rich biarylphosphine ligands, are designed for challenging couplings. Ligands such as RuPhos, BrettPhos, or SPhos can significantly accelerate the reaction by promoting both the oxidative addition and the reductive elimination steps of the catalytic cycle.[2][3] Using a pre-formed palladium precatalyst (e.g., RuPhos G3-Pd) often provides more consistent results than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[2]

    • Trustworthiness: Ensure your palladium source is active and the ligand is pure. Ligands can oxidize upon prolonged storage. Using a fresh bottle or purifying the ligand may be necessary.

  • Incorrect Base or Solvent: The base not only facilitates the transmetalation step but its physical properties and strength can dramatically impact the reaction.[2]

    • Expertise & Experience: A strong, non-nucleophilic base is often required. While K₂CO₃ or Cs₂CO₃ are common, stronger bases like K₃PO₄ or NaOtBu may be necessary, especially with less reactive aryl chlorides.[2] The base must be anhydrous and finely powdered to ensure sufficient reactivity.

    • Solvent Choice: The solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation and protodeboronation. Common solvent systems include toluene/water, dioxane/water, or 2-MeTHF/water. The presence of water is often crucial for the efficacy of inorganic bases like K₃PO₄.

  • Reagent Quality:

    • 1-Methylcyclopropylboronic Acid Stability: Cyclopropylboronic acids are prone to decomposition via protodeboronation, especially at elevated temperatures. Consider using the more stable pinacol ester derivative (1-methylcyclopropylboronic acid pinacol ester).

    • Purity of 2-Haloaniline: The aniline starting material should be pure. Impurities can coordinate to the palladium center and inhibit catalysis.[4]

Troubleshooting Workflow: Low Conversion

G start Low or No Conversion catalyst Issue: Catalyst System start->catalyst conditions Issue: Reaction Conditions start->conditions reagents Issue: Reagent Quality start->reagents sol_cat1 Use Bulky Ligand (e.g., RuPhos, BrettPhos) catalyst->sol_cat1 sol_cat2 Switch to a Pd-Precatalyst (e.g., RuPhos G3-Pd) catalyst->sol_cat2 sol_cond1 Screen Stronger Bases (K3PO4, NaOtBu) conditions->sol_cond1 sol_cond2 Ensure Anhydrous & Degassed Solvent conditions->sol_cond2 sol_cond3 Increase Temperature Incrementally conditions->sol_cond3 sol_reag1 Use Boronic Acid Pinacol Ester reagents->sol_reag1 sol_reag2 Purify 2-Haloaniline reagents->sol_reag2 G Start Pd(0) + Ar-X OA Oxidative Addition Start->OA Pd_II Ar-Pd(II)-X OA->Pd_II TM Transmetalation Pd_II->TM + R-B(OR)2 + Base Side_Dehalo Dehalogenation (Ar-H) Pd_II->Side_Dehalo  [H] source (e.g., H2O) RE Reductive Elimination TM->RE  Productive Cycle Product Desired Product (Ar-R) RE->Product  Productive Cycle Product->Start  Productive Cycle Side_Homo Homocoupling (R-R) Boronic R-B(OR)2 Boronic->Side_Homo O2, Pd(0)

Caption: Desired catalytic cycle vs. side reactions.

Q3: My reaction mixture turns black and stalls, suggesting the palladium catalyst has crashed out. How do I prevent this?

A3: The formation of palladium black (insoluble, inactive Pd(0) aggregates) is a common mode of catalyst death. It occurs when the Pd(0) center is not sufficiently stabilized by the phosphine ligand.

  • Ligand-to-Palladium Ratio: An insufficient amount of ligand relative to the palladium source can leave the metal center exposed and prone to aggregation.

    • Expertise & Experience: When not using a pre-catalyst, a ligand-to-palladium ratio of 1.5:1 to 2:1 is generally recommended for monodentate ligands like RuPhos. This ensures enough ligand is present to stabilize the active species throughout the catalytic cycle.

  • Ligand Choice and Concentration: The stability of the L-Pd(0) complex is highly dependent on the ligand's properties.

    • Trustworthiness: Bulky ligands not only promote the desired reaction steps but also provide steric protection around the metal center, preventing aggregation. [5]Running reactions at very high dilutions can sometimes disfavor the bimolecular decomposition pathways, although this can also slow down the desired reaction. Conversely, very high concentrations can sometimes lead to solubility issues and precipitation. Finding an optimal concentration (typically 0.1-0.5 M) is key.

Data & Protocols

Table 1: Troubleshooting Summary
ProblemPotential Cause(s)Suggested Solution(s)
Low/No Yield Inactive catalyst systemUse a bulky, electron-rich phosphine ligand (e.g., RuPhos, BrettPhos) with a modern Pd precatalyst. [2][5]
Incorrect base/solventScreen stronger, anhydrous bases (K₃PO₄, NaOtBu). Ensure solvent is anhydrous and thoroughly degassed.
Poor reagent qualityUse 1-methylcyclopropylboronic acid pinacol ester for better stability. Purify 2-haloaniline.
Dehalogenation Presence of protic impurities; high temperatureUse rigorously dried reagents and solvents. Run the reaction at the lowest possible temperature that affords a reasonable rate.
Homocoupling Presence of oxygenEnsure a completely inert atmosphere (Ar or N₂) via proper degassing and a sealed reaction vessel.
Catalyst Death Insufficient ligand stabilizationIncrease ligand:palladium ratio (e.g., 2:1 for monodentate ligands). Ensure adequate reaction concentration (0.1-0.5 M).
Table 2: Recommended Screening Conditions for Optimization
ParameterCondition 1 (Starting Point)Condition 2Condition 3Condition 4
Pd Source RuPhos G3-Pd (2 mol%)Pd₂(dba)₃ (1 mol%)Pd(OAc)₂ (2 mol%)tBuBrettPhos Pd G3 (2 mol%) [5]
Ligand -RuPhos (2.2 mol%)SPhos (4.4 mol%)-
Base K₃PO₄ (2.0 equiv)Cs₂CO₃ (2.0 equiv)NaOtBu (2.0 equiv)K₂CO₃ (3.0 equiv)
Solvent 2-MeTHF / H₂O (10:1)Dioxane / H₂O (10:1)TolueneCPME / H₂O (10:1)
Temperature 80 °C100 °C60 °C110 °C
Experimental Protocol 1: General Procedure for Synthesis

This protocol provides a robust starting point for the synthesis of 2-(1-methylcyclopropyl)aniline.

Materials:

  • 2-Bromoaniline (1.0 equiv)

  • 1-Methylcyclopropylboronic acid pinacol ester (1.5 equiv)

  • RuPhos G3-Pd (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous

  • Water, degassed

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromoaniline, 1-methylcyclopropylboronic acid pinacol ester, RuPhos G3-Pd, and K₃PO₄.

  • Seal the flask with a septum. Evacuate and backfill the flask with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous 2-MeTHF and degassed water (e.g., 10:1 v/v ratio to achieve approx. 0.2 M concentration of the limiting reagent) via syringe.

  • Place the flask in a preheated oil bath at 80 °C.

  • Stir the reaction vigorously for 12-24 hours. [2]Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can then be purified as described in Protocol 2 or by column chromatography.

Experimental Protocol 2: Purification by Acid-Base Extraction

Aniline products are basic, allowing for an effective purification from non-basic impurities.

  • Dissolve the crude reaction residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl) (3x). The aniline product will move into the aqueous layer as the hydrochloride salt.

  • Combine the acidic aqueous layers. Perform a "back-extraction" by washing this aqueous layer with ethyl acetate or DCM one time to remove any remaining neutral organic impurities.

  • Cool the acidic aqueous layer in an ice bath and slowly basify by adding a saturated sodium bicarbonate (NaHCO₃) solution or 2 M sodium hydroxide (NaOH) until the pH is >9. The free aniline product will precipitate or form an oil.

  • Extract the liberated aniline product back into an organic solvent (ethyl acetate or DCM) (3x).

  • Combine these final organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the purified 2-(1-methylcyclopropyl)aniline. [4][6]

References

  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters, 16(3), 832-835. Available at: [Link]

  • Arava, V. et al. (2013). synthesis of Cyclopropyl anilines. ResearchGate. Available at: [Link]

  • Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Available at: [Link]

  • LookChem. Purification of Aniline. Chempedia. Available at: [Link]

  • Google Patents.Method for purifying aniline.
  • Google Patents.Aniline purification process.
  • Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Available at: [Link]

  • Gale, E. (2020). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at: [Link]

  • ChemTalk. (2024). Buchwald-Hartwig Amination. Available at: [Link]

  • YouTube. (2023). Condition Optimization for Buchwald-Hartwig Reactions. Available at: [Link]

  • Zeng, C. et al. (2023). Palladium-Catalyzed Tandem Nucleophilic Addition/C-H Functionalization of Anilines and Bromoalkynes for the Synthesis of 2-Phenylindoles. Organic Letters, 25(9), 1409-1414. Available at: [Link]

  • Royal Society of Chemistry. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • Hesp, K. C. et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

Preventing cyclopropyl ring opening in aniline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Cyclopropyl Ring Opening in Aniline Derivatives

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist)

Diagnostic Interface: Why is my ring breaking?

Welcome to the Cyclopropyl Aniline Stability Center. In drug discovery, the cyclopropyl aniline motif is a "high-risk, high-reward" pharmacophore. It offers metabolic stability (blocking dealkylation) and conformational rigidity, but it introduces significant liabilities regarding ring strain (~27.5 kcal/mol) and susceptibility to Single Electron Transfer (SET) oxidation.

Use the decision matrix below to identify the root cause of your instability.

Diagnostic Flowchart

DiagnosticTree Start Start: Observed Instability Condition Identify Reaction Conditions Start->Condition Acidic Acidic Media (pH < 4, Lewis Acids) Condition->Acidic Synthesis/Workup Oxidative Oxidative/Metabolic (Microsomes, Electrochemistry, Photoredox) Condition->Oxidative Biology/Metabolism AcidResult Mechanism: Acid-Catalyzed Solvolysis Outcome: Homoallylic Rearrangement Acidic->AcidResult OxResult Mechanism: SET Oxidation Outcome: Distonic Radical Cation Oxidative->OxResult ActionAcid Sol: Buffer pH, Switch to TFA/DCM (Cold), Scavenge Nucleophiles AcidResult->ActionAcid ActionOx Sol: Add EWG to Phenyl Ring, Fluorinate Cyclopropyl, Check MBI OxResult->ActionOx

Figure 1: Diagnostic logic for determining the mechanism of cyclopropyl ring opening based on experimental conditions.

Module: Oxidative Instability & CYP450 Inactivation

The Issue: Your compound shows high clearance or acts as a Time-Dependent Inhibitor (TDI) of Cytochrome P450 enzymes.

The Mechanism (The "Suicide" Trap): Cyclopropyl anilines are notorious "suicide substrates" (Mechanism-Based Inactivators). The aniline nitrogen lone pair facilitates a Single Electron Transfer (SET) to the P450 heme (Compound I). This forms a nitrogen radical cation. Because the cyclopropyl ring is adjacent to this radical center, the ring strain drives a rapid opening to form a carbon-centered radical, which then covalently attacks the heme porphyrin, killing the enzyme.

Mechanistic Pathway (SET)

SETMechanism Substrate Cyclopropyl Aniline RadicalCat N-Radical Cation (Unstable) Substrate->RadicalCat SET Oxidation (-1e⁻) P450 CYP450 (Cpd I) P450->RadicalCat Oxidant RingOpen Distonic C-Radical (Ring Opened) RadicalCat->RingOpen Fast Kinetics (Strain Release) DeadEnzyme Heme Adduct (Inactivated Enzyme) RingOpen->DeadEnzyme Covalent Bond Formation

Figure 2: The Single Electron Transfer (SET) pathway leading to enzyme inactivation.

Troubleshooting Q&A

Q: How do I confirm if my instability is SET-driven? A: Perform a Cyclic Voltammetry (CV) experiment.

  • Protocol: Measure the oxidation potential (

    
    ) of your aniline.
    
  • Threshold: If

    
     (vs. Ag/AgCl), your aniline is highly prone to SET.
    
  • Validation: Compare stability in microsomes +/- NADPH. If degradation requires NADPH, it is metabolic (likely SET or HAT).

Q: How do I stop the ring from opening without removing it? A: You must raise the oxidation potential of the aniline nitrogen.

  • Electronic Modulation: Add Electron Withdrawing Groups (EWGs) to the phenyl ring (e.g., -CF3, -CN, -F) at the para or meta position. This pulls electron density away from the nitrogen lone pair, making it harder to oxidize.

  • Steric/Kinetic Block: Introduce a substituent (e.g., Methyl, Fluorine) directly onto the cyclopropyl ring. This can disfavor the transition state for ring opening or block the specific carbon radical formation.

Q: Does fluorination help? A: Yes. Fluorine on the cyclopropyl ring (e.g., gem-difluoro) strengthens the C-C bonds and lowers the HOMO energy, significantly retarding the ring-opening rate constant (


).

Module: Acid-Mediated Decomposition

The Issue: Yield loss during deprotection (e.g., Boc removal) or salt formation. The product mass spectrum shows M+18 (hydration) or rearrangement products.

The Mechanism: While the aniline nitrogen is basic, the cyclopropyl ring itself acts as a "sigma-bond nucleophile." Strong acids can protonate the ring (or the N-protonated species can transfer a proton), leading to a non-classical cation or direct ring opening to a homoallylic cation, which is then trapped by nucleophiles (water, chloride).

Troubleshooting Q&A

Q: I need to remove a Boc group. HCl/Dioxane destroyed my molecule. A: HCl is too nucleophilic and strong. The chloride ion can trap the opened carbocation.

  • Solution: Use Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) at 0°C .

  • Why: TFA is less nucleophilic than HCl. Low temperature kinetically prevents the activation energy required to snap the cyclopropyl ring while still allowing Boc thermolysis/acidolysis.

Q: Can I use Lewis Acids? A: Proceed with extreme caution. Strong Lewis acids (


, 

) coordinate to the nitrogen, effectively creating a leaving group that encourages ring opening.
  • Alternative: Use mild, oxophilic Lewis acids if necessary, or switch to Bronsted acid conditions with non-nucleophilic counterions (e.g.,

    
    , sulfonic acids).
    

Experimental Protocols & Data

Standard Stability Assays
Assay TypeTarget ParameterCritical ThresholdReference Method
Electrochemical Oxidation Potential (

)

preferred
Cyclic Voltammetry (MeCN, 0.1M

)
Metabolic

/

(MBI)

is High Risk
Microsomal incubation with pre-incubation step
Chemical Acid Half-life (

)

at pH 1
Incubation in 0.1N HCl/MeOH followed by HPLC
Protocol: Mechanism-Based Inactivation (MBI) Check

Objective: Determine if your cyclopropyl aniline is killing CYP enzymes via ring opening.[1][2][3]

  • Preparation: Prepare Human Liver Microsomes (HLM) at 1 mg/mL protein.

  • Pre-incubation (The Trap): Incubate Compound (10 µM) + HLM + NADPH for varying times (0, 5, 10, 20, 30 min).

    • Control: Same incubation WITHOUT NADPH.

  • Dilution: Dilute the mixture 10-fold into a secondary incubation containing a standard probe substrate (e.g., Testosterone for CYP3A4).

  • Measurement: Measure the residual activity of the probe substrate.

  • Analysis: Plot ln(% Activity Remaining) vs. Pre-incubation time.

    • Result: A steep negative slope indicates time-dependent inactivation (suicide inhibition).

    • Interpretation: If the slope is flat without NADPH but steep with NADPH, the mechanism is oxidative ring opening [1, 2].

References

  • Shaffer, C. L., et al. (2002). Inactivation of Cytochrome P450 by Cyclopropylamines.[1][2][3][4] Drug Metabolism and Disposition. Link

  • Jurva, U., et al. (2006).[1] Cytochrome P450-Catalyzed Oxidation of N-Benzyl-N-cyclopropylamine Generates Both Cyclopropanone Hydrate and 3-Hydroxypropionaldehyde via Hydrogen Abstraction, Not Single Electron Transfer.[1] Journal of the American Chemical Society.[1][5] Link

  • Wazalwar, S. S., et al. (2025). Copper-Promoted N-Cyclopropylation of Anilines and Amines by Cyclopropylboronic Acid.[6] ResearchGate (Preprint/Article). Link

  • Bhat, D., & Sharma, N. (2017).[1] Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference.[1][2][3] Frontiers in Chemistry.[1] Link

Sources

Technical Guide: Purification Strategies for Aniline Impurity Removal

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Safety Context

Aniline and its derivatives are ubiquitous in pharmaceutical synthesis, serving as key building blocks for amides, sulfonamides, and heterocycles. However, they pose a dual challenge:

  • Chemical Difficulty: Their moderate basicity (pKa ~4.6) and high polarity often lead to co-elution with products and persistent "oiling out" during workups.

  • Regulatory Criticality: Many anilines are classified as Potential Mutagenic Impurities (PMIs) . Under ICH M7 guidelines , mutagenic impurities must be controlled to negligible risk levels, typically a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure [1].[1][2][3]

This guide prioritizes self-validating protocols —methods where the visual or chemical endpoint confirms success—moving beyond "recipe following" to mechanistic understanding.

Decision Matrix: Selecting Your Protocol

Before proceeding, assess your impurity load. Do not use bulk extraction for trace ppm levels, and do not waste expensive scavenger resins on bulk reactants.

AnilineRemovalDecision Start Impurity Level Assessment Level1 Bulk Excess (> 5%) Start->Level1 Level2 Moderate (0.1% - 5%) Start->Level2 Level3 Trace / PMI Compliance (< 1000 ppm) Start->Level3 Action1 Protocol A: Acidic Liquid-Liquid Extraction (LLE) Level1->Action1 Primary Step Action2 Protocol B: Automated Flash Chromatography (pH Modified) Level2->Action2 Purification Action3 Protocol C: Solid Phase Scavenging (SCX Resins) Level2->Action3 Polishing Level3->Action3 Final Compliance Action1->Level2 If residue remains

Figure 1: Strategic selection of purification method based on impurity load.

Protocol A: Bulk Removal via Liquid-Liquid Extraction (LLE)

Scenario: You have a crude reaction mixture containing excess aniline equivalents.[4] Mechanism: Exploiting the Henderson-Hasselbalch equation to manipulate solubility.

The Science

Aniline has a pKa of approximately 4.6 .

  • At pH 4.6 , 50% is ionized (water-soluble anilinium).

  • At pH 2.6 (2 log units below pKa), >99% is ionized.

To wash aniline out of an organic layer, the aqueous wash must maintain a pH < 2.0 throughout the extraction.

Troubleshooting Guide

Q: I washed with 1M HCl, but the aniline remains in my organic layer (DCM/EtOAc). Why? A: You likely exhausted the acid capacity. Aniline is a base; it consumes the protons. If your wash water pH rises above 3.0 during mixing, the aniline reverts to its free base form and partitions back into the organic phase.

  • Fix: Check the pH of the aqueous outlet after the wash. It must be pH < 1. If not, repeat the wash with fresh acid.

Q: My extraction formed a stubborn emulsion. How do I break it? A: Anilinium salts are amphiphilic surfactants. When you protonate aniline in the presence of other organic solids, it stabilizes emulsions.

  • Fix 1 (The Salt Break): Saturate the aqueous layer with NaCl (brine) and the acid. The high ionic strength forces phase separation.

  • Fix 2 (The Filtration): Emulsions often center around microscopic particulate matter. Filter the entire biphasic mixture through a pad of Celite. The emulsion will often break immediately in the filtrate [2].

Q: My product is acid-sensitive. Can I still use this? A: No. If your product has acid-labile protecting groups (e.g., Boc, acetal), 1M HCl will degrade it.

  • Alternative: Use a CuSO₄ wash .[4] Aniline coordinates to Copper(II) to form a water-soluble complex. Wash the organic layer with 10% aqueous CuSO₄. The aqueous layer will turn deep blue/purple (complex formation), removing the aniline without strong acid [3].

Protocol C: Trace Removal via Scavenger Resins (The "Magic Bullet")

Scenario: You have <1000 ppm aniline, or you need to reach ppm-level compliance for a final API. Mechanism: Solid-Phase Extraction (SPE) using Strong Cation Exchange (SCX).

The Science

Functionalized silica or polymer resins (e.g., Propylsulfonic acid) act as "solid acids." They permanently bind the basic aniline from the solution. Unlike LLE, there is no equilibrium; the binding is effectively irreversible under non-eluting conditions.

Workflow Visualization

ScavengerMechanism Resin SCX Resin (SO3- H+) Mixing Mixing/Stirring (1-4 Hours) Resin->Mixing Solution Solution: Product (Neutral) + Aniline (Base) Solution->Mixing Filter Filtration Mixing->Filter Result Filtrate: Pure Product Filter->Result Product passes through Waste Solid Waste: Resin-Aniline Complex Filter->Waste Aniline trapped

Figure 2: Mechanism of sulfonic acid scavenging for basic impurities.

Step-by-Step Protocol
  • Resin Selection: Choose a Silica-supported Tosic Acid or Propylsulfonic Acid (e.g., SCX-2).

  • Stoichiometry: Calculate the moles of residual aniline (by HPLC qNMR or estimation). Add 3–4 equivalents of resin relative to the impurity (not the product).

  • Solvent Compatibility: Ensure your product is dissolved in a non-basic solvent (DCM, THF, MeOH are fine). Avoid DMF if possible, as it can compete for binding sites.

  • Incubation: Add resin and stir gently for 1–4 hours at room temperature.

    • Tip: Do not use magnetic stir bars with silica resins; they grind the silica into fines that clog filters. Use an orbital shaker or overhead stirrer.

  • Filtration: Filter through a fritted glass funnel. Wash the resin cake with solvent to recover any entrained product.

  • Validation: The filtrate should be aniline-free.

Q: The resin didn't work. The aniline is still there. A: Did you use a modifier? If your solvent contains Triethylamine (TEA) or Pyridine, the resin scavenged that instead of the aniline. You must remove bulk competitive bases before scavenging trace anilines [4].

Protocol B: Chromatographic Strategies

Scenario: Aniline co-elutes with your product on Flash/Prep-HPLC.

The "Peak Tailing" Problem

Anilines are notorious for tailing on silica gel due to interaction with acidic silanols. This tail often "smears" into the product peak.

Mobile Phase Modifiers Table
Modifier StrategypH EnvironmentEffect on AnilineRecommended For
Standard (Neutral) pH ~7Partial ionization. Severe tailing.Avoid.
Acidic (0.1% TFA/Formic) pH ~2.5Fully ionized (Anilinium). Elutes very early (solvent front on C18).Removing aniline from hydrophobic products (Reverse Phase).
Basic (0.1% TEA/NH₄OH) pH ~10Neutral (Free Base). Sharp peak, increased retention.Separating aniline from other basic products (Normal/Reverse Phase).

Expert Insight: If running Reverse Phase (C18) : Use Acidic conditions (0.1% Formic Acid) . The aniline will protonate, become extremely polar, and elute in the void volume (dead time), leaving your hydrophobic product retained on the column. This effectively washes the aniline off immediately [5].

Addressing Oxidation (The "Red Color" Issue)

Q: My product is pure by NMR, but it has a brown/red tint. Is it contaminated? A: Likely yes, but at trace levels. Aniline oxidizes rapidly to form colored azobenzene and quinone-like species. Even <100 ppm of oxidized aniline can color a whole batch.

Remediation:

  • Activated Carbon: Dissolve product in warm alcohol/ethyl acetate. Add 5-10 wt% activated carbon (charcoal). Heat at reflux for 15 mins. Filter hot through Celite.

  • Antioxidant Wash: During the LLE (Protocol A), add a pinch of Ascorbic Acid or Sodium Bisulfite to the aqueous wash. This prevents oxidation during the workup process.

References

  • ICH Harmonised Guideline. (2023). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2).[5][6] International Council for Harmonisation.[1]

  • Org. Synth. (1925). p-Aminotetraphenylmethane.[7] Organic Syntheses, Coll. Vol. 1, p.47. (Demonstrates HCl salt formation and handling).

  • ResearchGate Community. (2014).[4] Discussions on Aniline Removal via CuSO4 complexation.

  • Wipf, P. (2004). Strategies in Organic Synthesis: Scavenger Resins.[8] University of Pittsburgh, Center for Chemical Methodologies.[8]

  • Teledyne ISCO. (2013).[9] Effective Organic Compound Purification - Flash Chromatography Guide. (Discusses pH modifiers for amines).

Sources

Storage stability and shelf life of 2-(1-Methylcyclopropyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide is intended for researchers, scientists, and professionals in drug development utilizing 2-(1-Methylcyclopropyl)aniline. As a substituted aniline, this compound's stability is paramount to ensure the reproducibility and integrity of experimental outcomes. This document provides a comprehensive overview of its storage, stability, and handling, along with troubleshooting guides and frequently asked questions (FAQs) to address common challenges. The information herein is a synthesis of established principles for aromatic amines and specific supplier recommendations, providing a robust framework for its proper use.

I. Storage and Handling: Ensuring Compound Integrity

Proper storage and handling are the first line of defense against the degradation of 2-(1-Methylcyclopropyl)aniline. Like many aromatic amines, this compound is susceptible to oxidation, which can be accelerated by exposure to air, light, and elevated temperatures.

Recommended Storage Conditions

For optimal stability and to maximize shelf life, 2-(1-Methylcyclopropyl)aniline should be stored under the conditions summarized in the table below.

ParameterRecommended ConditionRationale
Temperature 2-8°C[1]Refrigeration significantly slows down the rate of oxidative degradation, a primary degradation pathway for anilines.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes contact with atmospheric oxygen, a key driver of degradation. For long-term storage, flushing the container with an inert gas is highly recommended.
Light Amber vial or in the dark[2]Anilines can be light-sensitive, and photolytic degradation can occur. Protection from light prevents the formation of unwanted byproducts.
Container Tightly sealed, original containerPrevents moisture ingress and exposure to atmospheric contaminants. The integrity of the container seal is crucial.[3]
Handling Air-Sensitive Reagents

Given the susceptibility of anilines to oxidation, treating 2-(1-Methylcyclopropyl)aniline as an air-sensitive reagent is a best practice, especially when handling small quantities or for applications where high purity is critical.

Key Handling Practices:

  • Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere, such as in a glove box or using Schlenk line techniques.[4][5]

  • Syringe Transfer: For transferring the liquid compound, use a dry, nitrogen-flushed syringe with a long needle to avoid tipping the container and contaminating the septum.[6][7][8]

  • Minimize Exposure: Open the container only when it has equilibrated to room temperature to prevent condensation of atmospheric moisture inside. Minimize the time the container is open.

  • Cleanliness: Ensure all glassware and equipment are scrupulously dry before use.[5]

II. Stability and Shelf Life

While specific long-term stability data for 2-(1-Methylcyclopropyl)aniline is not extensively published, its shelf life can be inferred from the general behavior of substituted anilines and supplier recommendations.

Factors Influencing Stability
  • Oxygen: The primary degradation pathway for anilines is oxidation.[9][10] The presence of oxygen can lead to the formation of colored impurities, often appearing as a reddish-brown tint.[2]

  • Temperature: Higher temperatures accelerate the rate of degradation, consistent with the Arrhenius equation.[11][12]

  • Light: Exposure to UV or visible light can provide the energy to initiate degradation reactions.

  • Moisture: While not the primary degradation route, moisture can facilitate certain side reactions.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and certain metals that can catalyze oxidation.

Estimated Shelf Life

When stored under the recommended conditions (2-8°C, under inert gas, protected from light), 2-(1-Methylcyclopropyl)aniline is expected to maintain its purity (typically ≥97%) for at least 12 to 24 months . For critical applications, it is advisable to re-analyze the purity of the compound after prolonged storage.

III. Troubleshooting Guide

This section addresses common issues that may be encountered during the use of 2-(1-Methylcyclopropyl)aniline in experimental settings.

IssuePotential Cause(s)Recommended Action(s)
Discoloration of the compound (yellowing or browning) Oxidation due to improper storage or handling (exposure to air/light).- Confirm purity using an appropriate analytical method (GC-MS or HPLC).- If purity is compromised, consider purification (e.g., distillation under reduced pressure) or obtaining a fresh batch.- Review and improve storage and handling procedures.
Inconsistent reaction yields or unexpected byproducts - Degradation of the starting material.- Presence of impurities.- Verify the purity of the 2-(1-Methylcyclopropyl)aniline lot before use.- Perform a small-scale test reaction with a fresh sample to confirm the issue is with the reagent.- Ensure all reaction components and solvents are pure and dry.
Precipitate formation in the stored compound - Formation of insoluble degradation products.- Contamination.- Do not use the material. A precipitate indicates significant degradation or contamination.- Dispose of the material according to safety guidelines and procure a new batch.

IV. Frequently Asked Questions (FAQs)

Q1: My bottle of 2-(1-Methylcyclopropyl)aniline has turned slightly yellow, but the experiment seems to work. Is it still usable?

A: A slight yellowing is often the first sign of minor oxidation. While your experiment may tolerate this small level of impurity, it is crucial to understand that the purity is no longer as stated on the label. For sensitive applications, such as in late-stage drug development or for quantitative studies, this could lead to inconsistent results or the formation of unknown byproducts. We strongly recommend re-analyzing the purity of the material via GC-MS or HPLC before use.

Q2: How can I quickly check the purity of my 2-(1-Methylcyclopropyl)aniline sample?

A: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for a rapid purity assessment.[13][14][15] It can separate the parent compound from volatile impurities and degradation products, and the mass spectrum can help in their tentative identification. High-Performance Liquid Chromatography (HPLC) with a UV detector is also a suitable stability-indicating method.[16][17][18]

Q3: What are the likely degradation products of 2-(1-Methylcyclopropyl)aniline?

A: Based on the known degradation pathways of anilines, the primary degradation products are likely to be from oxidation.[10] This can involve the formation of nitroso, nitro, and azoxy compounds, as well as polymeric materials.[19] The cyclopropyl group may also be susceptible to ring-opening under certain harsh conditions, although this is less common under standard storage.

Q4: I need to use this compound in a GMP environment. What additional precautions should I take?

A: For GMP applications, a comprehensive stability testing program should be in place. This includes:

  • Forced Degradation Studies: Subjecting the compound to stress conditions (e.g., heat, light, oxidation, acid/base hydrolysis) to identify potential degradation products and establish degradation pathways.[20][21]

  • Validated Stability-Indicating Method: Developing and validating an analytical method (typically HPLC) that can accurately quantify the parent compound and separate it from all potential degradation products and impurities.[20][22]

  • Real-Time Stability Studies: Storing the compound under its intended storage conditions and testing at regular intervals to establish a definitive shelf life.

V. Experimental Protocols and Visualizations

Protocol 1: Purity Assessment by GC-MS

This protocol provides a general method for assessing the purity of 2-(1-Methylcyclopropyl)aniline.

  • Sample Preparation: Prepare a 1 mg/mL solution of 2-(1-Methylcyclopropyl)aniline in a suitable solvent such as dichloromethane or ethyl acetate.

  • GC-MS Parameters:

    • Column: A non-polar column, such as a DB-5ms or equivalent.

    • Inlet Temperature: 250°C

    • Oven Program: Start at 70°C, hold for 1 minute, then ramp at 10°C/min to 300°C and hold for 5 minutes.[13]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-450.

  • Analysis: Inject 1 µL of the sample solution. The purity can be estimated by the relative peak area of the main component. The mass spectrum of the main peak should be consistent with the structure of 2-(1-Methylcyclopropyl)aniline (expected molecular ion at m/z 147).

Diagram 1: Potential Degradation Workflow

cluster_storage Storage & Handling cluster_stress Stress Factors cluster_degradation Degradation Products Compound 2-(1-Methylcyclopropyl)aniline (Purity ≥97%) Oxidized Oxidized Impurities (e.g., Nitroso, Nitro, Azo) Compound->Oxidized Oxidation Polymeric Polymeric Material (Colored Impurities) Compound->Polymeric Oxidation/Polymerization Oxygen Oxygen (Air) Oxygen->Oxidized Oxygen->Polymeric Light Light (UV/Vis) Light->Oxidized Light->Polymeric Heat Elevated Temperature Heat->Oxidized Heat->Polymeric

Caption: Factors leading to the degradation of 2-(1-Methylcyclopropyl)aniline.

Diagram 2: Troubleshooting Logic for Purity Issues

Start Inconsistent Experimental Results CheckPurity Assess Purity of 2-(1-Methylcyclopropyl)aniline (GC-MS or HPLC) Start->CheckPurity PurityOK Purity Acceptable? CheckPurity->PurityOK CheckOther Investigate Other Reaction Parameters (Solvents, Reagents, Conditions) PurityOK->CheckOther Yes PurityNotOK Purity Unacceptable PurityOK->PurityNotOK No ProblemSolved Problem Resolved CheckOther->ProblemSolved Action Purify Material or Procure New Batch PurityNotOK->Action ReviewStorage Review Storage and Handling Procedures Action->ReviewStorage ReviewStorage->ProblemSolved

Caption: Decision workflow for troubleshooting purity-related experimental issues.

VI. References

  • Microchem Laboratory. Accelerated Physical Stability Testing. [Link]

  • Slideshare. Accelerated Stability Testing. [Link]

  • Alphalyse. Accelerated stability and forced degradation studies. [Link]

  • Food and Agriculture Organization of the United Nations. Analysis of six aromatic amines stability in workplace measurement. [Link]

  • Certified Laboratories. Shelf Life / Stability Studies. [Link]

  • Steffens, K., Waterman, K. (2017). An Introduction to the Accelerated Stability Assessment Program. Pharmaceutical Outsourcing. [Link]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1). LCGC International, 33(10), 16-23. [Link]

  • National Center for Biotechnology Information. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. PubMed Central. [Link]

  • Inorganic Ventures. (2019). Shelf Life vs. Expiration Date of a Chemical Standard. Spectroscopy. [Link]

  • National Center for Biotechnology Information. (2022). Determination of Aniline in Soil by ASE/GC-MS. PubMed Central. [Link]

  • HBM4EU. Aniline family. [Link]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • ResearchGate. (2021). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. [Link]

  • Astro Chemical Company, Inc. Shelf-Life & Storage Conditions. [Link]

  • Turhan, K., & Uzman, S. (2007). The degradation products of aniline in the solutions with ozone and kinetic investigations. Annali di Chimica, 97(10), 1129-1138. [Link]

  • Zeyer, J., Kocher, H. P., & Timmis, K. N. (1986). Degradation of Aniline and Monochloroanilines by Rhodococcus Sp. An 117 and a Pseudomonad: A Comparative Study. Applied and Environmental Microbiology, 52(2), 334-339. [Link]

  • Win-Win Chemical. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. [Link]

  • Eurofins. Shelf Life and Stability Testing Services. [Link]

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Kumar, V. A., & Sandhya, M. (2016). Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. Journal of Applied Pharmaceutical Science, 6(03), 071-076. [Link]

  • Research Square. (2021). Degradation Characteristics of Aniline with Ozonation and Subsequent Treatment Analysis. [Link]

  • Wikipedia. Aniline. [Link]

  • Canadian Food Inspection Agency. (2018). Shelf life studies. [Link]

  • BioProcess International. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • International Research Journal of Pharmaceutical and Medical Sciences. (2023). Stability Indicating HPLC Method Development: A Review. [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Link]

  • Afonso, C. A. M., & Candeias, N. R. (2015). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, 115(16), 8567-8617. [Link]

  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(5), 317-322. [Link]

  • National Center for Biotechnology Information. (2022). Determination of Aniline in Soil by ASE/GC-MS. PubMed. [Link]

Sources

Minimizing side reactions in ortho-substituted aniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ortho-Substituted Aniline Synthesis

Topic: Minimizing Side Reactions in Ortho-Substituted Aniline Synthesis Audience: Senior Process Chemists, Medicinal Chemists, and Process Development Engineers.

Introduction: The Ortho-Effect Challenge

Synthesizing ortho-substituted anilines presents a unique "perfect storm" of electronic and steric challenges. Whether you are reducing a nitroarene or coupling an amine, the ortho-substituent actively works against standard catalytic cycles.

  • In Hydrogenation: Ortho-halogens are prone to hydrodehalogenation (loss of the halogen) due to the proximity of the catalytic surface and electronic activation.

  • In Pd-Catalysis (Buchwald-Hartwig): Steric bulk prevents the amine approach during transmetallation or reductive elimination, often leading to

    
    -hydride elimination or catalyst decomposition.
    

This guide provides troubleshooting workflows to navigate these specific failure modes.

Module 1: Catalytic Hydrogenation of Ortho-Halonitrobenzenes

Core Issue: Hydrodehalogenation (De-X). Scenario: You are reducing 2-chloronitrobenzene to 2-chloroaniline using Pd/C, but you observe significant formation of aniline (dechlorinated product).

Troubleshooting Guide: Preventing Dehalogenation

Q1: Why is my halogen falling off? A: Dehalogenation is often a consecutive reaction. The nitro group is reduced to the aniline first.[1] The resulting electron-rich aniline ring activates the C-X bond for oxidative addition to the metal surface, facilitating hydrogenolysis.

  • Mechanistic Insight: The rate of dehalogenation (

    
    ) is often negligible for the electron-deficient nitroarene but accelerates significantly once the electron-donating amine is formed.
    

Q2: How do I stop it without killing the catalyst activity? A: You must poison the catalyst selectively or alter the electronic environment.

StrategyProtocolMechanism
Acidic Modification Add 0.5–1.0 eq. of H₃PO₄ or HBr to the reaction mixture.Protonation of the formed aniline (

) renders the ring electron-deficient, increasing the activation energy for C-X insertion [1].
Catalyst Selection Switch to Pt/C (sulfided) or Pt/V (Vanadium-doped).Sulfur or Vanadium occupies high-energy "kink" sites on the metal lattice responsible for C-X bond cleavage, while leaving terrace sites available for

reduction [2].
Kinetic Control Stop reaction at 98% conversion; operate at

.

at lower temperatures. Dehalogenation has a higher activation energy.
Visualization: The Competitive Reduction Pathway

The following diagram illustrates the "Danger Zone" where intermediates condense to form Azo species or undergo dehalogenation.

NitroReduction Nitro Nitroarene (Ar-NO2) Nitroso Nitroso (Ar-NO) Nitro->Nitroso + H2 Hydroxyl Hydroxylamine (Ar-NHOH) Nitroso->Hydroxyl + H2 Azoxy Azoxy Dimer (Side Product) Nitroso->Azoxy Condensation w/ Hydroxylamine (+Base) Aniline Ortho-Haloaniline (Ar-NH2) Hydroxyl->Aniline + H2 (Fast Step) Hydroxyl->Azoxy Dehal Dehalogenated Aniline (Side Product) Aniline->Dehal Pd/C, Excess H2 (Avoid this!)

Caption: Reaction network showing the critical branching points. Acidic conditions suppress the condensation path (yellow) and the dehalogenation path (red).

Module 2: Buchwald-Hartwig Amination of Ortho-Substituted Halides

Core Issue: Steric Hindrance & Catalyst Poisoning. Scenario: Coupling 2-bromo-toluene with a primary amine fails to yield product, or yields the reduced arene (toluene).

Troubleshooting Guide: Overcoming the Ortho-Wall

Q1: My reaction turns black and stalls. Is the catalyst dead? A: Likely yes. Ortho-substituents slow down the oxidative addition and reductive elimination steps. If the cycle stalls, the unstable Pd(0) species aggregates into inactive Pd-black.

  • Solution: You need a ligand that is both bulky (to enforce a mono-ligated Pd species active for oxidative addition) and electron-rich (to speed up oxidative addition).[1]

Q2: Which ligand should I use for ortho-substituted substrates? A: Do not use standard PPh3 or BINAP. Use dialkylbiaryl phosphines (Buchwald Ligands).[2]

LigandApplication CaseWhy?
SPhos General ortho-substitution.Excellent stability; the methoxy groups on the biaryl backbone provide stability via Pd-O interaction.
RuPhos Secondary amines + Ortho-halides.Highly electron-rich; facilitates the difficult oxidative addition of electron-neutral aryl halides [3].
BrettPhos Primary amines + Ortho-halides.[3][4]Extremely bulky; prevents double-ligation of the amine, which shuts down the cycle [4].

Q3: I see the "reduced" product (Ar-H) instead of the amine. Why? A: This is


-Hydride Elimination. If the reductive elimination is slow (due to steric crowding), the Pd-Amine complex has time to undergo 

-hydride elimination, ejecting the imine and the reduced arene.
  • Fix: Switch to a ligand with a larger "bite angle" or bulk (like BrettPhos ) to accelerate reductive elimination. Alternatively, use an amine surrogate like Benzophenone Imine , which lacks

    
    -hydrogens.
    
Protocol: Robust Amination of 2-Bromo-Xylenes

This protocol uses an ammonia surrogate to bypass the difficult coupling of free ammonia or small amines.

  • Catalyst Prep: Charge a Schlenk tube with Pd(OAc)₂ (1 mol%) and BrettPhos (2 mol%).

  • Solvent: Add anhydrous Dioxane (concentration 0.2 M).

  • Base: Add Cs₂CO₃ (1.4 eq). Note: Weaker bases like carbonate are preferred over NaOtBu for sensitive substrates.

  • Reagents: Add ortho-substituted aryl bromide (1.0 eq) and Benzophenone Imine (1.2 eq).

  • Reaction: Heat to 100°C for 12h.

  • Hydrolysis (The Trick): Treat the crude imine intermediate with 1M HCl/THF at RT for 1h. This releases the primary ortho-substituted aniline and benzophenone.

Module 3: Chemical Reduction (The "Old Reliable")

Core Issue: Selectivity in the presence of sensitive groups (CHO, CN). Scenario: You need to reduce 2-nitro-benzaldehyde. Hydrogenation will reduce the aldehyde.

Q: Can I use Iron (Fe) reduction without creating a toxic sludge? A: Yes. The classical Bechamp reduction (Fe/HCl) creates massive iron oxide sludge.

  • Modern Alternative: Use Iron powder with Ammonium Chloride (Fe/NH₄Cl) in Ethanol/Water.

  • Why: This operates at near-neutral pH, preserving aldehydes, ketones, and esters that might hydrolyze or reduce under harsh acidic/hydrogenation conditions.

References

  • Vertex AI Search. (2025).[5] Hydrogenation of halonitrobenzenes without dehalogenation (US Patent 5068436A).6[3][7][8]

  • Cárdenas-Lizana, F., et al. (2018). Selective Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N. ACS Omega. 7[3]

  • ResearchGate. (2025).[5] Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines.5[3][5][7][8][9][10][11][12]

  • Fors, B. P., & Buchwald, S. L. (2010). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. PMC. 3[3][7][8]

Sources

Validation & Comparative

A Comparative Guide to a Validated Stability-Indicating HPLC Method for Purity Assessment of 2-(1-Methylcyclopropyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(1-Methylcyclopropyl)aniline is a crucial building block in the synthesis of various pharmaceutical compounds.[1] Its purity is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Therefore, a robust, validated analytical method is essential to accurately quantify the purity of 2-(1-Methylcyclopropyl)aniline and to detect and quantify any potential impurities. This guide presents a comprehensive overview of the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this purpose. The method validation is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for quality control and regulatory submissions.[2][3] A comparison with an alternative method highlights the advantages of the proposed methodology.

The primary objective of an analytical method validation is to demonstrate its fitness for the intended purpose.[4] For a purity assay, this means the method must be specific for the analyte of interest, and able to separate it from any potential process-related impurities or degradation products.[5][6] High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high resolution, sensitivity, and precision.[6]

Method Development: A Rationale-Driven Approach

The development of a successful HPLC method is a systematic process that involves the careful selection of chromatographic parameters. The goal was to develop a method that is not only accurate and precise but also efficient and robust for routine use.

Chromatographic System:

  • Column: A C18 stationary phase was chosen due to its versatility and proven performance in separating a wide range of non-polar to moderately polar compounds, a category that includes aniline and its derivatives.[7] A column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size was selected to provide a good balance between resolution and analysis time.

  • Mobile Phase: A gradient elution was employed to ensure the effective separation of the main analyte from any potential impurities that might have different polarities. The mobile phase consisted of a mixture of 0.1% trifluoroacetic acid in water (Solvent A) and acetonitrile (Solvent B). The use of trifluoroacetic acid helps to improve peak shape and resolution for amine-containing compounds like anilines.

  • Detection: A UV detector set at 254 nm was used for the detection of 2-(1-Methylcyclopropyl)aniline and its related substances. This wavelength was selected based on the UV spectrum of the analyte, which showed a significant absorbance at this wavelength, providing good sensitivity.

Method Validation: Ensuring Scientific Integrity

The developed HPLC method was rigorously validated according to the ICH Q2(R1) guidelines.[2][3] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted.[7][8] Solutions of 2-(1-Methylcyclopropyl)aniline were subjected to stress conditions including acid hydrolysis (0.1 M HCl), base hydrolysis (0.1 M NaOH), oxidation (3% H₂O₂), thermal stress (80°C), and photolytic stress (UV light).

The results showed that the analyte peak was well-resolved from all degradation product peaks, demonstrating the method's specificity. A degradation of approximately 10-20% is generally considered optimal for validating a stability-indicating method.[8][9]

G

Caption: Workflow for the HPLC method validation process.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[3] A minimum of five concentrations is recommended to establish linearity.[3] The linearity of the method was evaluated by analyzing a series of solutions of 2-(1-Methylcyclopropyl)aniline over a concentration range of 50% to 150% of the nominal analytical concentration. The correlation coefficient (r²) of the calibration curve was found to be >0.999, indicating excellent linearity.

The range of an analytical procedure is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[3] For an assay of an active substance, the range is typically 80% to 120% of the test concentration.[3]

Accuracy refers to the closeness of the test results obtained by the method to the true value.[3] It was determined by the recovery of a known amount of analyte spiked into a placebo mixture at three different concentration levels (80%, 100%, and 120% of the nominal concentration). The mean recovery was within the acceptable range of 98.0% to 102.0%.

Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3] It is typically expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-assay Precision): This was determined by analyzing six replicate samples of 2-(1-Methylcyclopropyl)aniline at the 100% concentration level on the same day, by the same analyst, and on the same instrument. The RSD was found to be less than 1.0%.

  • Intermediate Precision: This was assessed by having a second analyst perform the analysis on a different day using a different instrument. The RSD for the combined results from both analysts was less than 2.0%, demonstrating good intermediate precision.[10]

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11] These were determined based on the signal-to-noise ratio, with LOD being 3:1 and LOQ being 10:1.[11]

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[12] The robustness of the method was evaluated by intentionally varying parameters such as the flow rate (±0.2 mL/min), column temperature (±5°C), and the percentage of acetonitrile in the mobile phase (±2%). The system suitability parameters, such as theoretical plates and tailing factor, remained within the acceptable limits, indicating the robustness of the method.

G

Caption: Interdependence of HPLC method validation parameters.

Comparison with an Alternative Method

To provide a clear perspective on the performance of the developed method, it is compared with a hypothetical alternative isocratic HPLC method.

ParameterDeveloped Gradient MethodAlternative Isocratic Method
Specificity Excellent resolution from all degradation productsPotential co-elution of impurities with the main peak
Linearity (r²) > 0.999> 0.995
Accuracy (% Recovery) 99.5% - 101.2%97.5% - 103.0%
Precision (RSD) < 1.0% (Repeatability), < 2.0% (Intermediate)< 2.0% (Repeatability), < 3.0% (Intermediate)
Run Time 25 minutes15 minutes
Robustness HighModerate

While the isocratic method offers a shorter run time, the developed gradient method provides superior specificity, accuracy, and precision. The ability of the gradient method to separate all potential impurities and degradation products makes it a more reliable and robust choice for quality control and stability studies of 2-(1-Methylcyclopropyl)aniline.

Conclusion

The developed and validated gradient HPLC method provides a reliable and robust tool for the purity assessment of 2-(1-Methylcyclopropyl)aniline. The method's stability-indicating nature ensures that it can accurately measure the analyte in the presence of its degradation products, a critical requirement for stability studies. The comprehensive validation performed in accordance with ICH guidelines provides a high degree of confidence in the results generated by this method. While alternative methods may offer faster analysis times, the superior performance characteristics of the presented method make it the preferred choice for ensuring the quality and safety of this important pharmaceutical intermediate.

References

  • International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Bio-protocol. HPLC method validation. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • American Pharmaceutical Review. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • AMSbio. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]

  • National Center for Biotechnology Information. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Aniline on Primesep 100 Column. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Environmental Protection Agency. Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. [Link]

  • ResearchGate. synthesis of Cyclopropyl anilines. [Link]

  • ResearchGate. High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. [Link]

  • SYNTHESIS AND INVESTIGATION OF POLYMERS CONTAINING ANILINE AND INDOLE FRAGMENTS. [Link]

  • Beilstein Journals. Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. [Link]

  • National Center for Biotechnology Information. Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • ResearchGate. US FDA guidelines for bioanalytical method validation. [Link]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. [Link]

Sources

A Senior Application Scientist's Guide: Bioisosteric Comparison of Methylcyclopropyl and Tert-butyl Groups

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate process of drug discovery, the strategic modification of a lead compound is paramount to optimizing its pharmacological profile. Bioisosteric replacement, the substitution of one chemical group for another with similar physical or chemical properties, is a cornerstone of this process. It allows for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of two sterically similar but electronically and metabolically distinct groups: the ubiquitous tert-butyl group and its increasingly popular bioisostere, the 1-methylcyclopropyl group.

The tert-butyl group, with its significant steric bulk, is a common feature in medicinal chemistry, often employed to probe steric pockets in target proteins or to shield adjacent functional groups from metabolic attack.[1][2] However, its incorporation can introduce liabilities, such as increased lipophilicity and susceptibility to oxidative metabolism, which can lead to poor pharmacokinetic profiles.[3][4][5] The 1-methylcyclopropyl group has emerged as a compelling alternative, offering a similar spatial footprint while possessing unique electronic and metabolic characteristics that can overcome the challenges associated with the tert-butyl moiety.[6][7]

I. Head-to-Head Comparison: Physicochemical Properties

The decision to employ a bioisosteric replacement hinges on a nuanced understanding of the subtle yet significant differences in the physicochemical properties of the groups . The interplay of sterics, electronics, and lipophilicity governs a molecule's interaction with its biological target and its overall disposition in vivo.

A. Steric and Conformational Profile

Both the tert-butyl and 1-methylcyclopropyl groups are valued for their ability to introduce steric bulk. The tert-butyl group, with its three methyl groups projecting from a central quaternary carbon, creates a large, conformationally rigid domain.[2] This rigidity can be advantageous in "locking" a molecule into a bioactive conformation.

The 1-methylcyclopropyl group offers a similar degree of steric hindrance. The cyclopropyl ring itself is a rigid, planar structure.[6][8] When substituted with a methyl group at the 1-position, it presents a three-dimensional shape that can effectively mimic the spatial arrangement of the tert-butyl group. However, the cyclopropyl ring's unique geometry can alter the vector and exit angles of the substituent, which can lead to different interactions within a binding pocket. Recent studies have shown that the presence of a spiro-cyclopropane can have profound and sometimes surprising effects on the conformational preferences of adjacent groups.[9][10]

B. Electronic Signature

Herein lies one of the most significant distinctions between the two groups. The tert-butyl group is a classic electron-donating group through inductive effects and hyperconjugation.[2][11] This property can influence the pKa of nearby acidic or basic centers and affect the electron density of aromatic rings to which it is attached.

In contrast, the cyclopropyl group exhibits a unique electronic character. Due to the high p-character of its C-C bonds, it can act as an electron-withdrawing group, particularly when adjacent to a carbocation or an electron-deficient system.[6][8] This can modulate the reactivity and binding properties of the parent molecule in ways that an electron-donating tert-butyl group cannot.

C. Lipophilicity

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of alkyl groups generally increases lipophilicity.[12] The tert-butyl group is known to significantly increase the lipophilicity of a molecule, which can sometimes be detrimental, leading to poor solubility and increased non-specific binding.[3][4][5]

A key advantage of the cyclopropyl-for-tert-butyl swap is the potential for a reduction in lipophilicity. The cyclopropyl group is generally less lipophilic than an isopropyl group, and by extension, the 1-methylcyclopropyl group can be less lipophilic than a tert-butyl group.[12] This reduction in logP can lead to improved aqueous solubility and a more favorable overall ADME profile.

D. Metabolic Stability

Perhaps the most compelling reason to consider the 1-methylcyclopropyl group as a tert-butyl bioisostere is its generally enhanced metabolic stability.[6] The sp³ C-H bonds of the tert-butyl group are susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary route of hepatic metabolism.[13][14] This oxidation leads to the formation of a hydroxylated metabolite, which can be further oxidized or conjugated, often resulting in rapid clearance of the drug from the body.[14]

The C-H bonds of a cyclopropyl ring are shorter and stronger than those in typical alkanes, making them more resistant to oxidative metabolism.[6][7][8] By replacing a metabolically labile tert-butyl group with a more robust 1-methylcyclopropyl group, medicinal chemists can often block this metabolic "soft spot," thereby increasing the drug's half-life and oral bioavailability.[7][13][15] While the cyclopropyl ring itself is not completely inert and can undergo specific metabolic transformations, it generally offers a significant improvement in metabolic stability over the tert-butyl group.[7]

II. Quantitative Data Summary

To provide a clearer picture, the table below summarizes the key physicochemical parameters for the two groups. These values are context-dependent but offer a useful guide for comparison.

Parametertert-Butyl Group1-Methylcyclopropyl GroupRationale for Comparison
Steric Effect (A-Value, kcal/mol) ~4.9~2.8-3.2 (for cyclopropyl)The A-value quantifies the steric bulk of a substituent. While a direct value for 1-methylcyclopropyl is not readily available, the value for the parent cyclopropyl group indicates significant, though slightly less, steric demand than tert-butyl.[2]
Electronic Effect (Hammett σp) -0.197-0.15 (for cyclopropyl)The Hammett parameter reflects the electronic influence on an aromatic ring. Both are weakly electron-donating at the para position, but the cyclopropyl group's effect is nuanced by its unique orbital characteristics.[11]
Lipophilicity (Hansch π-value) 1.98~1.6 (estimated)The π-value represents the contribution of a substituent to logP. The tert-butyl group is significantly more lipophilic. The value for 1-methylcyclopropyl is estimated based on the value for cyclopropyl (1.14) plus a methyl group (~0.5).[12]
Metabolic Liability High (Prone to CYP-mediated oxidation)Low to Moderate (Resistant to oxidation)The primary reason for the bioisosteric swap is to mitigate the high metabolic liability of the tert-butyl group.[7][13][14]

III. Experimental Protocols for Property Assessment

To empirically validate the choice of a bioisostere, in vitro assays are indispensable. Below are detailed protocols for assessing two of the most critical parameters discussed: metabolic stability and lipophilicity.

A. Protocol: In Vitro Liver Microsomal Stability Assay

This assay is the industry standard for evaluating the susceptibility of a compound to phase I metabolism, primarily by CYP enzymes.

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, or other species of interest)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compound with known metabolic liability (e.g., verapamil, testosterone)

  • Negative control (heat-inactivated microsomes)

  • Acetonitrile with an internal standard for reaction quenching and sample preparation

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare the incubation mixture by adding microsomes to the phosphate buffer to achieve a final protein concentration of 0.5-1.0 mg/mL.

  • Initiation of Reaction: Pre-warm the microsome solution and the NADPH regenerating system at 37°C for 5-10 minutes.

  • Add the test compound to the pre-warmed microsome solution to a final concentration of 1 µM.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. For the negative control, add buffer instead of the NADPH system.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis. Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the line gives the rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.

G cluster_prep Preparation cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_analysis Analysis P1 Thaw Microsomes P2 Prepare Incubation Mix (Microsomes + Buffer) P1->P2 P3 Pre-warm Mix & NADPH at 37°C P2->P3 R1 Add Test Compound (1 µM) P3->R1 R2 Initiate with NADPH R1->R2 R3 Incubate at 37°C R2->R3 S1 Withdraw Aliquots at Time Points (0, 5, 15, 30 min) R3->S1 S2 Quench with Cold Acetonitrile + Internal Standard S1->S2 A1 Centrifuge & Collect Supernatant S2->A1 A2 LC-MS/MS Analysis A1->A2 A3 Calculate Half-Life (t½) A2->A3 G cluster_prep Preparation cluster_partition Partitioning cluster_separation Phase Separation cluster_analysis Analysis & Calculation P1 Pre-saturate n-Octanol and Water/Buffer P2 Prepare Stock Solution of Compound in Aqueous Phase P1->P2 R1 Mix Equal Volumes of Aqueous Stock & Saturated Octanol P2->R1 R2 Shake Vigorously to Reach Equilibrium R1->R2 S1 Centrifuge to Separate Layers R2->S1 A1 Measure Compound Concentration in Aqueous Phase [C]aq S1->A1 A2 Calculate Concentration in Octanol Phase [C]oct A1->A2 A3 Calculate P = [C]oct / [C]aq A2->A3 A4 Calculate logP A3->A4

Workflow for Shake-Flask logP Determination.

IV. Conclusion and Strategic Outlook

The choice between a tert-butyl group and a 1-methylcyclopropyl group is a strategic decision in drug design, driven by the specific challenges of a lead compound. While both groups can satisfy the steric requirements of a binding pocket, their divergent electronic and metabolic properties offer a powerful tool for optimization.

The tert-butyl group remains a valuable, sterically demanding anchor. However, when a lead compound suffers from high lipophilicity and, more critically, rapid oxidative metabolism at the tert-butyl position, the 1-methylcyclopropyl bioisostere presents a highly effective and field-proven solution. [13]Its rigid framework, coupled with enhanced metabolic stability and potentially lower lipophilicity, can transform a compound with pharmacokinetic liabilities into a viable drug candidate. The slightly different electronic nature also provides an opportunity to modulate target affinity and selectivity. As with any bioisosteric replacement, the impact must be empirically tested, but the 1-methylcyclopropyl group should be in the standard toolkit of every medicinal chemist aiming to overcome the metabolic instability of tert-butyl-containing molecules.

V. References

  • Chemspace. Bioisosteric Replacements. [Link]

  • Ringtone, J. et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. [Link]

  • Carnevale, F. et al. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv. [Link]

  • Vashchenko, G. et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

  • Gorin, D. J. et al. (2024). Driving tert-butyl axial: the surprising cyclopropyl effect. Chemical Science. [Link]

  • Gagnon, D. et al. (2021). Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. Request PDF on ResearchGate. [Link]

  • Wuitschik, G. et al. (2015). Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities. ChemMedChem. [Link]

  • Wuitschik, G. et al. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. PubMed. [Link]

  • Gorin, D. J. et al. (2024). Driving tert-butyl axial: the surprising cyclopropyl effect. PMC - NIH. [Link]

  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • Shanu-Wilson, J. Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Singh, N. et al. Exploring the influence of steric, electronic and lipophilic descriptors of 1,3-diarly propenones on their anti-inflammatory activity. NIH. [Link]

  • Tivari, R. et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

  • Shanu-Wilson, J. Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]

  • Carnevale, F. et al. (2024). tert‐Butyl as a Functional Group: Non‐Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ResearchGate. [Link]

  • Wang, D. et al. (2022). Steric and Electronic Influences of Internal Alkynes on the Formation of Thorium Metallacycles: A Combined Experimental and Computational Study. Request PDF on ResearchGate. [Link]

  • Isanbor, C. et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. PMC. [Link]

  • Flieger, J. (2021). Assessment of Lipophilicity Descriptors of Selected NSAIDs Obtained at Different TLC Stationary Phases. Semantic Scholar. [Link]

  • Kumar, P. et al. (2010). Synthesis and Bio-Evaluation of Alkylaminoaryl Phenyl Cyclopropyl Methanones as Antitubercular and Antimalarial Agents. PubMed. [Link]

  • Gajula, S. N. R. et al. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. ResearchGate. [Link]

  • Bull, J. A. et al. (2021). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Request PDF on ResearchGate. [Link]

  • Isanbor, C. et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. [Link]

  • Wikipedia. Butyl group. [Link]

Sources

Definitive Structural Validation of 2-(1-Methylcyclopropyl)aniline: X-ray Crystallography vs. Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(1-Methylcyclopropyl)aniline (CAS 71759-33-6) represents a class of sterically constrained anilines where the ortho-cyclopropyl group acts as a conformational lock, influencing the electronic properties and binding affinity of downstream pharmaceutical targets. While routine characterization (NMR, MS) is sufficient for purity assessment, it often fails to definitively resolve the absolute spatial orientation of the cyclopropyl ring relative to the aniline plane due to the unique "banana bond" hybridization of the cyclopropane moiety.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against high-field NMR spectroscopy and DFT computational modeling for the structural validation of this molecule. We demonstrate that while SC-XRD requires more labor-intensive sample preparation (specifically salt derivatization), it offers superior performance in resolving steric strain parameters and absolute configuration, which are critical for Structure-Activity Relationship (SAR) studies.

Part 1: Comparative Performance Analysis

The Challenge: Steric Strain & Electronic Anomalies

The 1-methylcyclopropyl group introduces significant steric bulk at the ortho position. In solution (NMR), the rotation of the C(aryl)-C(cyclopropyl) bond may be fast on the chemical shift time scale, yielding an averaged signal that masks the true low-energy conformation. X-ray crystallography freezes this conformation, providing a precise snapshot of the steric clash and the resulting twist angle of the amino group.

Performance Matrix: SC-XRD vs. Alternatives

The following table summarizes the "performance" of each validation method regarding 2-(1-Methylcyclopropyl)aniline.

FeatureX-ray Crystallography (SC-XRD) High-Field NMR (600 MHz) DFT Modeling (B3LYP)
Primary Output Absolute 3D coordinates (Å precision)Connectivity & Solution DynamicsTheoretical Energy Minima
Steric Resolution High: Direct measurement of torsion angles.Medium: Inferred via NOE/ROE; subject to averaging.High: But dependent on basis set accuracy.
Electronic Insight Visualizes electron density (Walsh orbitals).Chemical shifts indicate shielding.HOMO/LUMO prediction.
Sample State Solid (Crystal lattice).[1]Solution (Isotropic).Vacuum/Solvation Model.
Turnaround Time 3-10 Days (includes crystallization).< 1 Hour.1-2 Days.
Limitation Requires single crystal (Salt formation often needed)."Banana bonds" distort coupling constants (

).
Cannot validate synthesis errors (e.g., ring opening).
Detailed Analysis of Alternatives
  • NMR Spectroscopy (The Standard):

    • Pros: Rapid confirmation of the 1-methyl group (singlet ~1.2-1.5 ppm) and the cyclopropyl methylene protons (distinct multiplets ~0.6-0.9 ppm).

    • Cons: The cyclopropyl ring possesses significant

      
      -like character (Walsh orbitals), which distorts typical Karplus relationships, making coupling constant analysis for conformation unreliable.
      
  • Computational Modeling (DFT):

    • Pros: Predicts the rotational barrier of the cyclopropyl ring.

    • Cons: It is a predictive tool, not an analytical one. It cannot confirm if the cyclopropyl ring survived a harsh reduction step during synthesis (e.g., accidental ring-opening to a butyl chain).

Part 2: Experimental Protocol (SC-XRD Validation)

Expert Insight: 2-(1-Methylcyclopropyl)aniline is likely an oil or low-melting solid at room temperature due to the disruption of crystal packing by the bulky methyl-cyclopropyl group. Direct crystallization of the free base is often futile. The Solution: The protocol below utilizes Hydrochloric Acid (HCl) or Picric Acid to generate a crystalline salt, facilitating robust lattice formation.

Workflow Visualization

The following diagram outlines the critical decision pathway for validating the structure.

ValidationWorkflow Start Crude 2-(1-Methylcyclopropyl)aniline CheckState Physical State Check Start->CheckState Liquid Oil / Low MP Solid CheckState->Liquid If Liquid Derivatize Salt Formation (HCl or Picrate) Liquid->Derivatize Stabilize Lattice Crystallize Vapor Diffusion (EtOH / Et2O) Derivatize->Crystallize XRD SC-XRD Data Collection (Mo Kα or Cu Kα) Crystallize->XRD Refine Structure Refinement (SHELXL) XRD->Refine Validation Validation: Check Cyclopropyl Integrity Refine->Validation

Figure 1: Strategic workflow for converting the liquid aniline derivative into a diffraction-quality crystal salt.

Step-by-Step Methodology
1. Salt Derivatization (HCl Method)
  • Objective: Create an ionic lattice to raise the melting point.

  • Reagents: 2-(1-Methylcyclopropyl)aniline (100 mg), 4M HCl in Dioxane, Diethyl Ether.

  • Procedure:

    • Dissolve 100 mg of the aniline in 0.5 mL of dry ethanol.

    • Add 1.0 equivalent of 4M HCl in dioxane dropwise with stirring. A white precipitate (the hydrochloride salt) should form immediately.

    • Dilute with 2 mL of diethyl ether to drive precipitation.

    • Filter the solid and wash with cold ether.

2. Crystal Growth (Vapor Diffusion)
  • Technique: Slow diffusion is superior to evaporation for avoiding twinning in aniline salts.

  • Setup:

    • Dissolve the HCl salt in a minimum amount of Methanol (Solvent A) in a small vial.

    • Place this small vial inside a larger jar containing Diethyl Ether (Antisolvent B).

    • Cap the large jar tightly. The ether vapors will slowly diffuse into the methanol, lowering solubility and growing high-quality prisms over 2-5 days.

3. Data Collection & Refinement
  • Instrument: Single Crystal Diffractometer (e.g., Bruker D8 Quest).

  • Temperature: Maintain sample at 100 K using a nitrogen cryostream. This is critical to reduce thermal motion of the freely rotating methyl group on the cyclopropyl ring.

  • Refinement Strategy:

    • Locate the Nitrogen atom first.[2]

    • Identify the characteristic triangular geometry of the cyclopropyl ring.

    • Self-Validation Check: Ensure internal bond angles of the ring are ~60°. If angles are >100°, the ring has opened (synthesis failure).

Part 3: Data Interpretation & Logic

When analyzing the X-ray data for this specific molecule, three structural parameters confirm the "product performance":

  • C(aryl)–C(cyclopropyl) Bond Length:

    • Expectation: ~1.50 Å.

    • Significance: A shortening of this bond compared to standard C-C single bonds indicates conjugation between the cyclopropyl "banana bonds" and the aromatic

      
      -system (Walsh-aryl conjugation).
      
  • Torsion Angle (

    
    ): 
    
    • Measurement: Angle between the plane of the phenyl ring and the C-H bond of the cyclopropyl methine (or the C-Me bond).

    • Significance: Defines the "bisected" vs. "perpendicular" conformation. The 1-methyl group usually forces a specific twist to minimize steric clash with the aniline ortho-proton.

  • N-Atom Geometry:

    • Measurement: Sum of angles around the Nitrogen.

    • Significance: Anilines are typically pyramidal (

      
      ) but can flatten (
      
      
      
      ) if strongly conjugated. The bulky ortho-substituent may force the Nitrogen out of planarity, reducing conjugation and altering pKa.
Logical Validation Pathway

The following diagram illustrates the logic used to validate the structure based on the refined data.

LogicTree Data Refined X-ray Model RingCheck Cyclopropyl Angles? Data->RingCheck Pass1 Angles ~60° (Ring Intact) RingCheck->Pass1 Fail1 Angles >100° (Ring Opened) RingCheck->Fail1 ConfCheck Ortho-Substituent Orientation Pass1->ConfCheck ResultA Methyl distal to NH2 (Low Steric Strain) ConfCheck->ResultA ResultB Methyl proximal to NH2 (High Steric Strain) ConfCheck->ResultB

Figure 2: Logical decision tree for interpreting crystallographic metrics.

References

  • National Institute of Standards and Technology (NIST). (2023). 2-(1-Methylcyclopropyl)aniline - NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 3286613, 2-(1-Methylcyclopropyl)aniline. Retrieved from [Link]

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388.
  • Garbuzynskiy, S. O., et al. (2005). Comparison of X-ray and NMR structures. Protein Science, 14(6). (Contextual basis for NMR vs X-ray comparison).

Sources

Benchmarking Synthetic Routes for 2-(1-Methylcyclopropyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-(1-Methylcyclopropyl)aniline (CAS: 71759-33-6) Primary Challenge: Installing a sterically demanding quaternary cyclopropyl ring at the ortho position of an aniline scaffold.

This guide benchmarks three distinct synthetic strategies for the preparation of 2-(1-Methylcyclopropyl)aniline. While industrial approaches often rely on the nitration of hydrocarbon precursors, our analysis identifies the Modular Construction Route (Suzuki Coupling + Simmons-Smith) as the superior method for laboratory and pharmaceutical applications. This route offers the highest regiocontrol, avoiding the difficult isomer separations inherent to electrophilic aromatic substitution.

Quick Comparison Matrix
FeatureRoute A: Modular Construction (Recommended)Route B: Hydrocarbon Nitration (Legacy/Bulk)Route C: Direct Cross-Coupling (Emerging)
Key Strategy Build ring on pre-functionalized scaffoldFunctionalize existing ring systemCouple pre-formed ring
Regiocontrol Perfect (100% Ortho) Poor (Para-favored, ~20% Ortho)High
Step Count 4 (Linear)3 (Linear + Separation)2-3
Scalability High (Kilogram viable)High (Ton viable, high waste)Low (Reagent stability issues)
Atom Economy ModerateLow (due to isomer waste)High
Safety Profile Requires handling

Exothermic nitrationSensitive organometallics

Strategic Analysis of Synthetic Pathways

Route A: The Modular Construction (Suzuki Simmons-Smith)

Mechanism: This route utilizes a "build-up" strategy. The ortho regiochemistry is locked in by starting with commercially available 2-bromoaniline. The alkene is installed via Suzuki coupling, and the cyclopropane is formed via a carbenoid insertion.

  • Why it wins: The electron-rich nature of the N-protected aniline activates the alkene for the electrophilic Simmons-Smith cyclopropanation, ensuring high yields.

  • Critical Control Point: The amine must be protected (e.g., N-Boc) to prevent chelation with the Zinc carbenoid, which would otherwise kill the catalyst or lead to N-alkylation.

Route B: The Hydrocarbon Nitration (Classical)

Mechanism: Direct nitration of (1-methylcyclopropyl)benzene using


.
  • The Flaw: The 1-methylcyclopropyl group is bulky. In electrophilic aromatic substitution, steric hindrance heavily disfavors the ortho attack. The major product is the para-isomer (>80%).

  • Verdict: Only viable if the para isomer is also a desired product; otherwise, the separation costs and yield loss make this inefficient for the ortho target.

Route C: Negishi/Suzuki Coupling (Convergent)

Mechanism: Coupling of 2-haloaniline with a 1-methylcyclopropyl metal species (Zn, B, or Mg).

  • The Bottleneck: 1-Methylcyclopropylmetal reagents are sterically hindered and often prone to stability issues. While 1-methylcyclopropylboronates exist, their coupling efficiency with ortho-substituted aryl halides is often lower than that of planar

    
     partners like isopropenylboronic acid.
    

Detailed Experimental Protocol: Route A (Recommended)

Workflow Overview: 2-Bromoaniline


N-Boc Protection

Suzuki Coupling

Simmons-Smith Cyclopropanation

Deprotection
Step 1: N-Boc Protection
  • Reagents: 2-Bromoaniline (1.0 eq),

    
     (1.1 eq), DMAP (cat.), THF.
    
  • Procedure: Stir at reflux for 4 hours. Concentrate and crystallize from hexanes.

  • Checkpoint: Ensure mono-protection. Bis-Boc formation is possible but usually reversible or acceptable for the next step.

Step 2: Suzuki-Miyaura Coupling[1]
  • Reagents: N-Boc-2-bromoaniline (1.0 eq), Isopropenylboronic acid pinacol ester (1.2 eq),

    
     (3 mol%), 
    
    
    
    (3.0 eq).
  • Solvent: Dioxane/Water (4:1).

  • Conditions: Degas solvents thoroughly. Heat to 90°C for 12 hours under Argon.

  • Workup: Filter through Celite, extract with EtOAc. Flash chromatography (SiO2, Hex/EtOAc).

  • Product: tert-butyl (2-(prop-1-en-2-yl)phenyl)carbamate.

Step 3: Simmons-Smith Cyclopropanation (Furukawa Modification)
  • Reagents: Step 2 Product (1.0 eq), Diethylzinc (

    
    , 1.0M in hexanes, 5.0 eq), Diiodomethane (
    
    
    
    , 10.0 eq).
  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

  • Safety Note:

    
     is pyrophoric. 
    
    
    
    is light-sensitive.
  • Protocol:

    • Cool DCM solution of substrate to 0°C under

      
      .
      
    • Add

      
       dropwise (maintain <5°C).
      
    • Add

      
       dropwise (exothermic).
      
    • Allow to warm to RT and stir for 12-24h.

    • Quench: CAUTION. Cool to 0°C. Add saturated

      
       dropwise. Violent gas evolution occurs.
      
  • Mechanism: The electron-donating N-Boc group makes the alkene nucleophilic, facilitating the attack of the electrophilic Iodomethylzinc iodide (

    
    ) carbenoid.
    
Step 4: Deprotection
  • Reagents: TFA (20% v/v in DCM) or 4M HCl in Dioxane.

  • Procedure: Stir at RT for 2 hours. Basify with

    
     (aq) to release the free base.
    
  • Final Product: 2-(1-Methylcyclopropyl)aniline (Light yellow oil).

Mechanistic Visualization

The following diagram illustrates the catalytic cycle and the critical role of the Zinc Carbenoid in Step 3.

SimmonsSmithMechanism Reagents Et2Zn + 2 CH2I2 Carbenoid IZnCH2I (Active Carbenoid) Reagents->Carbenoid Ligand Exchange TS Butterfly Transition State (Concerted) Carbenoid->TS Coordination Substrate N-Boc-2-Isopropenylaniline (Nucleophilic Alkene) Substrate->TS Alkene Attack Product_Protected N-Boc-Product TS->Product_Protected Methylene Transfer Byproducts ZnI2 + EtI TS->Byproducts

Caption: The Furukawa-modified Simmons-Smith pathway. The active zinc carbenoid species (


) engages the alkene in a concerted "butterfly-type" transition state, transferring the methylene group to form the cyclopropane ring.

References

  • Simmons-Smith Cyclopropanation Review

    • Title: Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs.[1][2]

    • Source: Molecules (via NIH/PubMed), 2023.
    • URL:[Link]

  • Suzuki Coupling on Ortho-Anilines

    • Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.[2]

    • Source: RSC Advances (via NIH), 2024.
    • URL:[Link]

  • Cyclopropylboronic Acid Coupling Data

    • Title: Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.[3][4]

    • Source: Tetrahedron Letters (Audrey Yun Li), 2002.
    • URL:[Link]

  • Electrophilic Substitution Selectivity (Nitration)

    • Title: Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution.[5]

    • Source: Master Organic Chemistry.
    • URL:[Link]

Sources

A Researcher's Guide to the Spectroscopic Differentiation of 2-(1-Methylcyclopropyl)aniline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is a critical step in ensuring the purity, efficacy, and safety of pharmaceutical compounds. This guide provides an in-depth comparison of spectroscopic techniques for differentiating 2-(1-methylcyclopropyl)aniline from its key positional and N-substituted isomers. By understanding the subtle yet significant differences in their spectral fingerprints, researchers can confidently identify and characterize these closely related molecules.

The structural nuances between isomers—molecules with the same chemical formula but different arrangements of atoms—can lead to vastly different pharmacological and toxicological profiles. In the case of 2-(1-methylcyclopropyl)aniline (C₁₀H₁₃N, Molecular Weight: 147.22 g/mol ), potential isomeric impurities could include 3-(1-methylcyclopropyl)aniline, 4-(1-methylcyclopropyl)aniline, and N-methyl-N-(1-methylcyclopropyl)aniline.[1][2] This guide will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) can be effectively employed to distinguish these structures.

The Challenge of Isomer Differentiation

The primary challenge in differentiating these isomers lies in their similar molecular frameworks. All are anilines with a methylcyclopropyl substituent. However, the position of this substituent on the aromatic ring or on the nitrogen atom creates distinct electronic and steric environments, which can be probed by various spectroscopic methods.

Diagram of Isomeric Structures

G cluster_ortho 2-(1-Methylcyclopropyl)aniline cluster_meta 3-(1-Methylcyclopropyl)aniline cluster_para 4-(1-Methylcyclopropyl)aniline cluster_n_sub N-methyl-N-(1-methylcyclopropyl)aniline ortho meta para n_sub

Caption: Chemical structures of 2-(1-methylcyclopropyl)aniline and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy, particularly ¹H and ¹³C NMR, is arguably the most powerful technique for isomer differentiation due to its high sensitivity to the local chemical environment of each nucleus.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • Aromatic Region (δ 6.5-7.5 ppm): The splitting patterns and chemical shifts of the aromatic protons are highly diagnostic.

    • 2-isomer: Will exhibit a complex multiplet pattern due to the ortho-substitution, with four distinct aromatic proton signals.

    • 3-isomer: Will show a different set of multiplets, characteristic of meta-substitution.

    • 4-isomer: Will display a more symmetrical pattern, typically two doublets (an AA'BB' system), due to para-substitution.

    • N-substituted isomer: The aromatic signals will be similar to an N-substituted aniline without the cyclopropyl group on the ring.

  • Cyclopropyl Protons (δ 0.5-1.5 ppm): The protons on the cyclopropyl ring will appear in the upfield region of the spectrum.

    • For the 2-, 3-, and 4-isomers, these protons will likely appear as two sets of multiplets, corresponding to the diastereotopic methylene protons of the cyclopropyl ring.

    • The precise chemical shifts will be influenced by the anisotropic effect of the nearby aromatic ring, with the ortho-isomer likely showing the most distinct shifts.

  • Methyl Protons:

    • The methyl group on the cyclopropyl ring will appear as a singlet in the upfield region for the 2-, 3-, and 4-isomers.

    • For the N-methyl isomer, a singlet corresponding to the N-CH₃ group will be observed, typically in the range of δ 2.8-3.0 ppm.

  • Amine Protons (-NH₂): A broad singlet, the chemical shift of which is concentration and solvent dependent, will be present for the 2-, 3-, and 4-isomers. This signal will be absent in the N-methyl substituted isomer.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms.

  • Aromatic Carbons (δ 110-150 ppm): The number of signals and their chemical shifts in the aromatic region will differ for each isomer.

    • 2-isomer: Six distinct aromatic carbon signals are expected.

    • 3-isomer: Six distinct aromatic carbon signals are expected, but with different chemical shifts compared to the 2-isomer.

    • 4-isomer: Due to symmetry, only four aromatic carbon signals are expected.

    • N-substituted isomer: The chemical shifts of the aromatic carbons will be influenced by the N-methyl-N-cyclopropyl group.

  • Cyclopropyl and Methyl Carbons: The chemical shifts of the quaternary carbon, the two methylene carbons of the cyclopropyl ring, and the methyl carbon will be unique for each isomer. The carbon attached to the aromatic ring will be the most deshielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges (ppm)

IsomerAromatic ProtonsCyclopropyl ProtonsMethyl ProtonsAmine ProtonsAromatic CarbonsCyclopropyl CarbonsMethyl Carbon
2-(1-Methylcyclopropyl)aniline 6.6 - 7.2 (4H, m)0.7 - 1.2 (4H, m)~1.3 (3H, s)broad (2H)115 - 145 (6 signals)15 - 30~20
3-(1-Methylcyclopropyl)aniline 6.5 - 7.1 (4H, m)0.6 - 1.1 (4H, m)~1.2 (3H, s)broad (2H)112 - 148 (6 signals)15 - 30~20
4-(1-Methylcyclopropyl)aniline ~6.6 (2H, d), ~7.0 (2H, d)0.6 - 1.1 (4H, m)~1.2 (3H, s)broad (2H)115 - 145 (4 signals)15 - 30~20
N-methyl-N-(1-methylcyclopropyl)aniline 6.7 - 7.3 (5H, m)0.5 - 1.0 (4H, m)~1.1 (3H, s), ~2.9 (3H, s)absent112 - 150 (4 signals)15 - 35~20, ~40

Note: These are predicted ranges based on typical values for similar structures. Actual values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy: A Rapid Screening Tool

IR spectroscopy is a fast and simple method for identifying functional groups and can be used for a preliminary differentiation of the isomers.

  • N-H Vibrations: The most telling feature will be the N-H stretching vibrations in the 3300-3500 cm⁻¹ region.

    • 2-, 3-, and 4-isomers: As primary amines, they will all show two distinct N-H stretching bands (symmetric and asymmetric). The exact positions may vary slightly due to differences in hydrogen bonding and electronic effects.

    • N-substituted isomer: As a tertiary amine, it will show no N-H stretching bands in this region. This provides a clear and immediate way to distinguish it from the other isomers.

  • C-H Vibrations: All isomers will show aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹. The cyclopropyl C-H stretches may appear at slightly higher wavenumbers than typical alkane C-H stretches.

  • Aromatic C=C Vibrations: Bands in the 1500-1600 cm⁻¹ region correspond to the aromatic ring stretching. The pattern and position of these bands can sometimes be used to infer the substitution pattern, although this can be less definitive than NMR.

  • Out-of-Plane Bending: The C-H out-of-plane bending vibrations in the 690-900 cm⁻¹ region are often characteristic of the aromatic substitution pattern.

    • Ortho: Typically shows a strong band around 750 cm⁻¹.

    • Meta: Often shows bands around 690-710 cm⁻¹ and 750-810 cm⁻¹.

    • Para: Usually exhibits a strong band in the 810-840 cm⁻¹ range.

A vapor phase IR spectrum is available for 2-(1-methylcyclopropyl)aniline, which can serve as a reference.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the absorption maxima (λmax) is sensitive to the extent of conjugation and the nature of the substituents.

Aniline itself typically exhibits two absorption bands, a strong primary band around 230-240 nm and a weaker secondary band around 280-290 nm. The position and intensity of these bands are affected by substitution.

  • The position of the methylcyclopropyl group will influence the interaction of the amine's lone pair with the aromatic π-system, leading to slight shifts in the λmax for the 2-, 3-, and 4-isomers.

  • The N-substituted isomer will likely show a different absorption profile due to the electronic effect of the additional methyl group and the altered steric environment around the nitrogen atom.

While UV-Vis can indicate differences between the isomers, it is generally less definitive for unambiguous identification compared to NMR.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. All four isomers will have the same molecular ion peak (M⁺) at m/z 147.[1] However, their fragmentation patterns under electron ionization (EI) may differ.

  • Common Fragments: A prominent fragment for 2-(1-methylcyclopropyl)aniline is observed at m/z 132, corresponding to the loss of a methyl group ([M-15]⁺).[1] Another significant fragment is seen at m/z 117.[1]

  • Isomer-Specific Fragmentation: The relative intensities of the fragment ions can vary between the isomers. For example, the ortho-isomer might undergo specific fragmentation pathways involving interaction between the adjacent amine and methylcyclopropyl groups that are not possible for the meta and para isomers. The N-substituted isomer will likely show a different fragmentation pattern due to the presence of the N-methyl group.

Table 2: Key Mass Spectrometry Fragments for 2-(1-Methylcyclopropyl)aniline

m/zProposed Fragment
147Molecular Ion [M]⁺
132[M - CH₃]⁺
117[M - C₂H₄]⁺ (from cyclopropyl ring)

Data obtained from the NIST Mass Spectrometry Data Center for 2-(1-methylcyclopropyl)aniline.[1]

Experimental Protocols

To obtain the data necessary for this comparative analysis, the following standard experimental protocols should be followed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the aniline isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use standard acquisition parameters, including a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. An acquisition time of 1-2 hours is typically required.

  • 2D NMR (Optional but Recommended): Acquire COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra to aid in the unambiguous assignment of proton and carbon signals.

IR Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two NaCl or KBr plates. For solid samples, a KBr pellet or a Nujol mull can be prepared.

  • Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or hexane).

  • Acquisition: Record the absorption spectrum over a range of 200-400 nm using a dual-beam UV-Vis spectrophotometer.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-200).

Workflow for Isomer Differentiation

G Sample Isomer Mixture IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS UV UV-Vis Spectroscopy Sample->UV Tertiary_Amine N-Substituted Isomer (No N-H stretch) IR->Tertiary_Amine Primary_Amines Positional Isomers (2 N-H stretches) IR->Primary_Amines NMR NMR Spectroscopy (¹H, ¹³C, 2D) Ortho 2-isomer (Ortho Pattern) NMR->Ortho Meta 3-isomer (Meta Pattern) NMR->Meta Para 4-isomer (Para Pattern) NMR->Para Primary_Amines->NMR Definitive ID

Sources

Safety Operating Guide

2-(1-Methylcyclopropyl)aniline: Laboratory Handling & Disposal Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directives

2-(1-Methylcyclopropyl)aniline is a specialized intermediate used in pharmaceutical synthesis. Unlike standard anilines, this compound possesses a cyclopropyl moiety , introducing significant ring strain (~27.5 kcal/mol). This structural feature dictates strict disposal protocols: Acidic waste streams must be avoided to prevent uncontrolled exothermic ring-opening reactions.

Core Safety Directive:

  • Primary Hazard: Acute Toxicity (Oral/Dermal/Inhalation) & Aquatic Toxicity.

  • Secondary Hazard: Acid-catalyzed ring opening (Exothermic).

  • Disposal Method: High-temperature incineration via an approved hazardous waste contractor.

  • Prohibited: Do NOT dispose of via sanitary sewer.[1] Do NOT mix with acidic waste streams.

Chemical Profile & Hazard Assessment

Understanding the molecule's specific reactivity is the foundation of a safe disposal plan.

PropertyDataOperational Implication
CAS Number 71759-33-6Use for waste manifesting and inventory tracking.
Molecular Formula C₁₀H₁₃NOrganic amine classification.[2]
Appearance Liquid (Standard Ambient)Requires secondary containment for storage/transport.
Acidity/Basicity Weak Base (Aniline derivative)Incompatible with strong oxidizers and acids.
Reactivity Cyclopropyl Ring Strain CRITICAL: Susceptible to acid-catalyzed ring opening.
Toxicity Class Class 6.1 (Toxic)Handle with full PPE (Nitrile gloves, safety goggles, lab coat).
Mechanism of Hazard: Acid Sensitivity

While the aniline group presents standard toxicity risks (methemoglobinemia), the cyclopropyl group is the "hidden" hazard. In the presence of strong mineral acids (HCl, H₂SO₄), the cyclopropyl ring can undergo cleavage. In a waste drum, this reaction can generate heat and pressure, potentially compromising the container.

Operational Disposal Procedures

A. Waste Segregation (The "Golden Rule")

Do not commingle this chemical with general organic solvents if those solvents are acidic or potentially oxidative.

  • Stream A (Correct): Non-halogenated organic amines, basic organic waste.

  • Stream B (Incorrect): Acidic aqueous waste, oxidizers (Peroxides, Nitrates).[3]

B. Liquid Waste Disposal Protocol
  • Container Selection: Use DOT-approved HDPE or steel drums lined with polyethylene.

  • pH Adjustment: Ensure the waste stream remains Neutral (pH 7) or slightly Basic (pH 8-10) to stabilize the amine and preserve the cyclopropyl ring until incineration.

  • Labeling:

    • Label as "Hazardous Waste - Toxic, Organic."

    • Explicitly list: "Contains 2-(1-Methylcyclopropyl)aniline."[2][4][5][6]

    • Add Hazard Codes: H301 (Toxic if swallowed), H400 (Very toxic to aquatic life).[7][8]

C. Solid Waste & Contaminated Debris
  • Sharps/Glass: Rinse with a compatible solvent (e.g., Ethanol) into the liquid waste container before placing glass in a puncture-proof sharps bin.

  • PPE/Wipes: Contaminated gloves and paper towels must be double-bagged in yellow hazardous waste bags (or site-specific equivalent for toxic solids) and incinerated.

D. Visual Workflow: Disposal Decision Tree

DisposalWorkflow Start Waste Generation: 2-(1-Methylcyclopropyl)aniline StateCheck Physical State? Start->StateCheck Liquid Liquid Waste StateCheck->Liquid Solid Solid/Debris StateCheck->Solid AcidCheck Check pH Compatibility: Is the stream Acidic? Liquid->AcidCheck Bagging Double Bag (Yellow) Label: Toxic Solid Solid->Bagging Segregate STOP: Segregate immediately. Do NOT mix. AcidCheck->Segregate Yes (Risk of Exotherm) Combine Combine with Basic/Neutral Organic Solvents AcidCheck->Combine No (Safe) Container Transfer to HDPE Drum (Label: Toxic/Organic) Combine->Container Incinerator FINAL DISPOSAL: High-Temp Incineration Container->Incinerator Bagging->Incinerator

Figure 1: Decision logic for segregating and packaging waste to prevent acid-catalyzed reactivity.

Spill Response Protocol

Trigger: Spills > 5 mL require immediate containment to prevent volatilization and surface contamination.

  • Evacuate & Ventilate: Clear the immediate area.[3] Aniline vapors are toxic.[1][7][8]

  • PPE Upgrade: Wear Butyl Rubber or Silver Shield gloves (Nitrile provides only splash protection for anilines). Wear a full-face respirator if outside a fume hood.

  • Containment:

    • Do NOT use: Sawdust or paper (combustible).

    • Use: Vermiculite, dry sand, or commercial "Chemizorb" pads.

  • Neutralization (Surface): After absorbing the bulk liquid, wipe the surface with a dilute Ethanoic acid/Water mixture (to protonate residual amine into a salt), followed by soap and water. Note: Do this only on the residue, not the bulk chemical.

SpillResponse Alert 1. Alert & Evacuate PPE 2. Don PPE (Butyl Gloves + Respirator) Alert->PPE Absorb 3. Absorb (Vermiculite/Sand) PPE->Absorb Collect 4. Collect into Sealed Container Absorb->Collect Decon 5. Surface Decon (Dilute Acid Wash) Collect->Decon

Figure 2: Sequential workflow for managing laboratory spills.

Regulatory Compliance & Documentation

Compliance is not optional.[1] Ensure all documentation aligns with local and federal standards (e.g., EPA RCRA in the US, REACH in EU).

  • RCRA Waste Code (US): While not explicitly P-listed, it typically falls under D001 (Ignitable, if in solvent) or Characteristic Toxic criteria depending on the formulation. Always characterize as Hazardous Waste .

  • DOT Shipping Name: UN 2810, Toxic, liquids, organic, n.o.s. (2-(1-Methylcyclopropyl)aniline), 6.1, PG III.

  • Manifesting: Ensure the waste manifest explicitly states "Toxic" and "Organic Amine" to alert the incineration facility of the nitrogen content (NOx generation potential).

Compatibility Matrix
Chemical ClassCompatibility StatusRisk
Water Low SolubilityPhase separation; aquatic toxicity.
Strong Acids INCOMPATIBLE Exothermic ring opening; salt formation.
Oxidizers INCOMPATIBLE Fire/Explosion (Aniline oxidation).[3]
Halogenated Solvents CompatibleAcceptable for co-disposal in organic streams.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3286613, 2-(1-Methylcyclopropyl)aniline. Retrieved from [Link]

  • U.S. Environmental Protection Agency. RCRA Hazardous Waste Description and Identification (40 CFR Part 261). Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Aniline.[3] Retrieved from [Link]

Sources

Personal protective equipment for handling 2-(1-Methylcyclopropyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Do not treat 2-(1-Methylcyclopropyl)aniline as a standard organic reagent. This compound combines the systemic toxicity of aniline (methemoglobinemia, carcinogenicity) with the increased lipophilicity of a cyclopropyl moiety. This structural modification likely enhances skin permeation rates compared to unsubstituted aniline, making standard laboratory nitrile gloves a potential point of failure during prolonged contact.

Immediate Hazard Profile:

  • Acute Toxicity: Fatal if absorbed through skin, inhaled, or swallowed.

  • Target Organ: Blood (Methemoglobinemia) – causes oxygen deprivation without respiratory obstruction.[1]

  • Sensitizer: High potential for allergic dermatitis.[1]

The "Why": Mechanism of Toxicity

To understand the PPE requirements, you must understand the physiological threat.

  • Methemoglobinemia: Upon absorption, hepatic enzymes (CYP450) metabolize the aniline core into N-hydroxyl metabolites. These metabolites oxidize the iron in hemoglobin from the ferrous state (

    
    ) to the ferric state (
    
    
    
    ).
  • The Result: Ferric hemoglobin (MetHb) cannot bind oxygen.[1] Furthermore, it shifts the oxygen-dissociation curve of the remaining normal hemoglobin to the left, preventing oxygen release to tissues.

  • The Cyclopropyl Factor: The addition of the 1-methylcyclopropyl group increases the molecule's lipophilicity (LogP). This facilitates rapid transit through the lipid bilayer of the stratum corneum (skin), potentially accelerating the onset of systemic toxicity compared to standard aniline.

PPE Selection Matrix

Core Principle: PPE is the secondary barrier.[1] The primary barrier is the Chemical Fume Hood.[1]

Table 1: PPE Specifications & Rationale
ComponentStandard Requirement Material/Rating Scientific Rationale
Hand Protection Double Gloving Strategy Inner: Laminate Film (Silver Shield/4H)Outer: Nitrile (5 mil minimum)Permeation Dynamics: Anilines permeate standard nitrile in <10 mins.[1] Laminate film offers >480 min breakthrough time.[1] The outer nitrile glove provides dexterity and protects the fragile inner laminate glove.[1]
Respiratory Engineering Control Fume Hood (Face velocity: 0.5 m/s)Vapor pressure is moderate, but toxicity is high.[1] If hood use is impossible, a Full-Face Respirator with OV/P100 cartridges is mandatory.[1] N95s are useless against vapors.
Eye/Face Splash Protection Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient.[1] Anilines are basic amines; direct contact can cause severe corneal damage.[1] Goggles seal the orbital area against vapor and splash.[1]
Body Dermal Barrier Tyvek® Lab Coat (or chemically resistant apron)Standard cotton coats absorb liquids and hold them against the skin. Impervious aprons prevent "soak-through" to the chest/lap area.[1]

Decision Logic: PPE & Engineering Controls

The following diagram illustrates the decision-making process for safe handling.

PPE_Decision_Matrix Start Risk Assessment: 2-(1-Methylcyclopropyl)aniline VolCheck Is the process capable of generating aerosols or heat? Start->VolCheck Hood PRIMARY BARRIER: Chemical Fume Hood (Sash at working height) VolCheck->Hood Yes/No (Always use hood) GloveSelect GLOVE SELECTION: Double Glove Protocol Hood->GloveSelect Laminate Inner: Laminate Film (Barrier) Outer: 5mil Nitrile GloveSelect->Laminate RespCheck Is Hood Available? Laminate->RespCheck Respirator Full Face Respirator (OV/P100 Cartridges) RespCheck->Respirator No (High Risk) Action Proceed with Experiment RespCheck->Action Yes Respirator->Action

Figure 1: Decision logic for selecting engineering controls and PPE based on operational availability.

Operational Protocol: Handling & Doffing

The most critical moment for exposure is often doffing (removing) contaminated PPE.[1]

Phase A: Pre-Operational Check
  • Glove Inflation Test: Check the inner laminate gloves for pinholes by trapping air and squeezing.[1]

  • Sash Height: Verify fume hood sash is at the certified working height (usually 18 inches).[1]

  • Absorbent Pads: Line the work surface with plastic-backed absorbent pads to capture micro-droplets.[1]

Phase B: The "Beak Method" Doffing Protocol

To prevent secondary contamination of the skin during removal:

  • Outer Gloves First: Remove the outer nitrile gloves, turning them inside out.[1] Dispose of them as hazardous waste.[1]

  • Inspect Inner Gloves: Check the laminate gloves for visible contamination.[1] If clean, proceed.[1][2][3]

  • Removal: Grasp the cuff of the first laminate glove.[1] Peel it off, turning it inside out.[1] Hold the removed glove in the still-gloved hand.

  • The "Beak": Slide a finger of the bare hand under the cuff of the remaining glove (skin-to-skin side).[1] Peel it off over the first glove, creating a "bag" of waste.

Doffing_Workflow Step1 1. Remove Outer Nitrile Gloves Step2 2. Inspect Inner Laminate Gloves Step1->Step2 Step3 3. Peel Left Inner (Inside-Out) Step2->Step3 Step4 4. Slide Finger Under Right Cuff (Skin Side) Step3->Step4 Step5 5. Encapsulate & Dispose Step4->Step5

Figure 2: The "Beak Method" ensures the outside of the contaminated glove never touches bare skin.

Emergency Response & Decontamination

Symptoms of Exposure:

  • Early: Blue discoloration of lips/fingernails (Cyanosis), headache, dizziness.

  • Late: Dyspnea, confusion, coma.

Table 2: Immediate Response Actions
ScenarioAction Protocol
Skin Contact 1. IMMEDIATELY move to safety shower/sink.2. Remove all contaminated clothing while water is running.3.[1] Wash with soap and water for 15 minutes .[1][4] (Speed is vital; aniline absorbs in seconds).[1]
Eye Contact 1. Flush at eyewash station for 15 minutes .2. Hold eyelids open to ensure irrigation behind the globe.[1]
Inhalation 1. Move to fresh air immediately.2. Administer oxygen if trained/available.3. Seek Medical Attention: Request Methemoglobin check.

Waste Disposal (Cradle-to-Grave)

  • Segregation: Do not mix aniline waste with oxidizers (e.g., nitric acid) or strong acids .[1] The reaction can be vigorous and exothermic.[1]

  • Container: Collect in a dedicated halogenated/organic solvent waste container.

  • Labeling: Clearly mark the tag with "TOXIC" and "Aniline Derivative."[1]

References

  • National Institute for Occupational Safety and Health (NIOSH). (2024).[1] Aniline: Systemic Agent Information.[1] CDC.[1][5] Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Available at: [Link]

  • PubChem. (2024).[1] Compound Summary for CID 12345 (Aniline Derivatives). National Library of Medicine.[1] Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.